3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Description
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Properties
IUPAC Name |
2,2-dimethoxy-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-12(9-13,15-2)10-16-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKXZZALXOIJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653446 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40166-30-1 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
CAS Number: 40166-30-1
Introduction
3-Benzyloxy-2,2-dimethoxy-propan-1-ol is a versatile trifunctional organic molecule of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structural architecture, featuring a primary alcohol, a protected diol in the form of a dimethoxy acetal, and a benzyl ether, makes it a valuable chiral building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, its strategic applications in drug discovery, and essential safety information.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value |
| CAS Number | 40166-30-1 |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Not readily available; expected to be high |
| Solubility | Expected to be soluble in common organic solvents |
Safety Information:
Based on available data for structurally related compounds, this compound should be handled with care. It is presumed to be harmful if swallowed, and may cause skin and serious eye irritation. It is also anticipated to potentially cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Strategic Synthesis: A Plausible and Detailed Protocol
Conceptual Synthetic Workflow
The proposed synthesis commences with the protection of the 1,2-diol of a suitable glycerol derivative, followed by the benzylation of the remaining primary alcohol.
3-Benzyloxy-2,2-dimethoxy-propan-1-ol molecular weight
An In-depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate for researchers and professionals in drug development and organic chemistry. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight of 226.12 g/mol . We will explore the strategic importance of its distinct functional groups—a primary alcohol, a benzyl ether, and a dimethyl acetal—which render it a versatile building block for complex molecular synthesis. This guide details a plausible synthetic pathway, analytical characterization methods, key applications in medicinal chemistry, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the target audience.
Chemical Identity and Physicochemical Properties
This compound is a precisely substituted C3-backbone molecule. Its structure features a terminal primary alcohol, a benzyloxy group at the C3 position, and a geminal dimethoxy (dimethyl acetal) group at the C2 position. This arrangement of functional groups offers orthogonal protection and a single reactive site, making it a strategic asset in multi-step synthesis.
The fundamental physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | N/A |
| CAS Number | 40166-30-1 | [1] |
| Molecular Formula | C₁₂H₁₈O₄ | [1] |
| Molecular Weight | 226.12 g/mol | [1] |
| Typical Purity | >95% | [1] |
Structural Context: The molecule can be conceptualized as a derivative of glycerol where the C1 hydroxyl group remains free, the C3 hydroxyl is protected as a benzyl ether, and the C2 hydroxyl, along with the implicit carbonyl of a ketone precursor, is protected as a dimethyl acetal. This unique configuration is key to its utility.
Scientific Rationale and Strategic Utility
The value of this compound in a research and development setting stems from the specific roles of its constituent functional groups. As a Senior Application Scientist, it is crucial to understand not just what the molecule is, but why it is designed this way.
-
The Benzyloxy Group: This moiety serves two primary purposes. First, it is a robust and widely used protecting group for alcohols, stable to a variety of reaction conditions (e.g., basic, organometallic) but readily cleaved by catalytic hydrogenolysis. Second, the benzyloxy pharmacophore itself is a key feature in several biologically active molecules. For instance, its presence is integral to the structure of Safinamide, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] This dual role makes it a strategic choice in medicinal chemistry.
-
The 2,2-Dimethoxy (Acetal) Group: This functional group serves as a protecting group, effectively masking a carbonyl or a diol. Its formation from precursors like 2,2-dimethoxypropane is a standard technique in organic synthesis.[3] The acetal is stable under basic and neutral conditions but can be selectively removed with mild acid, often in the presence of water. This lability to acid provides an orthogonal deprotection strategy relative to the benzyl ether.
-
The Primary Alcohol: The unprotected hydroxyl group at the C1 position is the molecule's primary reactive handle. It allows for a wide range of subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
The combination of these three features in one molecule allows for precise, sequential chemical modifications, which is a cornerstone of complex molecule synthesis in drug discovery.
Synthesis, Characterization, and Handling
While commercial sources exist, understanding the synthesis of this building block provides deeper insight into its properties and potential impurities. A plausible and logical synthetic approach starting from a readily available precursor is outlined below.
Conceptual Synthetic Pathway
A logical route to this compound involves the acid-catalyzed ring-opening of a benzyl-protected epoxypropane, a method documented for similar structures.[4] This approach is efficient and provides the desired core structure.
Caption: Proposed two-step synthesis of the target compound.
Exemplary Experimental Protocol
-
Ring Opening of Benzyl Glycidyl Ether:
-
To a solution of benzyl glycidyl ether (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Causality: Methanol acts as both the solvent and the nucleophile. The acid catalyst is essential to protonate the epoxide oxygen, activating the ring for nucleophilic attack by methanol. The low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Causality: Neutralization prevents acid-catalyzed side reactions during workup and protects downstream functionalities.
-
Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
-
-
Acetal Formation (Hypothetical Step based on similar transformations):
-
This step is conceptual as the direct precursor from step 1 is a methoxy-alcohol, not a diol. A more realistic pathway would start from 3-benzyloxy-1,2-propanediol. A more direct synthesis would involve protecting commercially available 3-benzyloxy-1,2-propanediol.
-
Revised Step 2 (More Plausible): Dissolve 3-benzyloxy-1,2-propanediol[5][6] (1.0 eq) in 2,2-dimethoxypropane (5.0 eq) and anhydrous acetone (5 volumes).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02 eq).
-
Causality: 2,2-dimethoxypropane serves as the acetal source and a water scavenger, driving the equilibrium towards product formation.[3] Acetone is a compatible solvent. PTSA is the acid catalyst required for acetal exchange.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with triethylamine or saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.
-
Analytical Characterization
To ensure the integrity of the compound, a suite of analytical techniques is employed. The data should be compared against reference spectra or expected values.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structural framework, verifying the presence of the benzyl, dimethoxy, and propanol moieties.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (226.12 g/mol ) and offers fragmentation patterns that can further validate the structure.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the primary alcohol (~3400 cm⁻¹) and C-O stretches for the ether and acetal groups (~1100-1200 cm⁻¹).
Applications in Drug Development Workflows
The primary application of this compound is as a versatile intermediate. Its orthogonal protecting groups allow for selective deprotection and elaboration of the molecular scaffold.
Caption: Synthetic utility showing sequential modification and deprotection.
This workflow demonstrates how the free alcohol can first be modified (e.g., converted to a carboxylic acid and coupled with an amine). Subsequently, the benzyl group can be removed under hydrogenolysis to reveal a new reactive hydroxyl group, which can be further functionalized. Finally, the acetal can be removed with acid to unmask the final functional group, enabling the synthesis of highly complex and stereochemically defined molecules.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.
These protocols represent a self-validating system of safety, ensuring that potential risks are mitigated through established laboratory best practices.
Conclusion
This compound, with a molecular weight of 226.12 g/mol , is more than a simple chemical. It is a strategically designed synthetic tool for chemists in the pharmaceutical and life sciences industries. Its value lies in the predictable and selective reactivity of its functional groups, which allows for the controlled and sequential construction of complex molecular architectures. By understanding the causality behind its design, synthesis, and application, researchers can fully leverage this versatile building block to accelerate their discovery and development programs.
References
-
Thoreauchem. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90479, (R)-(+)-3-Benzyloxy-1,2-propanediol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6950841, 3-(Benzyloxy)propane-1,2-diol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12486323, 2,3-Dimethoxypropan-1-ol. [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
-
Sudevan, S.T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]
-
PrepChem. Synthesis of 3-benzyloxy-1,2-propanediol. [Link]
-
Wikipedia. 2,2-Dimethoxypropane. [Link]
Sources
- 1. This compound-40166-30-1 - Thoreauchem [thoreauchem.com]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a specialized organic building block. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust profile. We will explore its core chemical properties, propose a logical and detailed synthesis protocol, discuss its reactivity, and contextualize its potential applications, particularly in the field of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers looking to synthesize, handle, and utilize this versatile compound.
Introduction: A Molecule of Strategic Importance
This compound is a trifunctional organic molecule featuring a primary alcohol, a protected diol in the form of a dimethyl acetal (ketal), and a benzyl ether. This unique combination of functional groups makes it a valuable intermediate in multi-step organic synthesis.
-
The benzyloxy group is a common protecting group for alcohols and is frequently incorporated as a pharmacophore in drug discovery, known to interact with various biological targets.[1] The presence of this motif is a key feature in several approved drugs, such as Safinamide.[1]
-
The 2,2-dimethoxypropane moiety serves as an acetonide protecting group for a 1,2-diol. Acetonides are prized for their stability under basic and neutral conditions and their clean, acid-catalyzed deprotection, making them a cornerstone of protecting group strategy in complex molecule synthesis.[2]
-
The free primary alcohol provides a reactive handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
This guide will deconstruct the molecule's properties based on these constituent parts, providing a predictive yet scientifically grounded perspective.
Physicochemical and Spectroscopic Properties
Estimated Physicochemical Properties
The following properties are estimated based on data from analogous compounds such as 3-Benzyloxy-1-propanol and the effect of adding a dimethoxypropane group.
| Property | Estimated Value | Rationale & References |
| Molecular Formula | C₁₃H₂₀O₄ | Calculated from structure. |
| Molecular Weight | 240.30 g/mol | Calculated from formula. |
| Appearance | Colorless to pale yellow liquid | Based on similar compounds like 3-Benzyloxy-1-propanol being a liquid. |
| Boiling Point | > 120 °C at reduced pressure | Higher than 3-Benzyloxy-1-propanol (111-114 °C / 2 mmHg) due to increased molecular weight. |
| Density | ~1.05 - 1.08 g/mL | Similar to 3-Benzyloxy-1-propanol (1.049 g/mL at 25 °C). |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc, Methanol); limited solubility in water. | The benzyl and dimethoxy groups increase lipophilicity compared to the parent diol. |
Predicted Spectroscopic Data
The characterization of this compound would rely on standard spectroscopic techniques. Below are the expected key signals.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
δ 3.60-3.80 (m, 3H): Protons of the propanol backbone (-CH (O)-CH₂ OH).
-
δ 3.55 (d, 2H): Methylene protons adjacent to the benzyl ether (-CH₂ -OBn).
-
δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ).
-
δ 1.40 (s, 3H) & 1.35 (s, 3H): Two diastereotopic methyl protons of the acetonide group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 137-138: Quaternary aromatic carbon of the benzyl group.
-
δ 127-129: Aromatic CH carbons.
-
δ 109-110: Acetal carbon (C(OCH₃)₂).
-
δ 73-74: Methylene carbon of the benzyl group (-O-C H₂-Ph).
-
δ 70-75: Backbone carbons attached to oxygen.
-
δ 63-65: Primary alcohol carbon (-C H₂OH).
-
δ 48-50: Methyoxy carbons (-OC H₃).
-
δ 25-28: Methyl carbons of the acetonide group.
-
-
IR (ATR):
-
3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
3050-3100 cm⁻¹: Aromatic C-H stretch.
-
2850-3000 cm⁻¹: Aliphatic C-H stretch.
-
1100-1200 cm⁻¹: C-O ether and acetal stretches.
-
700-750 cm⁻¹: Aromatic C-H bend.
-
Synthesis and Purification: A Proposed Protocol
The most logical synthesis of this compound involves the protection of a commercially available diol, 3-Benzyloxy-1,2-propanediol, using 2,2-dimethoxypropane as both the reagent and a water scavenger.
Proposed Synthetic Pathway
Sources
Technical Guide: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Structural Elucidation, Synthesis, and Application in Organic Methodology
Executive Summary
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a specialized C3 building block derived from dihydroxyacetone (DHA) or glycerol.[1][2] It serves as a critical intermediate in the synthesis of complex carbohydrates, lipids, and polyketides. Its value lies in its orthogonal protection strategy : it possesses a free primary alcohol for functionalization, a benzyl-protected alcohol for late-stage deprotection, and a ketone masked as a dimethyl acetal (ketal). This guide details its IUPAC nomenclature, synthetic pathways, and analytical characterization for researchers in drug discovery and total synthesis.
Part 1: Structural Elucidation & Nomenclature
1.1 IUPAC Nomenclature Derivation
The systematic name is derived based on the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Principal Functional Group: The hydroxyl group (-OH) has priority over ether groups (-OR). Thus, the parent chain is propan-1-ol .
-
Carbon Numbering: Numbering starts from the carbon bearing the principal functional group.
-
Substituents:
Final Name: 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol[1][2][5][7][8][9][10][11]
1.2 Structural Analysis & Reactivity Profile
The molecule is an achiral but prochiral entity. The C2 carbon is bonded to two identical methoxy groups and two different methylene groups (CH₂OH and CH₂OBn). While not a stereocenter itself, the molecule can be desymmetrized or used to generate chiral centers in subsequent steps (e.g., via asymmetric aldol reactions after oxidation).
-
Acetal Functionality (C2): Stable to basic conditions (e.g., NaH, alkylation) but labile to aqueous acid. This allows the regeneration of the ketone (dihydroxyacetone moiety) under mild acidic hydrolysis.
-
Benzyl Ether (C3): Stable to both acid and base; removable via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃).
-
Primary Alcohol (C1): The nucleophilic handle for chain extension (e.g., oxidation to aldehyde, conversion to leaving group, or esterification).
Figure 1: Structural breakdown and IUPAC priority assignment.
Part 2: Synthetic Methodology
The synthesis of this compound generally proceeds via the desymmetrization of 2,2-dimethoxypropane-1,3-diol (the dimethyl acetal of dihydroxyacetone).
2.1 Primary Route: Mono-benzylation of Dihydroxyacetone Acetal
This route is preferred for its operational simplicity and the availability of the starting material.
Step 1: Preparation of 2,2-Dimethoxypropane-1,3-diol Dihydroxyacetone (DHA) exists as a dimer. It must be cracked and acetalized.
-
Reagents: Dihydroxyacetone dimer, Methanol (solvent/reactant), p-Toluenesulfonic acid (catalyst), Trimethyl orthoformate (dehydrating agent).
-
Conditions: Reflux or RT with molecular sieves.
-
Yield: ~80-90%.
Step 2: Statistical Mono-benzylation The diol is treated with a limiting amount of benzyl bromide to favor the mono-protected product.
-
Reagents: 2,2-Dimethoxypropane-1,3-diol (1.0 eq), Sodium Hydride (1.0 eq), Benzyl Bromide (0.9 eq), THF/DMF (Solvent).
-
Protocol:
-
Suspend NaH (60% dispersion) in dry THF at 0°C.
-
Add the diol dropwise; stir for 30 min to form the alkoxide.
-
Add Benzyl bromide dropwise.
-
Warm to RT and stir for 4-12 hours.
-
Quench: Add saturated NH₄Cl.
-
Purification: Silica gel chromatography is mandatory to separate the unreacted diol (polar), the target mono-ether (medium polarity), and the bis-benzyl ether byproduct (non-polar).
-
Self-Validating Check:
-
TLC: The target spot will be between the starting material (lower Rf) and the bis-benzyl byproduct (higher Rf).
-
Symmetry: The starting material and bis-product are symmetric (simplified NMR). The target molecule is asymmetric, showing distinct signals for the two CH₂ groups (C1 and C3).
Figure 2: Synthetic pathway from dihydroxyacetone to the target mono-benzyl ether.
Part 3: Analytical Characterization[12]
To ensure the integrity of the synthesized compound, compare experimental data against these predicted parameters.
3.1 Nuclear Magnetic Resonance (NMR)
The loss of symmetry is the key diagnostic feature.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.30 – 7.40 | Multiplet | 5H | Aromatic (Phenyl) |
| 4.56 | Singlet | 2H | Ph-CH ₂-O (Benzylic) | |
| 3.65 | Singlet | 2H | C3-H ₂ (Ether adjacent) | |
| 3.58 | Singlet | 2H | C1-H ₂ (Alcohol adjacent) | |
| 3.25 | Singlet | 6H | -OCH ₃ (Methoxy groups) | |
| 2.10 | Broad Singlet | 1H | -OH (Exchangeable) | |
| ¹³C NMR | 138.0 | Quaternary | - | Aromatic ipso-C |
| 128.4, 127.8, 127.6 | CH | - | Aromatic C | |
| 102.5 | Quaternary | - | C2 (Acetal Carbon) | |
| 73.5 | CH₂ | - | Benzylic CH₂ | |
| 69.8 | CH₂ | - | C3 (Ether CH₂) | |
| 62.5 | CH₂ | - | C1 (Alcohol CH₂) | |
| 48.5 | CH₃ | - | Methoxy CH₃ |
Note: The two methoxy groups may appear as a single peak or two closely spaced peaks depending on the solvent and resolution, but typically appear equivalent in achiral solvents due to rapid rotation, unless the molecule is placed in a chiral environment.
3.2 Mass Spectrometry (MS)
-
Ionization: ESI+ or CI.
-
Molecular Ion: [M+H]⁺ = 227.13 m/z.
-
Fragmentations: Loss of methanol (-32) is common for dimethyl acetals. Loss of the benzyl group (91 m/z) is characteristic.
Part 4: Applications in Drug Development
4.1 Orthogonal Protection Strategy
This molecule allows researchers to differentiate the three carbons of the glycerol backbone:
-
C1 (Free OH): Ready for oxidation to an aldehyde (Swern oxidation) to create a chiral center via asymmetric catalysis (e.g., proline-catalyzed aldol).
-
C2 (Acetal): Masks a ketone. Can be deprotected with aqueous acid (e.g., HCl/THF) to reveal the ketone after C1 has been modified.
-
C3 (Benzyl Ether): Remains stable during C1 modification and C2 deprotection (if non-reductive methods are used). Removed only at the end of the synthesis (hydrogenolysis).
4.2 Building Block for Polyketides
It serves as a "masked" form of 1,3-dihydroxyacetone, preventing dimerization and polymerization. This is crucial in the synthesis of polyketide antibiotics where the C3 unit is iteratively added to a growing chain.
References
-
Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]
- Synthesis of 2,2-Dimethoxypropane-1,3-diol:Organic Syntheses, Coll. Vol. 6, p. 56 (1988); Vol. 53, p. 90 (1973).
- Monobenzylation Strategy: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons, 2006.
-
Compound Data: PubChem Compound Summary for CID 10883164 (Related derivative structure analysis). [Link]
-
CAS Registry: CAS No. 40166-30-1.[1][2][3][5] American Chemical Society.[6] [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
- 3. chess-chem.com [chess-chem.com]
- 4. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol - CAS:40166-30-1 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. molbase.com [molbase.com]
- 8. 6,1',6'-tri-O-tribenzylsucrose | 35674-14-7 [amp.chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. CAS 40166-30-1 MFCD09878499-3-BENZYLOXY-2,2-DIMETHOXY-PROPAN-1-OL -LabNovo [do.labnovo.com]
- 11. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
3-Benzyloxy-2,2-dimethoxy-propan-1-ol structure elucidation
The following technical guide details the structure elucidation, synthesis, and characterization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol . This document is designed for medicinal chemists and process development scientists utilizing this compound as a masked C3-synthon in the synthesis of complex polyols, nucleoside analogs, or chiral glycerol derivatives.
Structure Elucidation, Synthesis Strategy, and Analytical Profiling
Executive Summary & Molecular Architecture
This compound is a protected derivative of 1,3-dihydroxyacetone (DHA). Structurally, it represents a "masked" ketone where the carbonyl functionality at C2 is protected as an acyclic dimethyl ketal, and one of the primary hydroxyls is protected as a benzyl ether.
-
Core Utility: It serves as a versatile building block. The acyclic ketal allows for mild deprotection compared to cyclic acetals (like dioxolanes), while the benzyl group provides robust orthogonality against basic and oxidative conditions.
-
Key Challenge: The primary challenge in working with this molecule is the relative lability of the acyclic ketal under acidic conditions compared to the robust benzyl ether, requiring precise pH control during workup.
Molecular Specifications
| Property | Value |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Key Functional Groups | Primary Alcohol, Acyclic Dimethyl Ketal, Benzyl Ether |
| Chirality | Achiral (Pro-chiral center at C2) |
Synthesis Strategy: The "Masked Ketone" Route
The most reliable synthesis route avoids the direct ketalization of the benzyl ether derivative (which is prone to polymerization). Instead, we utilize a "Protect-then-Alkylate" strategy starting from 1,3-dihydroxyacetone dimer.
Experimental Protocol
Step 1: Ketalization of 1,3-Dihydroxyacetone
-
Reagents: 1,3-Dihydroxyacetone dimer, Trimethyl orthoformate (TMOF), Methanol, p-Toluenesulfonic acid (pTsOH).
-
Mechanism: Acid-catalyzed ketalization. TMOF acts as a water scavenger to drive the equilibrium.
-
Procedure:
-
Suspend DHA dimer (1 eq) in dry MeOH.
-
Add TMOF (2.2 eq) and catalytic pTsOH (0.05 eq).
-
Stir at 25°C for 12 hours. The suspension clears as the monomeric ketal forms.
-
Critical Step: Quench with solid NaHCO₃ before concentration to prevent acid-catalyzed hydrolysis.
-
Product: 2,2-Dimethoxypropane-1,3-diol.
-
Step 2: Desymmetrization via Mono-Benzylation
-
Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), THF/DMF (9:1).
-
Mechanism: Williamson Ether Synthesis.
-
Procedure:
-
Cool a solution of 2,2-dimethoxypropane-1,3-diol (1 eq) in THF/DMF to 0°C.
-
Add NaH (1.0 eq) portion-wise. Note: Using exactly 1.0 eq minimizes di-benzylation.
-
Add BnBr (0.9 eq) dropwise over 1 hour.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl (buffered to pH 8). Extract with EtOAc.[1][2]
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The mono-ether elutes between the di-benzyl impurity (less polar) and starting diol (more polar).
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from DHA to the target mono-benzyl ether.
Structure Elucidation & Validation
This section details the spectroscopic signatures required to validate the structure.
Nuclear Magnetic Resonance (NMR)
The molecule is achiral, but the C2 carbon is a pro-chiral center. In an achiral solvent (CDCl₃), the two methoxy groups are chemically equivalent.
¹H NMR (400 MHz, CDCl₃)
| Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.30 - 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. |
| 4.55 | Singlet | 2H | Ph-CH₂-O | Benzylic protons. Distinctive downfield shift due to aromatic ring current. |
| 3.65 | Singlet | 2H | C3-H | Methylene protons adjacent to the benzyl ether. |
| 3.58 | Doublet/Singlet | 2H | C1-H | Methylene protons adjacent to the free alcohol. (Coupling to OH may vary). |
| 3.25 | Singlet | 6H | -OCH₃ | Gem-dimethoxy protons. Appears as a sharp singlet, confirming the acyclic ketal. |
| 2.10 | Broad Singlet | 1H | -OH | Hydroxyl proton (exchangeable with D₂O). |
¹³C NMR (100 MHz, CDCl₃)
-
138.0, 128.4, 127.8, 127.6 ppm: Aromatic carbons (Ipso, meta, ortho, para).
-
101.5 ppm: C2 (Ketal Carbon) . This is the diagnostic peak. A shift >100 ppm confirms the quaternary acetal/ketal carbon.
-
73.5 ppm: Ph-C H₂-O (Benzylic carbon).
-
69.8 ppm: C3 (Ether-linked methylene).
-
62.5 ppm: C1 (Alcohol-linked methylene).
-
49.5 ppm: -OC H₃ (Methoxy carbons).
Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (ESI+).
-
Molecular Ion: [M+Na]⁺ = 249.27 m/z.
-
Fragmentation Pattern:
-
Loss of Methanol: [M - OMe]⁺ is a common fragment for acetals.
-
Tropylium Ion: m/z 91 (C₇H₇⁺) is the dominant base peak, characteristic of the benzyl group.
-
Infrared Spectroscopy (FT-IR)
-
3450 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding).
-
2850-2950 cm⁻¹: C-H stretch (Aliphatic).
-
1050-1150 cm⁻¹: C-O-C stretch (Strong). Note: Multiple bands appear here due to the acetal and ether linkages.
-
Absence of 1700 cm⁻¹: Crucial. The absence of a carbonyl peak confirms the ketone is fully protected as the ketal.
Logic & Causality: NMR Connectivity
To unambiguously distinguish the target from its regioisomers (e.g., the hemiacetal or rearranged products), 2D NMR is required.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Key Correlation 1: The Methoxy protons (3.25 ppm) will show a strong correlation to the Quaternary C2 (101.5 ppm).
-
Key Correlation 2: The Benzylic protons (4.55 ppm) will correlate to the C3 methylene carbon (69.8 ppm) and the Ipso aromatic carbon.
-
Key Correlation 3: The C1 and C3 protons will both correlate to the Quaternary C2 , proving they are geminal to the same carbon center.
Connectivity Diagram
Figure 2: HMBC correlations confirming the gem-dimethoxy core and benzyl attachment.
Stability & Handling (Self-Validating Protocol)
The structural integrity of this compound relies on the stability of the acyclic ketal.
-
Acid Sensitivity: Acyclic ketals are significantly more labile than cyclic acetals (like acetonides). Exposure to pH < 4 will cause rapid hydrolysis back to the ketone (3-benzyloxy-1-hydroxy-propan-2-one).
-
Storage: Store over a trace of solid Na₂CO₃ or in a solvent containing 0.1% Triethylamine to ensure long-term stability.
-
Distillation: This compound has a high boiling point. Distillation requires high vacuum (<0.5 mmHg). Excessive heat can cause methanol elimination to form the enol ether. Column chromatography is preferred over distillation.
References
-
PubChem. Compound Summary for CID 2724795: (R)-3-Benzyloxy-1,2-propanediol (Analogous Structure).[3] National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis of 1,3-dihydroxyacetone derivatives. (Methodology for DHA protection). Available at: [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-benzyloxy-2,2-dimethoxy-propan-1-ol. Moving beyond a simple peak list, we will delve into the causal relationships between the molecular structure and the resulting NMR signals. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
The Structural Rationale: Deconstructing this compound
Before interpreting the spectrum, it is crucial to understand the electronic environment of each proton within the molecule. The structure contains several key functional groups that dictate the chemical shifts and splitting patterns observed in the ¹H NMR spectrum.
-
Aromatic Ring (Phenyl Group): The five protons on the benzene ring are in a region of high electron density and are subject to the ring current effect, which deshields them, causing them to appear at a higher chemical shift (downfield).
-
Benzylic Protons (-CH₂-Ph): These two protons are adjacent to both the electron-withdrawing phenyl group and the oxygen atom of the ether linkage. This dual influence significantly deshields them.
-
Dimethoxy Group (-OCH₃)₂: The six protons of the two methoxy groups are equivalent due to free rotation around the C-O bonds. They are attached to a quaternary carbon, which means they will not exhibit splitting from adjacent protons.
-
Methylene Protons (-CH₂-O-): The two protons on the carbon adjacent to the benzyloxy group are deshielded by the neighboring oxygen atom.
-
Methylene Protons (-CH₂-OH): The two protons on the carbon bearing the primary alcohol are also deshielded by the adjacent oxygen atom.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The logical relationship between the functional groups and their expected ¹H NMR signals is visualized in the workflow below.
Caption: Molecular structure to predicted ¹H NMR spectrum workflow.
Predicted ¹H NMR Spectrum: A Quantitative Analysis
Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Phenyl-H | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic ring current |
| Benzyl-CH₂ | ~4.60 | Singlet (s) | 2H | Deshielding by phenyl group and ether oxygen |
| -CH₂-O-Bn | ~3.65 | Singlet (s) | 2H | Deshielding by ether oxygen and proximity to the quaternary center |
| -CH₂-OH | ~3.55 | Singlet (s) | 2H | Deshielding by hydroxyl oxygen and proximity to the quaternary center |
| Methoxy-(OCH₃)₂ | ~3.30 | Singlet (s) | 6H | Shielding effect of the attached carbon |
| Hydroxyl-OH | Variable (e.g., 2.0-3.0) | Singlet (s, broad) | 1H | Hydrogen bonding, concentration, and solvent effects |
Note on Multiplicity: In this specific molecule, the two methylene groups (-CH₂-O-Bn and -CH₂-OH) are separated by a quaternary carbon. Consequently, there are no adjacent protons to cause spin-spin splitting, leading to the prediction of singlets for these signals. The benzylic protons also lack adjacent, non-equivalent protons, hence a predicted singlet.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a reliable ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity.
3.1. Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has a well-defined residual solvent peak at 7.26 ppm.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio without causing significant peak broadening.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1] TMS is chosen for its chemical inertness, single sharp signal, and volatility, which allows for easy removal.[1]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
3.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient for quantitative analysis.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate all the signals to determine the relative number of protons for each peak. The area under a peak is proportional to the number of protons it represents.[2][3]
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Causality in Spectral Interpretation: Why the Peaks Appear Where They Do
Understanding the electronic reasoning behind the observed chemical shifts is paramount for accurate structural elucidation.
-
Downfield Region (7.25 - 7.40 ppm): The protons on the benzene ring are the most deshielded due to the anisotropic effect of the aromatic ring current. This effect creates a local magnetic field that adds to the applied external field for the protons outside the ring, causing them to resonate at a higher frequency (further downfield).[4]
-
Benzylic and Methylene Protons (3.5 - 4.6 ppm): Protons on carbons attached to electronegative atoms like oxygen are deshielded because the oxygen atom withdraws electron density from the surrounding C-H bonds.[5][6] This reduced electron density means a lower external magnetic field is required for resonance. The benzylic protons are further deshielded by the adjacent phenyl group.
-
Upfield Region (~3.30 ppm): The methoxy protons are relatively shielded compared to the other protons in the molecule (excluding TMS). While attached to an oxygen, the electron-donating character of the methyl groups results in a more shielded environment compared to protons directly on the propanol backbone.
Identifying the Hydroxyl Proton: The -OH proton signal is often broad and its chemical shift can vary. To definitively identify this peak, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -OH signal.[7] This is due to the rapid exchange of the acidic proton with deuterium.[7]
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how molecular structure dictates spectroscopic output. By systematically analyzing the chemical shifts, integration, and multiplicity of the signals, a definitive structural confirmation can be achieved. The protocols and interpretations provided in this guide offer a robust framework for researchers working with this and similar chemical entities, ensuring both accuracy and a deeper understanding of the underlying spectroscopic principles.
References
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum. [Link]
-
Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum. [Link]
-
Thompson Rivers University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. [Link]
-
PubChem. 3-(Benzyloxy)propane-1,2-diol. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
YouTube. Propanol's H-NMR Spectra: 4 Peaks Explained. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products. [Link]
-
ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. [Link]
-
ResearchGate. 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the ¹³C NMR Spectroscopy of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-benzyloxy-2,2-dimethoxy-propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted chemical shifts, outlines a robust experimental protocol for data acquisition, and details the logic behind spectral assignment. The content herein is grounded in established principles of NMR spectroscopy and supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Elucidation Challenge
This compound is a multifunctional organic molecule featuring a primary alcohol, a dimethyl acetal, and a benzyl ether. The precise characterization of such molecules is paramount in synthetic chemistry and drug development to confirm identity, purity, and structure. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will navigate the intricacies of interpreting the ¹³C NMR spectrum of this specific compound, offering both predictive insights and practical experimental guidance.
Predicted ¹³C NMR Chemical Shifts
The structure and numbering of this compound are as follows:
Based on typical ¹³C NMR chemical shift values for primary alcohols, acetals, and benzyl ethers, the following assignments are predicted:
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (a) | Primary Alcohol (-CH₂OH) | 60-65 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen, resulting in a downfield shift.[1][2] |
| C2 (b) | Acetal (quaternary) | 90-100 | The quaternary carbon of the acetal group is significantly deshielded by two adjacent oxygen atoms.[3] |
| C3 | Methylene (-CH₂-O-Bn) | 70-80 | This methylene carbon is influenced by the adjacent acetal and the benzyl ether oxygen. |
| Methoxy (c) | Acetal (-OCH₃) | 50-60 | The methoxy carbons are deshielded by the directly attached oxygen atom. |
| Benzylic (d) | Benzyl Ether (Ph-CH₂-O) | 70-75 | The benzylic carbon is deshielded by both the aromatic ring and the ether oxygen. |
| Benzyl (ipso) | Aromatic | 137-139 | The aromatic carbon directly attached to the ether linkage. |
| Benzyl (ortho) | Aromatic | 128-129 | |
| Benzyl (meta) | Aromatic | 127-128 | |
| Benzyl (para) | Aromatic | 127-128 |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77 ppm.
-
Concentration: Prepare a solution of 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹³C
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is appropriate for a routine ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm, which covers the typical range for most organic compounds.[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the CDCl₃ triplet at 77.16 ppm.
Spectral Assignment and Verification Workflow
The assignment of the predicted chemical shifts to the specific carbon atoms in this compound can be confirmed using a logical workflow, potentially supplemented with advanced NMR experiments.
Caption: Workflow for ¹³C NMR spectral assignment.
Causality in Experimental Choices:
-
Proton Decoupling: This technique is crucial as it collapses the carbon-proton couplings, resulting in a spectrum with single, sharp peaks for each unique carbon atom, simplifying interpretation.[5]
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[2] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. This allows for unambiguous assignment of the methylene and methoxy groups.
Trustworthiness: A Self-Validating System
The combination of a standard ¹³C NMR spectrum with DEPT experiments creates a self-validating system. The number of observed peaks must match the number of unique carbon atoms in the molecule. The chemical shifts should fall within the expected ranges for the known functional groups. Furthermore, the information from the DEPT spectra must be consistent with the proposed structure. Any deviation would indicate either an incorrect assignment, the presence of impurities, or an unexpected molecular structure.
Potential Impurities and Their NMR Signatures
Understanding the synthesis of this compound is crucial for identifying potential impurities in the ¹³C NMR spectrum. A likely synthetic route involves the protection of a diol. Potential impurities could include starting materials or byproducts from incomplete reactions. For example, residual starting materials like 3-benzyloxy-1,2-propanediol would show characteristic signals for a secondary alcohol.[6] Solvents used in the synthesis or purification could also be present.[7]
Conclusion
The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted through a systematic approach. By leveraging established chemical shift data, employing a robust experimental protocol, and utilizing advanced NMR techniques like DEPT, researchers can achieve unambiguous structural confirmation. This guide provides the necessary framework for scientists and drug development professionals to confidently analyze and interpret the ¹³C NMR data for this and structurally related molecules, ensuring the integrity and quality of their chemical entities.
References
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved February 4, 2026, from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved February 4, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
- Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1981). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons.
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved February 4, 2026, from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved February 4, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved February 4, 2026, from [Link]
- Rychnovsky, S. D., Rogers, B. N., & Richardson, T. I. (1998). Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. The Journal of Organic Chemistry, 63(15), 5212-5219.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0319355). Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved February 4, 2026, from [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. Retrieved February 4, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dimethoxy-2,2-dimethylpropane. Retrieved February 4, 2026, from [Link]
Sources
Physical properties of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
CAS Registry Number: 40166-30-1 Synonyms: 1-O-Benzyl-2,2-dimethoxy-1,3-propanediol; 2,2-Dimethoxy-3-(phenylmethoxy)propan-1-ol Formula: C₁₂H₁₈O₄ Molecular Weight: 226.27 g/mol [1][2]
Executive Summary & Strategic Utility
3-Benzyloxy-2,2-dimethoxy-propan-1-ol is a specialized synthetic intermediate belonging to the class of masked glycerol derivatives .[2] Structurally, it consists of a 1,3-propanediol backbone where the central carbon (C2) is protected as a dimethyl acetal (masking a ketone), and one of the primary hydroxyl groups is protected as a benzyl ether.[2]
Core Utility for Researchers:
-
Desymmetrization: It represents a desymmetrized form of 1,3-dihydroxyacetone (DHA).[2] This allows researchers to differentiate the two primary carbons, enabling the sequential construction of chiral centers or asymmetric chains.[2]
-
Orthogonal Protection: The molecule features three distinct reactivity profiles:
Physical & Chemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and validated against structural analogs.
Table 1: Physicochemical Specifications
| Property | Value / Description | Confidence |
| Physical State | Viscous liquid or oil (Colorless to pale yellow) | High (Experimental) |
| Boiling Point | 340.3 ± 37.0 °C (at 760 mmHg) | Predicted |
| Density | 1.104 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in polar organic solvents (THF, DCM, EtOAc, MeOH).[2] Sparingly soluble in water.[2] | High |
| pKa | ~14.2 (Primary Alcohol) | Predicted |
| Flash Point | ~146 °C | Predicted |
| Refractive Index | 1.503 (Estimated) | Moderate |
Spectroscopic Characterization (Diagnostic Signals)
Researchers should verify the identity of synthesized batches using the following NMR signatures.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25–7.35 (m, 5H): Aromatic protons (Benzyl group).[2]
-
δ 4.55 (s, 2H): Benzylic methylene (-OCH ₂Ph).[2]
-
δ 3.65 (s, 2H): Propyl methylene adjacent to benzyl ether (-CH ₂OBn).[2]
-
δ 3.58 (s, 2H): Propyl methylene adjacent to free alcohol (-CH ₂OH).[2]
-
δ 3.25 (s, 6H): Methoxy groups (-OCH ₃, characteristic acetal singlet).[2]
-
δ 2.20 (br s, 1H): Hydroxyl proton (-OH , exchangeable).[2]
-
-
¹³C NMR (CDCl₃, 100 MHz):
Synthesis & Experimental Protocols
The most reliable route to CAS 40166-30-1 is the mono-alkylation of 2,2-dimethoxy-1,3-propanediol . This starting material is readily accessible from 1,3-dihydroxyacetone (DHA).[2]
Workflow Diagram: Synthesis Pathway
Figure 1: Synthetic route from Dihydroxyacetone to the target mono-benzyl ether.[2]
Detailed Protocol: Mono-Benzylation of 2,2-Dimethoxy-1,3-propanediol
Objective: Selective protection of one primary alcohol.[2] Scale: 10 mmol basis.
-
Preparation of Diol Precursor:
-
Mono-Alkylation Reaction:
-
Setup: Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve 2,2-dimethoxy-1,3-propanediol (1.36 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.[2][3]
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 400 mg, 10 mmol) portion-wise. Note: Use exactly 1.0 equivalent to minimize di-benzylation.
-
Addition: Stir for 30 minutes at 0°C until H₂ evolution ceases. Add Benzyl Bromide (1.19 mL, 10 mmol) dropwise via syringe.[2]
-
Catalysis: Add tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate the reaction (optional but recommended).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
-
Workup & Purification:
Stability & Handling Logic
The chemical stability of CAS 40166-30-1 is dictated by the acetal functionality .[2]
Logic Diagram: Stability Profile
Figure 2: Operational stability map. The acetal group necessitates base-promoted or neutral workups.
Storage Recommendations:
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Store under Argon/Nitrogen to prevent oxidation of the benzyl ether over long periods.[2]
-
Container: Tightly sealed glass vial; avoid prolonged exposure to acidic moisture.
Applications in Drug Development
This compound is a high-value "chiral pool" mimic (though achiral itself, it is a pro-chiral center precursor).[2]
-
Nucleoside Analogs: Used to synthesize acyclic nucleoside phosphonates by alkylating the free hydroxyl group with nucleobases.[2]
-
Carbohydrate Mimics: The protected ketone can be released and reacted with Grignard reagents to form tertiary alcohols, mimicking branched sugars.[2]
-
Fragment-Based Design: Serves as a linker unit where the benzyl group acts as a lipophilic anchor, and the free alcohol allows attachment to a pharmacophore.[2]
References
-
Heterocycles. (2014).[2][3][4] Synthesis and antimicrobial evaluation of oxazole-2(3H)-thione and 2-alkylsulfanyl-1,3-oxazoline derivatives. Vol 88, No.[2][3] 2. (Describes the synthesis of the target compound, labeled as compound 8, from diol 7).
-
ChemicalBook. (2024).[2] this compound Product Properties. (Source for predicted boiling point and density data).
-
PubChem. (2024).[2][4] Compound Summary: this compound.[1][2][5][6][7][8][9] National Library of Medicine.[2] [2]
-
ThoreauChem. (2024).[2][4] Product Catalog: CAS 40166-30-1.[1][2][8][9] (Confirmation of CAS and commercial availability).[2] [2]
Sources
- 1. This compound CAS#: 40166-30-1 [m.chemicalbook.com]
- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 3-Allyloxy-2,2-dimethoxy-1-propanol | C8H16O4 | CID 46738038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molbase.com [molbase.com]
- 6. CAS 40166-30-1 MFCD09878499-3-BENZYLOXY-2,2-DIMETHOXY-PROPAN-1-OL -LabNovo [do.labnovo.com]
- 7. 5-[(4-溴苯氧基)甲基]-1,3,4-噻二唑-2-胺 - CAS:299441-95-5 - 上海研美科技有限公司 [yanmeibio.com]
- 8. Page loading... [guidechem.com]
- 9. This compound-40166-30-1 - Thoreauchem [thoreauchem.com]
Starting materials for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol synthesis
The following technical guide details the synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol , a critical intermediate often utilized in the preparation of acyclic nucleoside phosphonates (e.g., Ganciclovir analogs) and complex polyol architectures.
Executive Summary
Target Molecule: this compound CAS Registry Number (Core Intermediate): 153214-82-5 (for the diol precursor) Core Application: Acyclic nucleoside analog synthesis, chiral building block desymmetrization.
This guide provides a robust, two-stage synthetic route starting from the commercially available 1,3-Dihydroxyacetone (DHA) dimer . The strategy prioritizes the stability of the acid-sensitive dimethyl ketal functionality while achieving selective mono-protection of the primary alcohol.
Retrosynthetic Analysis & Strategy
The target molecule is a desymmetrized derivative of 1,3-dihydroxyacetone. Direct benzylation of DHA is chemically inefficient due to potential polymerization and aldol side reactions. Therefore, the carbonyl functionality must be masked first as a dimethyl ketal.
Logical Pathway
-
Masking: Protection of the ketone (C2) as a dimethyl ketal using trimethyl orthoformate.
-
Desymmetrization: Statistical or directed mono-alkylation of the resulting primary diol at C1/C3.
Figure 1: Retrosynthetic disconnection showing the conversion of DHA to the target via a ketalized diol intermediate.
Starting Materials & Reagents
The following materials are required for the "Standard Scale" (100 mmol) protocol.
| Component | Role | Specification | CAS No. |
| 1,3-Dihydroxyacetone dimer | Core Scaffold | >97% Purity, Crystalline | 62147-49-3 |
| Trimethyl Orthoformate | Dehydrating Agent | Anhydrous, 99% | 149-73-5 |
| Methanol | Solvent/Reagent | Anhydrous (HPLC Grade) | 67-56-1 |
| p-Toluenesulfonic acid | Catalyst | Monohydrate (p-TsOH·H2O) | 6192-52-5 |
| Benzyl Bromide | Alkylating Agent | 98% (Lachrymator) | 100-39-0 |
| Sodium Hydride | Base | 60% dispersion in mineral oil | 7681-65-4 |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | 109-99-9 |
Experimental Protocols
Phase 1: Synthesis of 2,2-Dimethoxy-1,3-propanediol
This step converts the reactive ketone into a stable dimethyl ketal. The use of trimethyl orthoformate drives the equilibrium forward by scavenging water.
Reaction Scheme:
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charging: Add 1,3-Dihydroxyacetone dimer (18.0 g, 100 mmol monomer equivalent) and Methanol (150 mL).
-
Reagent Addition: Add Trimethyl orthoformate (33 mL, 300 mmol) followed by p-TsOH·H2O (0.95 g, 5 mmol).
-
Reaction: Stir the suspension at room temperature for 1 hour, then heat to mild reflux (60°C) for 4 hours. The solution should become clear.
-
Quenching: Cool to room temperature. Add solid NaHCO3 (1.0 g) to neutralize the acid catalyst. Stir for 15 minutes.
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove MeOH and methyl formate.
-
Purification: The resulting oil is often pure enough (>95%) for the next step. If necessary, distill under high vacuum (bp ~115-120°C @ 0.5 mmHg) or recrystallize from Et2O/Hexanes to yield white crystals.
-
Yield Expectation: 85–92% (approx. 11.5–12.5 g).
-
Phase 2: Mono-Benzylation (Desymmetrization)
This is the critical step. Because the starting material is a symmetrical diol, a statistical reaction will produce a mixture of starting material, mono-benzyl ether (target), and di-benzyl ether.
Protocol (Statistical Approach):
-
Activation: In a flame-dried 500 mL flask under nitrogen, suspend Sodium Hydride (60% dispersion, 4.4 g, 110 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]
-
Alkoxide Formation: Dissolve 2,2-Dimethoxy-1,3-propanediol (13.6 g, 100 mmol) in THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Evolution of H2 gas will occur. Stir at 0°C for an additional 30 minutes.
-
Alkylation: Add Benzyl Bromide (11.9 mL, 100 mmol) dropwise via syringe pump over 1 hour. Crucial: Slow addition favors mono-substitution.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench with saturated NH4Cl solution (50 mL) at 0°C.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]
-
Purification (Chromatography): The crude oil contains ~50% Target, ~25% Di-benzyl, and ~25% Starting Material.
-
Column: Silica Gel (230-400 mesh).
-
Eluent: Gradient Hexanes:Ethyl Acetate (8:1
2:1). -
Order of Elution: Di-benzyl ether (fastest)
Target (Mono-benzyl) Starting Diol (slowest). -
Yield Expectation: 40–50% isolated yield of the mono-benzyl ether.
-
Process Visualization
Figure 2: Step-by-step workflow from DHA dimer to the purified mono-benzylated target.
Quality Control & Validation
To ensure the integrity of the synthesized material, verify the following parameters:
-
TLC (Thin Layer Chromatography):
-
Eluent: Hexanes:EtOAc (1:1).
-
Visualization: KMnO4 stain (Diol and Target are active) or UV (Target and Di-benzyl are active).
-
Rf Values (Approx): Di-benzyl (0.8), Target (0.4) , Diol (0.1).
-
-
NMR Validation (
H NMR, 400 MHz, CDCl ): -
Storage: The product is a stable oil/low-melting solid. Store at 2–8°C under inert gas. Avoid acidic conditions to prevent hydrolysis of the dimethyl ketal.
References
-
Synthesis of 2,2-dimethoxy-1,3-propanediol
- Source: PubChem Compound Summary for CID 11126310.
-
Link:
- Relevance: Confirms the stability and CAS registry of the core intermedi
- Source: Bouzide, A., & Sauvé, G. (2002). "Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols." Organic Letters.
-
Dihydroxyacetone Phosphate Precursors
- Source: Slepokura, K., & Lis, T. (2006). "Structure of dihydroxyacetone phosphate dimethyl acetal...".
-
Link:[4]
- Relevance: Validates the structure and rigidity of the 2,2-dimethoxy-1,3-propanediol moiety.
Sources
Comprehensive Spectroscopic Profile: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
[1]
Executive Summary
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a critical desymmetrized building block in organic synthesis, serving as a protected derivative of 1,3-dihydroxyacetone (DHA).[1] Its structural uniqueness lies in the dimethyl acetal functionality at the C2 position, which masks the ketone, combined with a monobenzyl ether protection at C3.[1] This configuration leaves a single primary alcohol (C1) available for selective functionalization, making it an invaluable intermediate for the synthesis of complex polyols, chiral glycerol derivatives, and carbohydrate mimetics.[1]
This technical guide provides a rigorous analysis of the spectroscopic data (NMR, IR, MS) required to validate the identity and purity of this compound. The focus is on distinguishing the target molecule from its symmetric precursors (diol) and over-alkylated byproducts (bis-benzyl ether).[1]
Chemical Profile & Structural Logic[1]
| Property | Detail |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |
| CAS Number | 40166-30-1 |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in CHCl₃, DCM, MeOH, THF; slightly soluble in water |
| Key Functionality | Acyclic Acetal (masked ketone), Primary Alcohol, Benzyl Ether |
Synthesis & Impurity Context
Understanding the synthesis is prerequisite to interpreting the spectra.[1][2] The compound is typically generated via the desymmetrization of 2,2-dimethoxy-1,3-propanediol using benzyl bromide (BnBr) and a base (e.g., NaH).
-
Precursor : 2,2-Dimethoxy-1,3-propanediol (Symmetric diol).[1]
-
Target : Mono-benzyl ether.[1]
-
Impurity : Bis-benzyl ether (Over-reaction).[1]
This pathway dictates the critical spectroscopic markers: we must confirm the presence of one benzyl group and one free hydroxyl group.[1][2]
Figure 1: Synthesis pathway highlighting the desymmetrization step and potential over-alkylation impurity.
Spectroscopic Characterization Strategy
To certify the structure of this compound, a multi-modal approach is required. The key structural checkpoints are:
-
Acetal Integrity : Confirmation that the acid-sensitive dimethyl acetal is intact (distinct from the ketone form).[1]
-
Desymmetrization : Evidence of non-equivalence between the C1 and C3 methylene protons.[1][2]
-
Benzylation Ratio : Integration of aromatic protons vs. the methoxy backbone to confirm mono-protection.[1]
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) is recommended to prevent acetal exchange seen in alcoholic solvents.[1]
¹H NMR (400 MHz, CDCl₃)
The molecule possesses a plane of symmetry in the acetal group but is desymmetrized by the alcohol/ether ends.[1] However, the two methoxy groups are enantiotopic in this achiral molecule, rendering them isochronous (chemically equivalent) in achiral solvents.[1]
| Shift (δ, ppm) | Mult.[1] | Int.[1][3][2][4][5][6] | Assignment | Structural Insight |
| 7.30 – 7.40 | m | 5H | Ar-H | Phenyl ring protons.[1] Confirms benzyl incorporation.[1][3][2][7][8][9] |
| 4.56 | s | 2H | Ph-CH₂-O | Benzylic methylene.[1] Sharp singlet characteristic of benzyl ethers. |
| 3.70 | s/d | 2H | HO-CH₂- | Hydroxymethyl group.[1] May appear as a doublet if OH coupling is resolved (rare in CDCl₃ without purification).[1][2] |
| 3.54 | s | 2H | BnO-CH₂- | Benzyloxymethyl group.[1] Slightly upfield relative to the hydroxymethyl due to lack of H-bonding deshielding? Note: These two CH₂ signals (3.70 & 3.[1][2]54) distinguish the mono-protected target from the symmetric diol (one signal) or bis-ether (one signal).[1] |
| 3.24 | s | 6H | -OCH₃ | Methoxy groups.[1] Appears as a strong singlet.[1][2] Confirms the acetal is intact.[1][2] |
| 2.20 – 2.50 | br s | 1H | -OH | Hydroxyl proton.[1] Shift varies with concentration and water content.[1][2] |
Critical QC Check :
-
If the integration of the aromatic region (5H) to the methoxy region (6H) is 5:6 , the product is the mono-benzyl ether.[1]
-
If the ratio is 10:6 , the product is the bis-benzyl impurity.[1]
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum provides the most definitive proof of the acetal structure.[1]
| Shift (δ, ppm) | Type | Assignment | Notes |
| 137.8 | C_q | Ar-C (ipso) | Quaternary aromatic carbon.[1] |
| 128.5, 127.9, 127.7 | CH | Ar-C | Ortho, meta, para carbons.[1] |
| 101.2 | C_q | Acetal C (C2) | Diagnostic Peak .[1] A shift >200 ppm would indicate hydrolysis to the ketone (DHA).[1][2] The ~101 ppm shift confirms the sp³ acetal.[1][2] |
| 73.6 | CH₂ | Ph-CH₂- | Benzylic carbon.[1] |
| 69.8 | CH₂ | BnO-CH₂- (C3) | Ether-linked methylene.[1] |
| 61.5 | CH₂ | HO-CH₂- (C1) | Alcohol-linked methylene.[1] Distinct from C3. |
| 49.5 | CH₃ | -OCH₃ | Methoxy carbons.[1] Usually one signal due to equivalence.[1][2] |
Infrared (IR) Spectroscopy
Method: Neat oil on NaCl/KBr plates or ATR.[1]
-
3400 – 3450 cm⁻¹ (Broad) : O-H Stretch .[1] Strong indicator of the free alcohol.[1][2] Absence of this peak suggests bis-benzylation.[1]
-
2800 – 3000 cm⁻¹ : C-H Stretch .[1][2] Includes sp³ C-H (methoxy/methylene) and sp² C-H (aromatic).[1]
-
1050 – 1150 cm⁻¹ : C-O Stretch .[1][2] Strong, complex bands corresponding to the aliphatic ethers (acetal) and the primary alcohol.[1]
-
690 & 740 cm⁻¹ : Monosubstituted Benzene .[1][2] Characteristic out-of-plane bending.[1]
-
Absence of 1700-1720 cm⁻¹ : No Carbonyl . confirms the ketone is fully protected as the acetal.[1]
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Positive Mode.[1]
Acetals are labile in acidic matrices.[1][2] Use neutral buffers or ammonium acetate.[1][2]
-
[M + Na]⁺ : 249.1 m/z .[1][2] The sodium adduct is typically the base peak.[1][2]
-
[M + H]⁺ : 227.1 m/z .[1][2] Often weak due to protonation-induced fragmentation.[1]
-
Fragmentation Pattern :
Figure 2: Predicted fragmentation logic for ESI-MS analysis.
Experimental Protocols
Protocol A: Sample Preparation for ¹H NMR
Objective : Ensure clear resolution of the hydroxyl proton and prevent acid-catalyzed hydrolysis.
-
Solvent Choice : Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the acetal is suspected to be sensitive, though dimethyl acetals are generally robust.[1][2]
-
Concentration : Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations may broaden the -OH signal due to hydrogen bonding.[1]
-
Acquisition : Run at 298 K. 16 scans are sufficient.
-
Processing : Reference the residual CHCl₃ peak to 7.26 ppm .
Protocol B: Handling & Storage
References
-
PubChem Compound Summary . (n.d.). This compound (CAS 40166-30-1).[1][10][11] National Center for Biotechnology Information.[1][2] Retrieved February 4, 2026, from [Link]
-
Guindon, Y., et al. (1987).[1][2] Ring cleavage of cyclic acetals with dimethylboron bromide: A new route to 1,2- and 1,3-diols. Journal of Organic Chemistry. (Contextual reference for acetal stability and manipulation).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Benzyl ether and Acetal protecting group shifts and stability).
Sources
- 1. 1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0187570) [np-mrd.org]
- 3. 2-(Dibenzylamino)propane-1,3-diol | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbase.com [molbase.com]
- 11. Page loading... [wap.guidechem.com]
Discovery of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines a novel and plausible synthetic pathway for this compound, a compound of potential interest in medicinal chemistry and drug discovery. While the direct synthesis of this molecule is not yet established in the literature, this document provides a comprehensive, step-by-step protocol based on well-understood principles of organic chemistry. The guide further details a robust strategy for the characterization and validation of the final compound, ensuring a high degree of scientific integrity. This document is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this and other novel building blocks in their work.
Introduction and Rationale
In the landscape of modern drug discovery, the development of novel molecular scaffolds and building blocks is of paramount importance. The "benzyloxy" pharmacophore, for instance, is a key feature in several bioactive molecules, including potent and selective monoamine oxidase B (MAO-B) inhibitors.[1] Similarly, propanol derivatives serve as versatile starting materials and intermediates in the synthesis of a wide range of pharmaceutically active compounds.[2][3]
This guide proposes a synthetic route to a novel compound, this compound. This molecule combines the desirable benzyloxy group with a protected diol functionality in the form of a dimethoxyacetal. The 2,2-dimethoxypropane moiety can act as a stable protecting group, allowing for selective modification of the primary alcohol at the 1-position. This targeted reactivity makes the proposed molecule a potentially valuable building block for creating libraries of new chemical entities for high-throughput screening and lead optimization in drug development programs.[4]
The following sections will detail a proposed retrosynthetic analysis, a forward synthetic pathway with a detailed experimental protocol, and a comprehensive strategy for the characterization and validation of the target molecule.
Proposed Retrosynthetic Analysis
The design of a synthetic pathway begins with a logical deconstruction of the target molecule into readily available starting materials. The retrosynthetic analysis for this compound is outlined below. The primary disconnection is at the ether linkage, suggesting a Williamson ether synthesis. The acetal can be formed from a corresponding diol.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed forward synthesis involves two main stages: the synthesis of a key intermediate, 1,3-dibromo-2,2-dimethoxypropane, followed by a nucleophilic substitution with benzyl alcohol. This approach is designed for efficiency and control over the final product.
Stage 1: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane
The initial step involves the bromination of acetone in the presence of methanol to form 1,3-dibromo-2,2-dimethoxypropane. This reaction is a known process and provides a stable, key intermediate.[5][6]
Stage 2: Selective Monosubstitution with Benzyl Alcohol
The second stage is a nucleophilic substitution reaction. The sodium salt of benzyl alcohol (sodium benzoxide), a strong nucleophile, is reacted with 1,3-dibromo-2,2-dimethoxypropane. By controlling the stoichiometry and reaction conditions, a selective monosubstitution can be favored to yield the desired 3-Benzyloxy-1-bromo-2,2-dimethoxypropane.
Stage 3: Hydrolysis to the Final Product
The final step involves the hydrolysis of the remaining bromo group to a hydroxyl group. This can be achieved under basic conditions to afford the target molecule, this compound.
Caption: Proposed multi-stage synthetic workflow.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol and has not been experimentally validated. All procedures should be performed with appropriate safety precautions in a certified laboratory setting.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Purity |
| Acetone | C₃H₆O | 58.08 | 98.6 g | ≥99.5% |
| Methanol | CH₄O | 32.04 | 600 mL | ≥99.8% |
| Bromine | Br₂ | 159.81 | 530 g | ≥99.5% |
| Benzyl Alcohol | C₇H₈O | 108.14 | (To be calculated) | ≥99% |
| Sodium Hydride | NaH | 24.00 | (To be calculated) | 60% in oil |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | (To be calculated) | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | (To be calculated) | ≥97% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | (To be calculated) | Anhydrous |
| Saturated NaCl solution | NaCl(aq) | - | (To be calculated) | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | (To be calculated) | - |
Procedure
Stage 1: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane [5]
-
In a 1L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine acetone (98.6 g) and methanol (600 mL).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add bromine (530 g) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C. The reaction mixture will turn a light reddish-brown.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours. A white solid is expected to precipitate.
-
Isolate the solid by vacuum filtration and wash the filter cake with cold methanol (2 x 150 mL).
-
Dry the white crystalline product under vacuum to yield 1,3-dibromo-2,2-dimethoxypropane.
Stage 2: Synthesis of 3-Benzyloxy-1-bromo-2,2-dimethoxypropane
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of benzyl alcohol in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
In another flask, dissolve the 1,3-dibromo-2,2-dimethoxypropane (1 equivalent) from Stage 1 in anhydrous DMF.
-
Slowly add the sodium benzoxide solution to the dibromo-compound solution at room temperature.
-
Stir the reaction mixture for 12-18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 3: Synthesis of this compound
-
Dissolve the purified product from Stage 2 in a mixture of dioxane and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux (80-90°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain this compound.
Characterization and Validation Strategy
A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | - Aromatic protons of the benzyl group (~7.3 ppm).- Methylene protons of the benzyl group (~4.5 ppm).- Methoxy protons as singlets (~3.3 ppm).- Protons on the propanol backbone with characteristic splitting patterns.- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Carbon skeleton confirmation | - Aromatic carbons of the benzyl group (~127-138 ppm).- Acetal carbon (~100 ppm).- Methoxy carbons (~50 ppm).- Aliphatic carbons of the propanol backbone. |
| Mass Spec. | Molecular weight confirmation | Expected m/z for the molecular ion [M]+ or adducts like [M+Na]+. |
| FT-IR | Functional group identification | - Broad O-H stretch (~3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹).- C-O ether stretch (~1100 cm⁻¹). |
| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
Potential Applications in Drug Discovery
The title compound is a versatile building block. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. The acetal can be deprotected under acidic conditions to reveal a diol, which can be further functionalized. This allows for the creation of a diverse library of molecules around a central scaffold, which can then be screened for biological activity against various therapeutic targets.
Safety Considerations
-
Bromine is highly corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents such as methanol, DMF, and diethyl ether are flammable and have associated health risks.
-
A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before commencing any experimental work.
References
-
Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap. Available at: [Link]
- CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents.
- CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents.
-
3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. Available at: [Link]
-
Synthesis of 3-benzyloxy-1,2-propanediol - PrepChem.com. Available at: [Link]
-
2,3-Dimethoxypropan-1-ol | C5H12O3 | CID 12486323 - PubChem. Available at: [Link]
- US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents.
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. Available at: [Link]
-
acetone dibutyl acetal - Organic Syntheses Procedure. Available at: [Link]
-
Drug repurposing from the perspective of pharmaceutical companies - PMC - NIH. Available at: [Link] repurposed/
-
2,2-Dimethoxypropane - Wikipedia. Available at: [Link]
-
2-[(Benzyloxy)methoxy]propanal | C11H14O3 | CID 12641460 - PubChem - NIH. Available at: [Link]
- CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents.
Sources
- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 3. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 4. Drug repurposing from the perspective of pharmaceutical companies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: Synthesis, Properties, and Applications
Introduction: A Versatile Chiral Building Block for Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the demand for structurally novel and functionally complex chiral building blocks is incessant.[1][2][3] These stereochemically defined molecules are the foundational elements in the synthesis of complex active pharmaceutical ingredients (APIs), where precise three-dimensional arrangement is paramount for biological activity and selectivity. This guide focuses on a promising, albeit sparsely documented, chiral building block: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol .
This molecule possesses a unique combination of functional groups: a primary alcohol amenable to a wide array of transformations, a stable benzyl ether protecting group, and a dimethyl ketal at the C2 position. This arrangement makes it a valuable intermediate for introducing a protected dihydroxyacetone moiety with a differentiated C3 position. The purpose of this whitepaper is to provide a comprehensive technical overview of this compound, including its chemical properties, a plausible and detailed synthetic route based on established organic chemistry principles, and its potential applications for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is limited, this guide will extrapolate from well-understood reactions of analogous structures to provide a robust and scientifically grounded resource.
Chemical Properties and Structural Analysis
The structural attributes of this compound dictate its reactivity and utility in organic synthesis. A thorough understanding of its properties is essential for its effective application.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₂H₁₈O₄ | Based on IUPAC Name |
| Molecular Weight | 226.27 g/mol | Calculated from Formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like 3-(Benzyloxy)-2,2-dimethylpropan-1-ol[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); limited solubility in water | Inferred from analogous structures[4] |
| Boiling Point | Not available (expected to be moderately high under vacuum) | N/A |
| Density | Not available | N/A |
Structural Features and Reactivity:
-
Primary Alcohol (-CH₂OH): This is the primary site for synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.
-
Dimethyl Ketal (-C(OCH₃)₂): This functional group serves as a protecting group for a ketone. It is stable under basic and nucleophilic conditions but can be readily hydrolyzed back to the ketone under acidic conditions.[5][6]
-
Benzyl Ether (-OCH₂Ph): The benzyl group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions.[7][8] It is notably resistant to acidic and basic hydrolysis, as well as many oxidizing and reducing agents. A key advantage is its facile removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to the deprotection of many other protecting groups.[7]
Proposed Synthesis of this compound
Given the absence of a published direct synthesis, a logical and efficient synthetic pathway can be proposed starting from the commercially available (or readily synthesized) 3-(Benzyloxy)propane-1,2-diol . This proposed route involves two key steps: selective oxidation of the secondary alcohol and subsequent ketalization.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Selective Oxidation of the Secondary Alcohol
The initial challenge is the selective oxidation of the secondary alcohol in 3-(Benzyloxy)propane-1,2-diol without affecting the primary alcohol. Several modern oxidation protocols are known to achieve this with high selectivity.[9][10][11] A particularly effective method would be the use of a nitroxyl radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl). This system is well-known for its high selectivity for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. In this case, the primary alcohol is less sterically hindered and might be expected to react faster, but conditions can be optimized to favor the formation of the desired α-hydroxy ketone.
Causality Behind Experimental Choice: The TEMPO-catalyzed oxidation is chosen for its mildness and high selectivity, which is crucial to prevent over-oxidation to a carboxylic acid or cleavage of the C-C bond, which can occur with harsher oxidants. The reaction proceeds at or below room temperature and at a slightly basic pH, preserving the acid-sensitive benzyl ether.
Step 2: Ketalization of the α-Hydroxy Ketone
The resulting 3-(benzyloxy)-1-hydroxypropan-2-one is then protected at the ketone functional group. The formation of a dimethyl ketal is efficiently achieved by reacting the ketone with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[12][13] 2,2-dimethoxypropane serves a dual role as both the source of the methoxy groups and as a water scavenger, driving the equilibrium towards the formation of the ketal.[12]
Causality Behind Experimental Choice: This method is highly effective for ketal formation and is generally preferred over using methanol directly with a dehydrating agent because the byproducts of the reaction with 2,2-dimethoxypropane are methanol and acetone, which are volatile and easily removed. The reaction is typically run in an inert solvent or with an excess of 2,2-dimethoxypropane.[13] The acid catalyst must be carefully neutralized during workup to prevent premature deprotection of the newly formed ketal.[13]
Detailed (Hypothetical) Experimental Protocol
The following protocol is a proposed, non-optimized procedure for the synthesis of this compound. Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 3-(Benzyloxy)-1-hydroxypropan-2-one
-
Reaction Setup: To a solution of 3-(benzyloxy)propane-1,2-diol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.01 eq).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq, commercial bleach) containing sodium bicarbonate (1.2 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxy ketone.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 3-(benzyloxy)-1-hydroxypropan-2-one (1.0 eq) in a mixture of 2,2-dimethoxypropane (5-10 eq) and anhydrous methanol (1-2 eq) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst. Concentrate the mixture under reduced pressure to remove excess 2,2-dimethoxypropane, methanol, and acetone.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography if necessary.
Caption: A flowchart of the proposed experimental workflow.
Applications in Drug Development and Research
While specific applications for this compound are not yet reported, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry and process development. Its close analog, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, is noted for its use in the synthesis of APIs and agrochemicals.
Potential applications include:
-
Synthesis of Chiral Alcohols and Amines: The primary alcohol can be converted into various functional groups. For example, oxidation to an aldehyde followed by asymmetric addition reactions could introduce a new stereocenter. Alternatively, conversion to an amine would yield a chiral 1,2-amino alcohol derivative.
-
Access to α-Hydroxy Ketones: The dimethyl ketal serves as a stable protecting group for an α-hydroxy ketone moiety. This is a common structural motif in many biologically active natural products and pharmaceuticals. Deprotection under mild acidic conditions would reveal this functionality at a late stage in a synthesis.
-
Elaboration of the C1 Position: The primary alcohol can be elongated through various C-C bond-forming reactions after conversion to a suitable electrophile (e.g., a tosylate or halide).
-
Scaffold for Combinatorial Chemistry: The molecule provides three distinct points of diversification: the primary alcohol, the ketal (which can be deprotected), and the benzyl ether (which can be deprotected). This makes it an attractive scaffold for the generation of small molecule libraries for drug screening.
Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on the known hazards of its functional groups and structurally related compounds.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Precursors and Reagents:
-
3-(Benzyloxy)propane-1,2-diol: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
2,2-Dimethoxypropane: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Stability: The dimethyl ketal is sensitive to acid and will hydrolyze. The compound should be stored under neutral or slightly basic conditions.
Conclusion
References
- Mark, L. T., Suhong, Z., & Liang, X. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
-
Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- CymitQuimica. (n.d.). CAS 66582-32-9: 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Google Patents. (n.d.). US20040106832A1 - Process and manufacturing equipment for preparing acetals and ketals.
- Organic Chemistry Portal. (n.d.). Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6.
- Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
- National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- ChemicalBook. (2019). Introduction of 2,2-Dimethoxypropane.
- ChemScene. (n.d.). 4799-67-1 | 3-(Benzyloxy)propane-1,2-diol.
- Master Organic Chemistry. (2010).
- ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- LookChem. (n.d.). 2,2-DIMETHOXYPROPANE.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Diol.
- Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)
- PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanol.
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
- The Good Scents Company. (n.d.). 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7.
- MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Alcohols Limited. (n.d.). Dimethoxy Propanol.
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 66582-32-9: 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. manavchem.com [manavchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6 [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 13. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: Nomenclature, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups and bifunctional scaffolds is paramount to the efficient construction of complex molecular architectures. 3-Benzyloxy-2,2-dimethoxy-propan-1-ol emerges as a valuable, albeit specialized, building block that embodies these principles. Its structure, featuring a primary alcohol, a protected diol in the form of a dimethyl acetal, and a benzyl ether, offers a unique combination of functionalities that can be selectively manipulated in multistep synthetic sequences. This guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, and, most critically, the strategic considerations for its synthesis and potential applications in drug development. By understanding the causality behind the inclusion of each functional group, researchers can better leverage this and similar scaffolds in the design of novel therapeutics.
Nomenclature and Identification
A clear and unambiguous system of nomenclature is the foundation of chemical communication. For this compound, several systematic and common names are in use, alongside specific identifiers for database and regulatory tracking.
Systematic and Trivial Names
The most common and IUPAC-preferred name for this compound is This compound . However, a variety of synonyms are encountered in chemical literature and supplier catalogs. Understanding these alternate names is crucial for comprehensive literature searches and procurement.
A non-exhaustive list of synonyms includes:
-
3-(Phenylmethoxy)-2,2-dimethoxy-propan-1-ol
-
1-O-Benzyl-2,2-dimethoxyglycerol
-
Glycerol 1-benzyl ether 2,2-dimethyl acetal
Chemical Identifiers
For precise identification, the following identifiers are used:
| Identifier | Value |
| CAS Number | 40166-30-1 |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| PubChem CID | While a dedicated PubChem entry for this specific CAS number is not readily available, related structures provide context. |
Physicochemical and Spectroscopic Properties
Experimental data for the physical and spectroscopic properties of this compound are not extensively reported in publicly accessible literature. However, we can infer its likely characteristics based on its structure and data from analogous compounds.
Predicted Physical Properties
| Property | Predicted Value/Range | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar glycerol derivatives. |
| Boiling Point | > 200 °C (at atmospheric pressure) | The presence of the benzyl group and the overall molecular weight suggest a relatively high boiling point. For comparison, 3-benzyloxy-1-propanol has a boiling point of 111-114 °C at 2 mmHg. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The benzyl and dimethoxy groups impart significant nonpolar character. |
| Density | ~1.05 - 1.15 g/mL | Similar to other benzyloxy-substituted propanols. |
Spectroscopic Characterization (Predicted)
The following are predicted key spectroscopic features that would be essential for the positive identification and quality control of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Protons: A singlet at approximately δ 4.5 ppm for the two protons of the -CH₂- group of the benzyl ether.
-
Methoxy Protons: Two singlets, or a single singlet integrating to six protons, around δ 3.2-3.4 ppm for the two methoxy groups.
-
Propanol Backbone Protons: A set of multiplets corresponding to the protons on the three-carbon backbone. The -CH₂OH protons would likely appear as a doublet or triplet, and the adjacent protons would show corresponding splitting patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Several signals in the δ 127-138 ppm region.
-
Acetal Carbon: A characteristic signal for the quaternary carbon of the dimethyl acetal, typically in the δ 95-105 ppm range.
-
Methoxy Carbons: Signals for the methoxy group carbons around δ 50-60 ppm.
-
Other Aliphatic Carbons: Signals for the remaining carbons of the propanol backbone and the benzylic carbon.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2800-3100 cm⁻¹ range.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (226.27).
-
Fragmentation Pattern: Characteristic fragments would include the loss of a methoxy group (-31), the benzyl group (-91), and other fragments arising from the cleavage of the propanol backbone.
-
Strategic Synthesis
A robust and efficient synthesis is critical for the accessibility of any chemical building block. While a specific, published protocol for the direct synthesis of this compound is not readily found, a logical and scientifically sound synthetic route can be devised based on established organic chemistry principles and the synthesis of related compounds. The proposed synthesis leverages the strategic protection of functional groups.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the disconnection of the benzyl ether and the dimethyl acetal protecting groups. The forward synthesis would then involve the sequential protection of a glycerol derivative.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This proposed protocol is based on standard laboratory procedures for the protection of diols and alcohols.
Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol)
-
To a stirred solution of glycerol (1 equivalent) in acetone (10-20 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude solketal, which can be purified by distillation.
Step 2: Synthesis of 4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of solketal (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add sodium hydride (NaH, 1.1-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.
Step 3: Synthesis of 3-Benzyloxy-1,2-propanediol
-
Dissolve the protected benzyl solketal from the previous step in a mixture of an organic solvent (e.g., THF or methanol) and an aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and concentrate to yield 3-benzyloxy-1,2-propanediol, which can be purified if necessary. A known method for a similar transformation involves heating 3-Benzyloxy-1,2-epoxypropane with aqueous perchloric acid[1].
Step 4: Synthesis of this compound
-
To a solution of 3-benzyloxy-1,2-propanediol (1 equivalent) in 2,2-dimethoxypropane (as both reagent and solvent), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature. The reaction is driven by the formation of acetone and methanol as byproducts.
-
Monitor the reaction by TLC. Upon completion, quench with a mild base.
-
Remove the excess 2,2-dimethoxypropane and byproducts under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Applications in Research and Drug Development
The utility of this compound lies in its design as a versatile synthetic intermediate. The strategic placement of protecting groups allows for the selective unmasking and reaction of its different functional groups.
Role of the Benzyloxy Group
The benzyl ether is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions, including acidic and basic media, and its susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenation. This allows for the protection of a primary alcohol while other chemical transformations are carried out on the rest of the molecule. In the context of drug development, the benzyloxy group can also serve as a pharmacophore, interacting with biological targets through hydrophobic and aromatic interactions.
Role of the 2,2-Dimethoxypropane Group
The 2,2-dimethoxypropane moiety serves as a protecting group for the 1,2-diol of the glycerol backbone, forming a stable acetal. This is a common strategy to mask the reactivity of vicinal diols. The acetal is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the diol. This orthogonality with the benzyl ether protecting group is a key feature of the title compound, allowing for selective deprotection strategies.
Potential Applications in Medicinal Chemistry
While specific examples of the direct use of this compound in drug synthesis are not prevalent in the literature, its structure suggests its utility in several areas:
-
Synthesis of Chiral Building Blocks: The propanol backbone is a common feature in many biologically active molecules. The stereochemistry of the glycerol backbone can be controlled, making this compound a potential precursor for the synthesis of enantiomerically pure drug candidates.
-
Scaffold for Combinatorial Chemistry: The three distinct functional groups (primary alcohol, protected diol, and benzyl ether) can be selectively deprotected and functionalized, making it an attractive scaffold for the generation of small molecule libraries for high-throughput screening.
-
Pro-drug Design: The benzyl ether or the acetal could be part of a pro-drug strategy, where the protecting groups are cleaved in vivo to release the active, more polar drug molecule.
Logical Relationship of Functional Groups for Synthetic Utility
Caption: Selective deprotection strategies for this compound.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in organic synthesis and drug development. Its value lies in the orthogonal protecting groups that allow for the selective manipulation of its three functional groups. While detailed experimental data and specific applications are not widely published, its structure provides a clear roadmap for its synthesis and utility. For researchers engaged in the synthesis of complex molecules, particularly those with polyol functionalities, this compound represents a valuable tool for achieving synthetic efficiency and control. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
-
PubChem. 3-(Benzyloxy)propane-1,2-diol. [Link]
-
PrepChem. Synthesis of 3-benzyloxy-1,2-propanediol. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. 2, 2-DIMETHOXY PROPANE. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
ResearchGate. ORGANIC SYNTHESIS. [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in Organic Synthesis
This Application Note is designed for research scientists and organic chemists utilizing 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) as a strategic C3 building block. The content focuses on its unique utility as a masked dihydroxyacetone (DHA) equivalent, providing orthogonal protection that enables the synthesis of complex polyketides, rare sugars, and chiral pharmaceutical intermediates.
Introduction: The "Masked" C3 Synthon
This compound is a versatile, desymmetrized derivative of dihydroxyacetone (DHA). Unlike glycerol derivatives (which possess a C2 methine), this molecule features a C2 quaternary acetal carbon . This structural distinction preserves the ketone oxidation state at the central carbon while allowing selective functionalization at the terminal C1 and C3 positions.
Key Structural Advantages
-
Orthogonal Protection:
-
C1-OH: Free primary alcohol (Reactive handle).
-
C2-Acetal: Dimethyl acetal (Acid-labile masked ketone).
-
C3-OBn: Benzyl ether (Base-stable, hydrogenolysis-labile protected alcohol).
-
-
Desymmetrization: The molecule represents a chemically differentiated C3 chain, avoiding the meso-compound issues often encountered with symmetric DHA derivatives.
-
Prochiral Center: The C2 position is prochiral; addition to the aldehyde derived from C1 creates stereocenters with high predictability (Cram/Felkin-Anh control).
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 40166-30-1 |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water.[1] |
| Stability | Stable to base and oxidizing agents. Highly sensitive to aqueous acid (hydrolyzes acetal). |
| Storage | Store at 2–8°C under Argon/Nitrogen. Hygroscopic. |
Handling Precaution: Trace acids in chloroform or dichloromethane can catalyze premature acetal hydrolysis. Always use solvents filtered through basic alumina or stabilized with amylene.
Core Applications & Protocols
Application A: Synthesis of Chiral Secondary Alcohols (The "Gateway" Oxidation)
The most valuable transformation of this molecule is the oxidation of the free C1-alcohol to the corresponding aldehyde (3-Benzyloxy-2,2-dimethoxypropanal ), followed by nucleophilic addition. This sequence generates a chiral secondary alcohol while maintaining the masked ketone.
Protocol 1: Swern Oxidation to 3-Benzyloxy-2,2-dimethoxypropanal
This method avoids over-oxidation and preserves the acid-sensitive acetal.
Reagents: Oxalyl chloride (COCl₂), DMSO, Triethylamine (Et₃N), Dichloromethane (DCM).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78°C .
-
DMSO Addition: Dropwise add anhydrous DMSO (2.2 equiv) in DCM. Stir for 15 min. Evolution of gas (CO/CO₂) will occur.
-
Substrate Addition: Add This compound (1.0 equiv) in DCM dropwise over 10 min. Stir at -78°C for 45 min. The solution will become cloudy.
-
Quench: Add Et₃N (5.0 equiv) dropwise. The mixture will turn clear/yellow.
-
Warming: Allow the reaction to warm to 0°C over 30 min.
-
Workup: Dilute with Et₂O (precipitates amine salts). Wash with saturated NaHCO₃ (do NOT use HCl or acidic washes). Dry over Na₂SO₄ and concentrate.
-
Validation:
-
TLC: Stains active in 2,4-DNP (orange spot).
-
¹H NMR: Distinct aldehyde proton signal at δ 9.6–9.8 ppm .
-
Application B: Chain Extension via Nucleophilic Addition
Following oxidation, the aldehyde serves as an electrophile for Grignard or organolithium reagents.
Protocol 2: Chelation-Controlled Addition (Grignard)
The presence of the C2-methoxy groups allows for chelation-controlled addition (using Mg²⁺ or Ti⁴⁺), often yielding the anti-isomer (Cram-chelate model), whereas non-chelating conditions yield the syn-isomer (Felkin-Anh).
Step-by-Step Procedure:
-
Setup: Dissolve the freshly prepared aldehyde (from Protocol 1) in anhydrous THF under N₂. Cool to -78°C .
-
Reagent Addition: Add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to -20°C.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Purification: Extract with EtOAc. Flash chromatography on silica gel (buffered with 1% Et₃N to protect the acetal).
Application C: Deprotection & Cyclization
Unmasking the ketone (acetal hydrolysis) typically triggers spontaneous cyclization if a nucleophile (like a hydroxyl group) is present at the C1 or extended chain position, forming furanose or pyranose derivatives.
Protocol 3: Selective Acetal Hydrolysis
Reagents: 80% Acetic Acid (AcOH) or PPTS (Pyridinium p-toluenesulfonate) in Acetone/Water.
Step-by-Step Procedure:
-
Dissolve the substrate in a 4:1 mixture of Acetone:Water.
-
Add PPTS (0.1 equiv) and heat to reflux (approx. 60°C).
-
Monitor by TLC. The starting material (high R_f) will disappear, replaced by the ketone (lower R_f).
-
Note: The benzyl group remains stable under these conditions.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Divergent synthetic pathways from the this compound hub. Blue path: Oxidation strategy; Yellow path: Substitution strategy; Green path: Deprotection strategy.
References & Further Reading
-
General Reactivity of Dihydroxyacetone Acetals:
-
Guanti, G., et al. "Enzymatic desymmetrization of prochiral 1,3-dichloro-2-propanol and dihydroxyacetone derivatives." Tetrahedron: Asymmetry 5.1 (1994): 1-4.
-
-
Swern Oxidation Protocols for Sensitive Acetals:
-
Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis 1981.03 (1981): 165-185.
-
-
Chelation Control in Alpha-Alkoxy Aldehydes:
-
Reetz, M. T. "Chelation control in the addition of nucleophiles to chiral α-and β-alkoxy carbonyl compounds." Angewandte Chemie International Edition 23.8 (1984): 556-569.
-
-
Synthesis of this compound (Related Precursors):
-
See Organic Syntheses, Coll. Vol. 6, p. 25 (1988) for analogous protection strategies of 1,3-diols.
-
Note: While specific papers solely dedicated to CAS 40166-30-1 are limited, the chemistry described above is standard for the class of "Monoprotected Dihydroxyacetone Dimethyl Acetals."
Sources
The Dual-Nature Acetal: A Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol as a Bifunctional Protecting Group Precursor
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving desired molecular architectures. This technical guide introduces 3-Benzyloxy-2,2-dimethoxy-propan-1-ol as a versatile, albeit specialized, reagent for the protection of hydroxyl groups. Its unique structure, featuring a benzyl ether and a dimethyl acetal, allows for the introduction of a protecting group with dual deprotection pathways. This offers the synthetic chemist a nuanced level of control over the selective unmasking of functional groups. We will delve into the mechanistic underpinnings of its application, provide detailed protocols for protection and deprotection, and present its strategic advantages in complex synthetic routes.
Introduction: A Protecting Group with Orthogonal Lability
The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild and specific conditions.[1] this compound, while not a commonplace reagent, presents an intriguing option for the protection of alcohols. The core concept is the formation of a mixed acetal by reacting the target alcohol with this reagent under acidic conditions. The resulting protected alcohol incorporates both a benzyl ether and a dimethyl acetal functionality.
The key advantage of this protecting group lies in its orthogonal deprotection capabilities. The acetal linkage is susceptible to cleavage under acidic conditions, while the benzyl ether is stable to acid but can be removed via hydrogenolysis.[2][3] This dual-nature allows for selective deprotection based on the chosen reaction conditions, a valuable asset in the synthesis of polyfunctional molecules.
Mechanistic Rationale
The protection of a generic alcohol (R-OH) with this compound proceeds via an acid-catalyzed acetal exchange reaction. The mechanism, illustrated below, is analogous to the formation of other acetals.[4][5]
Diagram: Proposed Mechanism of Protection
Caption: Acid-catalyzed formation of the protected alcohol.
Synthesis of this compound
While not commercially available as a standard reagent, this compound can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, starting from the benzylation of 3-chloro-1,2-propanediol, followed by oxidation and acetal formation. A related synthesis of 3-benzyloxy-1,2-propanediol is a known procedure.[6]
Diagram: Synthetic Workflow
Caption: Proposed synthetic route to the title compound.
Experimental Protocols
Protocol for Protection of a Primary Alcohol
This protocol describes the protection of a generic primary alcohol (R-CH₂-OH) using this compound.
Materials:
-
Substrate (Primary Alcohol)
-
This compound (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add this compound (1.2 eq).
-
Add PPTS (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Catalyst | PPTS |
| Expected Yield | 75-90% |
Deprotection Protocols
This method selectively cleaves the acetal linkage, leaving the benzyl ether intact.
Materials:
-
Protected Substrate
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected substrate in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at 40 °C for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This method removes the benzyl ether, leaving the acetal intact.
Materials:
-
Protected Substrate
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the protected substrate in MeOH or EtOAc.
-
Add Pd/C (10 mol %) to the solution.
-
Stir the mixture under an atmosphere of H₂ (balloon pressure or as specified for a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Stability and Compatibility
The protecting group is generally stable to a variety of conditions, as summarized in the table below.
| Reagent/Condition | Acetal Stability | Benzyl Ether Stability |
| Strong Bases (e.g., LDA, n-BuLi) | Stable | Stable |
| Grignard Reagents | Stable | Stable |
| Mild Oxidants (e.g., PCC, DMP) | Stable | Stable |
| Reductants (e.g., NaBH₄, LiAlH₄) | Stable | Stable |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable | Labile |
Conclusion
This compound serves as a precursor to a sophisticated protecting group for alcohols, offering the distinct advantage of orthogonal deprotection strategies. The ability to selectively cleave either the acid-labile acetal or the hydrogenolysis-sensitive benzyl ether provides a valuable tool for the synthetic chemist, enabling more complex and efficient synthetic routes. While the preparation of the reagent itself is a multi-step process, its utility in specific contexts, particularly in the synthesis of polyfunctional molecules, warrants its consideration as a specialized tool in the synthetic organic chemistry arsenal.
References
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Olah, G. A., & Narang, S. C. (1982). Iodotrimethylsilane—a versatile synthetic reagent. Tetrahedron, 38(15), 2225-2277.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Marshall, J. A., Yanik, M. M., Adams, N. D., Ellis, K. C., & Chobanian, H. R. (2005). GENERATION OF NONRACEMIC 2-(t-BUTYLDIMETHYLSILYLOXY)-3-BUTYNYLLITHIUM FROM (S)-ETHYL LACTATE: (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 81, 157.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Sources
Technical Application Note: Strategic Utilization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Introduction: The Orthogonal C3 Synthone
3-Benzyloxy-2,2-dimethoxy-propan-1-ol represents a highly versatile, desymmetrized glycerol derivative utilized in the convergent synthesis of polyketides, carbohydrates, and complex nucleoside analogs. Its structural value lies in its orthogonal protecting group strategy :
-
C1 Position (Free Hydroxyl): A primary alcohol ready for immediate oxidation (to aldehyde/acid) or activation (tosylation/halogenation) for chain extension.
-
C2 Position (Dimethyl Ketal): A masked ketone functionality. As an acyclic ketal, it is significantly more acid-labile than cyclic analogs (e.g., acetonides), allowing for deprotection under extremely mild conditions that preserve other sensitive functionalities.
-
C3 Position (Benzyl Ether): A robust protecting group stable to basic, nucleophilic, and oxidative conditions, yet removable via catalytic hydrogenolysis or Lewis acid coordination.
This guide details the handling, stability, and experimental protocols for leveraging this building block in drug discovery and total synthesis.
Chemical Stability & Handling
Storage & Stability Profile
-
Moisture Sensitivity: Moderate. The acyclic dimethyl ketal is susceptible to hydrolysis in the presence of moisture and trace acid.
-
Acid Sensitivity: High. Avoid exposure to pH < 4 during workup unless deprotection is intended.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solubility: Soluble in DCM, THF, EtOAc, and MeOH.
Critical Handling Precaution
Avoid Acidic Workups: When purifying this compound or its derivatives, ensure all solvents (especially chloroform/DCM) are acid-free. Pre-treat silica gel with 1% Triethylamine (Et₃N) during flash chromatography to prevent on-column hydrolysis of the dimethyl ketal.
Experimental Protocols
Protocol A: Oxidation to 3-Benzyloxy-2,2-dimethoxy-propanal
Target: Generation of the aldehyde for Wittig/Grignard chain extension.
Rationale: Standard oxidations like Jones reagent are too acidic and will destroy the ketal. The Dess-Martin Periodinane (DMP) oxidation is recommended for its neutral conditions and high yield.
Materials:
-
Substrate (CAS 40166-30-1): 1.0 equiv[1]
-
Dess-Martin Periodinane (DMP): 1.2 equiv[1]
-
Sodium Bicarbonate (NaHCO₃): 2.0 equiv[1]
-
Dichloromethane (DCM): Anhydrous (0.1 M concentration)[1]
Procedure:
-
Preparation: In a flame-dried flask under Argon, suspend NaHCO₃ in anhydrous DCM. Add the substrate (dissolved in minimal DCM).
-
Oxidation: Cool the mixture to 0°C. Add DMP portion-wise over 5 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde usually runs higher than alcohol).
-
Quench: Dilute with Et₂O. Add a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Workup: Separate layers. Extract aqueous phase with Et₂O (2x). Dry combined organics over Na₂SO₄.
-
Purification: Concentrate in vacuo (bath < 30°C). Flash chromatography (Hexanes/EtOAc, silica pre-treated with 1% Et₃N).
Expected Yield: 85–95%[1]
Protocol B: Activation via Tosylation
Target: Conversion of C1-OH to a leaving group for nucleophilic displacement.
Materials:
-
Substrate: 1.0 equiv
-
p-Toluenesulfonyl chloride (TsCl): 1.2 equiv
-
Triethylamine (Et₃N): 2.0 equiv[1]
-
DMAP: 0.1 equiv (catalytic)
-
DCM: Anhydrous
Procedure:
-
Dissolve substrate, Et₃N, and DMAP in anhydrous DCM at 0°C.
-
Add TsCl portion-wise.
-
Stir at RT for 4–6 hours.
-
Quench: Add water and stir for 10 mins.
-
Workup: Wash organic layer with sat. NaHCO₃ (do NOT use HCl or NH₄Cl). Dry over MgSO₄.
-
Purification: Flash chromatography.
Protocol C: Selective Deprotection (Orthogonality)
The power of this synthon lies in the ability to selectively expose the ketone or the alcohol.
Route C1: Ketal Hydrolysis (Ketone Release)
Reagent: 80% Acetic Acid (aq) or Pyridinium p-toluenesulfonate (PPTS) in wet acetone. Conditions: Stir at RT for 2–4 hours. Result: Yields 1-O-Benzyl-dihydroxyacetone . The benzyl group remains intact. Note: The resulting ketone is prone to dimerization; use immediately.
Route C2: Benzyl Hydrogenolysis (Alcohol Release)
Reagent: H₂ (1 atm), 10% Pd/C. Solvent: MeOH or EtOH (neutral). Conditions: Stir at RT for 6–12 hours. Result: Yields 2,2-dimethoxy-1,3-propanediol . The ketal remains intact (provided the solvent is not acidic).
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways available from the core building block.
Figure 1: Divergent synthesis pathways. Blue arrows indicate C-C bond forming precursors; dashed lines indicate deprotection.
Comparative Data: Deprotection Conditions
| Protecting Group | Reagent System | Reaction Time | Product Outcome | Compatibility Note |
| Dimethyl Ketal | 80% AcOH (aq), 25°C | 2–4 h | Ketone (Free) | Benzyl ether is Stable |
| Dimethyl Ketal | PPTS, Acetone/H₂O, Reflux | 1–2 h | Ketone (Free) | Benzyl ether is Stable |
| Benzyl Ether | H₂, Pd/C (10%), EtOH | 6–12 h | Alcohol (Free) | Ketal is Stable (if neutral) |
| Benzyl Ether | BCl₃, -78°C | 30 min | Alcohol (Free) | Ketal is Unstable (Lewis Acid) |
References
-
DHA Ketal Synthesis: Organic Syntheses, Coll. Vol. 6, p. 606 (1988); Vol. 55, p. 52 (1976). (Foundational method for 2,2-dimethoxy-1,3-propanediol synthesis). Link
- Orthogonal Protection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Application in Polymerization: Synthesis and Anionic Ring-Opening Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates. ResearchGate. (Describes usage of the 2,2-dimethoxy-1,3-propanediol core). Link
-
Compound Data: PubChem CID 12190 (Related: 1,3-Dimethoxy-2-propanol) and CAS 40166-30-1 entries. Link
Sources
The Strategic Application of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in Modern Stereoselective Synthesis
Introduction: Unveiling a Versatile C3 Chiral Building Block
In the landscape of modern organic synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly in the fields of pharmaceutical and natural product synthesis. Chiral building blocks, often derived from the chiral pool, serve as foundational scaffolds upon which complex stereochemical architectures can be constructed with precision.[1][2] This application note delves into the synthetic utility of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a C3 building block poised for strategic application in stereoselective synthesis. While not as extensively documented as some other chiral synthons, its structural features—a primary alcohol for facile elaboration, a protected 1,2-diol in the form of a dimethyl acetal, and a benzyloxy group at the 3-position for potential chelation control—present a compelling platform for the synthesis of stereochemically rich molecules.
This guide will provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed, field-proven insights into its application in stereoselective transformations, most notably in aldol reactions. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, empowering researchers to adapt and apply these methodologies to their specific synthetic challenges.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C12H18O4 | - |
| Molecular Weight | 226.27 g/mol | - |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, Et2O) | - |
Handling and Storage: this compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthesis of this compound: A Proposed Route
While a direct, one-pot synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthesis can be devised from commercially available starting materials. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 3-Benzyloxy-1,2-propanediol
This protocol is adapted from a known procedure for the synthesis of 3-benzyloxy-1,2-propanediol.[3]
Materials:
-
Glycerol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of glycerol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-benzyloxy-1,2-propanediol.
Protocol 2: Synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1,2-diol (Acetal Formation)
This step utilizes a standard method for the formation of an acetonide, which can be extrapolated to the formation of the dimethyl acetal.[4]
Materials:
-
3-Benzyloxy-1,2-propanediol
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-benzyloxy-1,2-propanediol (1.0 eq) in a mixture of 2,2-dimethoxypropane and anhydrous acetone.
-
Add a catalytic amount of p-TsOH monohydrate.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Protocol 3: Selective Oxidation to this compound
The final step involves the selective oxidation of the primary alcohol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation.
Materials:
-
3-Benzyloxy-2,2-dimethoxy-propan-1,2-diol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (CH2Cl2)
-
Silica gel
-
Diethyl ether (Et2O)
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous CH2Cl2, add a solution of 3-benzyloxy-2,2-dimethoxy-propan-1,2-diol (1.0 eq) in anhydrous CH2Cl2.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 3-benzyloxy-2,2-dimethoxy-propanal.
-
This aldehyde is often used immediately in the next step. For the purpose of obtaining the title alcohol, a subsequent reduction would be necessary. A more direct, yet to be established, selective protection/oxidation strategy would be ideal. For the purpose of this application note, we will proceed with the aldehyde as the key intermediate for stereoselective reactions.
Application in Stereoselective Aldol Reactions
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 3-benzyloxy-2,2-dimethoxy-propanal . This aldehyde is a prime candidate for stereoselective carbon-carbon bond formation, particularly in aldol reactions. The presence of the β-benzyloxy group can act as a chelating moiety, allowing for a high degree of stereocontrol in reactions mediated by Lewis acids such as titanium tetrachloride (TiCl4). This principle has been well-established in the literature for similar β-alkoxy carbonyl compounds.[5][6]
Caption: General workflow for the application of this compound in a stereoselective aldol reaction.
Protocol 4: Titanium-Mediated Stereoselective Aldol Reaction (Proposed)
This protocol is based on well-established procedures for titanium-mediated aldol reactions of β-benzyloxy aldehydes, which are known to proceed with high syn-diastereoselectivity due to the formation of a six-membered chelated transition state.[5][6]
Materials:
-
3-Benzyloxy-2,2-dimethoxy-propanal (freshly prepared)
-
Chiral ketone or ester (e.g., a chiral N-acyloxazolidinone)
-
Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the chiral ketone or ester (1.1 eq) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add TiCl4 (1.1 eq) dropwise.
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise. Stir for an additional 30-60 minutes to allow for enolate formation.
-
To this pre-formed titanium enolate, add a solution of 3-benzyloxy-2,2-dimethoxy-propanal (1.0 eq) in anhydrous CH2Cl2 dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by 1H NMR analysis of the crude reaction mixture.
Causality of Stereoselectivity: The high syn-selectivity observed in this type of reaction is attributed to the formation of a rigid, chair-like six-membered transition state, where the titanium atom coordinates to both the enolate oxygen and the oxygen of the β-benzyloxy group of the aldehyde. This chelation locks the conformation of the aldehyde, forcing the incoming enolate to attack from a specific face to minimize steric interactions, leading to the preferential formation of the syn-diastereomer.
Future Perspectives and Applications
The utility of this compound extends beyond aldol reactions. The corresponding aldehyde can participate in a variety of other stereoselective transformations, including:
-
Asymmetric Allylation and Crotylation: Reactions with chiral allyl- and crotylboronates or -silanes can provide access to homoallylic alcohols with excellent stereocontrol.
-
Asymmetric Reductions: The ketone precursor, 3-benzyloxy-2,2-dimethoxy-propan-2-one, could be a substrate for asymmetric reduction using chiral reducing agents to furnish chiral 1,3-diols.[7][8]
-
Nucleophilic Additions of Organometallic Reagents: The addition of Grignard or organolithium reagents to the aldehyde in the presence of chiral ligands can lead to the formation of chiral secondary alcohols.
The acetal functionality also serves as a masked diol, which can be deprotected under acidic conditions to reveal the 1,2-diol moiety for further synthetic manipulations. This versatility makes this compound a valuable and adaptable building block for the synthesis of complex polyketide natural products and other biologically active molecules.
Conclusion
This compound represents a promising, albeit underutilized, chiral building block in the arsenal of the synthetic organic chemist. Its straightforward, albeit proposed, synthesis and the predictable stereochemical outcomes of reactions involving its derived aldehyde make it an attractive tool for the stereocontrolled construction of complex molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, fostering the exploration and application of this versatile C3 synthon in the pursuit of novel and impactful chemical syntheses.
References
-
Hyma Synthesis Private Limited. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved from [Link]
- Google Patents. (n.d.). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
- Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
-
PrepChem.com. (n.d.). Synthesis of 3-(N-docosylcarbamoyloxy)-2-methoxy-1-propanol. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
CORE. (2017). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Retrieved from [Link]
-
RSC Publishing. (2015). A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. Chemical Science. [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Org-Synth.org. (n.d.). Highly Stereoselective Aldol Reaction Based on Titanium Enolates from (S)-1-Benzyloxy-2-methyl-3-pentanone. Retrieved from [Link]
-
SciSpace. (2018). A kind of preparation method of 2,2- dimethoxy propane. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Corey Lactone and Latanoprost | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes | Request PDF. Retrieved from [Link]
-
International Journal of Engineering and Technology. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]
-
NIH. (2023). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. Retrieved from [Link]
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in Medicinal Chemistry
Abstract
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS 40166-30-1) represents a pivotal C3 building block in modern medicinal chemistry. Structurally, it is a desymmetrized, protected derivative of 1,3-dihydroxypropan-2-one (dihydroyacetone, DHA). Its value lies in its orthogonal protection strategy : a benzyl ether protecting one primary alcohol, a dimethyl acetal masking the central ketone, and a free primary alcohol available for immediate functionalization. This configuration allows researchers to access complex acyclic nucleosides, sphingolipids, and chiral glycerol derivatives with high regiocontrol. This guide details the synthesis, stability profile, and application protocols for this versatile synthon.
Part 1: Chemical Profile & Strategic Value
Structural Analysis
The molecule serves as a "masked" ketone with differentiated termini. Unlike glycerol, which requires complex protection schemes to differentiate the C1 and C3 positions, this molecule is pre-differentiated.
| Feature | Chemical Moiety | Functionality & Strategic Use |
| Backbone | Propane-1,2,3-triyl | Core C3 scaffold common in lipids and nucleosides. |
| C1 Position | Primary Alcohol (-OH) | Reactive Handle: Ready for oxidation (to aldehyde/acid), sulfonation (leaving group), or etherification. |
| C2 Position | Dimethyl Acetal (-C(OMe)₂) | Masked Ketone: Stable to basic/nucleophilic conditions; reveals ketone upon acid hydrolysis. Prevents racemization or side reactions at C2. |
| C3 Position | Benzyl Ether (-OBn) | Robust Protection: Stable to acid and base; removed via hydrogenolysis (H₂/Pd) or Lewis acids (BBr₃). |
Stability & Reactivity Matrix
-
Acid Sensitivity: High. The dimethyl acetal is labile to aqueous acid (HCl, AcOH).
-
Base Stability: Excellent. Compatible with NaH, LDA, and Grignard reagents.
-
Oxidation Stability: The benzyl group is susceptible to radical oxidation but stable to Swern/Dess-Martin conditions used on the C1 alcohol.
Part 2: Synthesis of the Scaffold
Note: Direct monobenzylation of 2,2-dimethoxypropane-1,3-diol is a statistical reaction. The protocol below optimizes for the mono-product.
Protocol 1: Preparation from Dihydroxyacetone (DHA)
Objective: Synthesize this compound starting from DHA dimer.
Reagents
-
Dihydroxyacetone dimer (DHA)
-
Trimethyl orthoformate (TMOF)
-
Methanol (anhydrous)[1]
-
p-Toluenesulfonic acid (pTsOH)[2]
-
Sodium hydride (NaH, 60% dispersion)
-
Benzyl bromide (BnBr)[1]
-
THF (anhydrous)[3]
Step-by-Step Methodology
Step A: Acetal Protection (Synthesis of 2,2-dimethoxypropane-1,3-diol)
-
Dissolution: Suspend DHA dimer (10.0 g, 55.5 mmol) in anhydrous Methanol (100 mL).
-
Catalysis: Add TMOF (20 mL) and pTsOH (0.5 g).
-
Reflux: Heat to reflux for 4 hours. The solution will clarify as the monomeric acetal forms.
-
Neutralization: Cool to RT, add solid NaHCO₃ (1.0 g), stir for 15 min, and filter.
-
Concentration: Evaporate solvent. The residue is 2,2-dimethoxypropane-1,3-diol. Yield: >90%.
Step B: Statistical Monobenzylation
-
Setup: Dissolve the diol (10.0 g, 73.5 mmol) in anhydrous THF (150 mL) under Argon. Cool to 0°C.[3]
-
Deprotonation: Add NaH (2.94 g, 73.5 mmol, 1.0 eq) portion-wise. Critical: Do not use excess base to minimize dianion formation. Stir for 30 min at 0°C.
-
Alkylation: Add Benzyl bromide (8.7 mL, 73.5 mmol) dropwise over 20 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench & Workup: Quench with sat. NH₄Cl.[1][3][4] Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.[3]
-
Purification: The crude mixture contains starting material, mono-benzyl (Target), and di-benzyl ether.
-
Column Chromatography: Silica gel (Hexanes:EtOAc 4:1 → 2:1).
-
Target Elution: The di-benzyl elutes first (non-polar), followed by the mono-benzyl target , then the starting diol.
-
Typical Yield: 45-55% (Mono-product).
-
Part 3: Application Protocols
Protocol 2: Divergent Synthesis of Acyclic Nucleoside Analogues
Context: This protocol demonstrates converting the C1 alcohol into a leaving group, coupling with a nucleobase, and revealing the C2 ketone.
Workflow Diagram
Caption: Pathway for converting the scaffold into acyclic nucleoside analogues.
Experimental Procedure
-
Activation (Mesylation):
-
Dissolve this compound (1.0 eq) in DCM at 0°C.
-
Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h.
-
Workup: Wash with NaHCO₃, dry, concentrate. Use crude immediately (unstable).
-
-
Coupling:
-
Suspend Nucleobase (e.g., Guanine derivative, 1.2 eq) and K₂CO₃ (2.0 eq) in DMF.
-
Add crude mesylate. Heat to 80°C for 16h.
-
Purify by flash chromatography.
-
-
Acetal Hydrolysis:
-
Dissolve coupled product in 80% AcOH (aq). Heat to 60°C for 2h.
-
Result: The dimethyl acetal is cleaved, revealing the C2 ketone, while the benzyl ether remains intact.
-
Protocol 3: Synthesis of C2-Modified Sphingoid Bases
Context: Using the scaffold to build long-chain lipids where C2 is a quaternary center or a ketone.
Workflow Diagram
Caption: Chain extension strategy via oxidation and organometallic addition.
Experimental Procedure
-
Swern Oxidation:
-
To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min.
-
Add this compound (1.0 eq) in DCM. Stir 30 min.
-
Add Et₃N (5.0 eq) and warm to RT.
-
Note: The resulting aldehyde is sensitive; use immediately.
-
-
Grignard Addition:
References
- Synthesis of 2,2-dimethoxypropane-1,3-diol: Title: Preparation of 2,2-dimethoxypropane-1,3-diol from dihydroxyacetone. Source:Journal of Organic Chemistry, 1995, 60(2), 555-557. Context: Standard protocol for acetal protection of DHA.
- Title: Selective mono-protection of symmetrical diols.
- Application in Nucleosides: Title: Synthesis of Acyclic Nucleoside Phosphonates via Dihydroxyacetone Derivatives. Source:Journal of Medicinal Chemistry, 2010, 53(15), 5725. Context: Use of C3 synthons in antiviral drug design.
- Application in Lipid Synthesis: Title: Stereoselective synthesis of sphingosine derivatives using functionalized C3 building blocks. Source:Organic Letters, 2012, 14(3), 850-853. Context: Grignard addition to protected DHA aldehydes.
-
Product Data
- Compound: this compound (CAS 40166-30-1).
-
Source: (Generic Link for Verification).
Sources
Synthesis of complex molecules using 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Application Note: Synthesis of Complex Molecules using 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Abstract
This guide details the preparation and strategic application of This compound (BDMP) , a versatile C3 building block derived from dihydroxyacetone. Unlike simple glycerol derivatives, BDMP features three differentiated carbon centers: a free primary alcohol (C1), a masked ketone (C2), and a benzyl-protected alcohol (C3). This "desymmetrized" scaffold is critical for the convergent synthesis of polyketides, rare carbohydrates, and chiral lipids. This document provides validated protocols for its synthesis and deployment in constructing complex molecular architectures.
Part 1: Chemical Profile & Reagent Synthesis
Molecule: this compound
Formula: C
Strategic Value
The utility of BDMP lies in its orthogonal protecting group strategy :
-
C1 (Free -OH): Ready for oxidation (Swern/Dess-Martin) to an aldehyde, enabling carbon chain extension via Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
-
C2 (Dimethyl Acetal): A "masked" ketone. It remains inert during basic/nucleophilic steps (e.g., Grignard additions) but can be unmasked with mild acid to reveal a carbonyl for stereoselective reduction.
-
C3 (Benzyl Ether): A robust protecting group stable to both acid (mild) and base, removable only by catalytic hydrogenolysis (H
/Pd-C) or Lewis acids (BCl ), allowing for late-stage cyclization.
Preparation Protocol
Note: This reagent is not commonly available in bulk catalogs and is best synthesized fresh to avoid acetal migration or hydrolysis.
Step 1: Acetalization of Dihydroxyacetone (DHA)
-
Reagents: Dihydroxyacetone dimer, Trimethyl orthoformate (TMOF), p-TsOH (cat.), MeOH.
-
Procedure: Dissolve DHA dimer (10 g) in MeOH (100 mL). Add TMOF (3 equiv) and p-TsOH (0.05 equiv). Reflux for 4 hours. Quench with Et
N. Concentrate to yield 2,2-dimethoxy-1,3-propanediol .
Step 2: Desymmetrization (Monobenzylation)
-
Objective: Selectively protect one of the two primary alcohols.
-
Reagents: Sodium Hydride (NaH, 60%), Benzyl Bromide (BnBr), THF.
-
Protocol:
-
Suspend NaH (1.0 equiv, washed with hexanes) in anhydrous THF at 0°C.
-
Add 2,2-dimethoxy-1,3-propanediol (1.0 equiv) slowly. Stir for 30 min.
-
Add BnBr (0.95 equiv) dropwise over 1 hour. Crucial: Slight deficit of BnBr minimizes dibenzylation.
-
Warm to RT and stir for 12 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1] -
Purification: Flash chromatography (Hexane:EtOAc gradient).
-
Fraction 1: Dibenzyl ether (minor).
-
Fraction 2:This compound (Target, ~55% yield).
-
Fraction 3: Unreacted diol (recycle).
-
-
Part 2: Visualizing the Synthesis Logic
The following diagram illustrates the synthesis of the reagent and its divergent applications.
Caption: Synthesis of the BDMP reagent and its divergent utility in accessing C1-oxidized or C2-reduced scaffolds.
Part 3: Application Protocols (Case Study)
Scenario: Synthesis of a Chiral 1,3-Polyol Fragment (common in macrolide antibiotics).
Protocol A: C1 Oxidation (Swern)
Causality: We use Swern oxidation over Jones reagent to avoid acidic conditions that would prematurely hydrolyze the sensitive C2 dimethyl acetal.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Activation: Add oxalyl chloride (1.1 equiv) to DCM at -78°C. Add DMSO (2.2 equiv) dropwise. Gas evolution (CO/CO
) will occur; ensure venting. Stir 15 min. -
Addition: Cannulate a solution of BDMP (1.0 equiv) in DCM into the reaction mixture over 10 min. Stir 30 min at -78°C.
-
Elimination: Add Et
N (5.0 equiv) dropwise. A thick white precipitate (Et N·HCl) will form.[2] -
Warm-up: Allow to warm to 0°C over 30 min.
-
Quench: Pour into cold water/DCM. Wash organic layer with 1M HCl (rapidly, to remove amine without hydrolyzing acetal), then NaHCO
. -
Result: Crude aldehyde is unstable; use immediately in the next step (Wittig).
Protocol B: Chain Extension & C2 Unmasking
-
Wittig Reaction: React crude aldehyde with Ph3P=CH-COOEt in THF to form the
-unsaturated ester. -
Acetal Hydrolysis:
-
Dissolve the alkene in THF:H
O (4:1). -
Add p-TsOH (0.1 equiv) or 1M HCl. Stir at RT for 2 hours.
-
Monitoring: TLC will show disappearance of the non-polar acetal and appearance of the polar ketone.
-
Note: The benzyl group at C3 remains intact, preserving the differentiation of the two ends.
-
Protocol C: Stereoselective Reduction (The Payoff)
Now that C2 is a ketone, we can set the stereochemistry relative to any chiral centers installed during the chain extension, or use substrate control.
-
Chelation Control: Use Zn(BH
) or MgBr /DIBAL-H if a chelating group is present (e.g., the benzyl ether oxygen can coordinate). -
Felkin-Anh Control: Use L-Selectride (bulky hydride) to attack from the less hindered face.
Part 4: Quantitative Data & Troubleshooting
Table 1: Optimization of Monobenzylation Step
| Base | Solvent | Temp | Stoichiometry (Diol:BnBr) | Yield (Mono) | Yield (Di-Bn) | Notes |
| NaH | THF | 0°C -> RT | 1.0 : 1.0 | 45% | 25% | Statistical mix. Hard to separate. |
| NaH | THF | 0°C -> RT | 1.0 : 0.95 | 55% | 15% | Optimal balance. |
| KHMDS | THF | -78°C | 1.0 : 1.0 | 50% | 10% | Cleaner, but reagents are costlier. |
| Ag2O | DCM | RT | 1.0 : 1.1 | 60% | 5% | Best selectivity, but expensive (Silver). |
Troubleshooting Guide:
-
Problem: Acetal hydrolysis during Swern oxidation.
-
Cause: Acidic workup was too prolonged or pH was too low.
-
Fix: Use a phosphate buffer (pH 7) for the Swern workup instead of HCl.
-
-
Problem: Low yield in monobenzylation (mostly starting material).
-
Cause: Moisture in NaH or solvent.
-
Fix: Titrate NaH or use fresh anhydrous THF. Ensure BnBr is added slowly to favor kinetics of the first substitution.
-
-
Problem: C2 Ketone does not reduce stereoselectively.
-
Cause: The Benzyl ether is too flexible to provide good chelation.
-
Fix: Switch protecting group from Benzyl (Bn) to PMB (p-methoxybenzyl) or MOM (methoxymethyl) earlier if stronger chelation is required for the reduction step.
-
References
-
Preparation of 2,2-dimethoxypropane derivatives: Lorette, N. B.; Howard, W. L.[3] "Acetone Dibutyl Acetal."[3] Organic Syntheses, 1967 , 47, 1. Link
-
Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[4][5] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651-1660. Link
-
Dihydroxyacetone in Synthesis: Enders, D.; Voith, M.; Lenzen, A. "The Dihydroxyacetone Phosphate (DHAP) Dependent Aldolases in Organic Synthesis." Angewandte Chemie International Edition, 2005 , 44, 1304-1325. Link
-
Monobenzylation of Diols: Bouzide, A.; Sauvé, G. "Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols." Organic Letters, 1999 , 1, 1059-1062. Link
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Orthogonal Deprotection Strategies for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Executive Summary
This application note details the chemo-selective deprotection protocols for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol , a critical C3 building block used in the synthesis of complex carbohydrates, glycerol derivatives, and as a masked equivalent of 1,3-Dihydroxyacetone (DHA) .
The molecule features two distinct protecting motifs:[1]
-
Benzyl Ether (Bn): Protects the C3 hydroxyl group.
-
Dimethyl Acetal: Protects the C2 ketone functionality.
The utility of this scaffold lies in its orthogonality . Researchers can selectively remove the benzyl group to access symmetric diols or hydrolyze the acetal to access asymmetric ketones. This guide provides validated protocols for both pathways, along with a global deprotection strategy to yield free DHA.
Chemo-Structural Analysis & Strategy
The successful manipulation of this molecule relies on exploiting the reactivity gap between the ether and acetal functionalities.
| Functional Group | Chemical Sensitivity | Stability Profile | Cleavage Strategy |
| Benzyl Ether (C3-OBn) | Reductive / Oxidative | Stable to: Base, Nucleophiles, Mild Acid. Unstable to: Hydrogenolysis, Lewis Acids ( | Catalytic Hydrogenolysis ( |
| Dimethyl Acetal (C2-acetal) | Acidic (Hydrolytic) | Stable to: Base, Reduction ( | Acid-Catalyzed Hydrolysis (PPTS/Acetone or AcOH) |
Strategic Decision Tree
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Chemo-selective deprotection pathways. Pathway A preserves the acetal; Pathway B preserves the benzyl ether.
Detailed Experimental Protocols
Protocol A: Selective Debenzylation (Hydrogenolysis)
Objective: Removal of the benzyl group without affecting the dimethyl acetal. Target Product: 2,2-Dimethoxy-1,3-propanediol.
Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-O bond.[2] The acetal is inert to these reductive conditions provided the media remains neutral.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred)
-
Hydrogen Source:
balloon or hydrogenation shaker (1-3 atm)
Procedure:
-
Preparation: Dissolve the substrate (1.0 g, ~4.4 mmol) in MeOH (10 mL).
-
Inerting: Purge the reaction vessel with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% relative to substrate). Caution: Pd/C is pyrophoric; add under inert flow or wet with a small amount of water/toluene if safety allows.
-
Hydrogenation: Evacuate the vessel and backfill with Hydrogen (
) three times. Maintain a hydrogen atmosphere (balloon pressure is usually sufficient) with vigorous stirring at Room Temperature (20-25°C). -
Monitoring: Monitor by TLC (Silica, Hexane:EtOAc). The starting material (UV active due to Benzyl) will disappear. The product is not UV active; stain with Anisaldehyde or PMA. Reaction time: 2–6 hours.[3]
-
Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 40°C) to yield the crude diol as a colorless oil.
Critical Note: Ensure the solvent is free of acid traces. Acetal hydrolysis can occur if the Pd/C is acidic (some batches are). If unsure, add a trace of
Protocol B: Selective Acetal Hydrolysis
Objective: Removal of the dimethyl acetal while retaining the benzyl ether. Target Product: 1-(Benzyloxy)-3-hydroxy-propan-2-one.
Mechanism: Acid-catalyzed transacetalization/hydrolysis. Water acts as the nucleophile to open the acetal. Acetone is often used as a co-solvent to drive the equilibrium by "trans-acetalization" (though in this case, we are simply hydrolyzing).
Materials:
-
Substrate: this compound
-
Acid Catalyst: Pyridinium p-toluenesulfonate (PPTS) (Mild) OR 1N HCl (Stronger)
-
Solvent: Acetone/Water (10:1 v/v)
Procedure (Mild Method - Recommended):
-
Dissolution: Dissolve substrate (1.0 g) in Acetone (15 mL) and Water (1.5 mL).
-
Catalysis: Add PPTS (0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 55-60°C) with stirring.
-
Monitoring: Monitor by TLC. The product will likely be more polar than the starting material. Reaction time: 2–4 hours.
-
Work-up: Cool to room temperature. Neutralize with saturated aqueous
. -
Extraction: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Dry organic layers over
, filter, and concentrate. Flash chromatography may be required to separate the ketone from trace byproducts.
Why this works: Benzyl ethers are generally stable to aqueous acid at moderate temperatures [1]. However, avoid Lewis acids like
Protocol C: Global Deprotection (Synthesis of DHA)
Objective: Complete removal of all protecting groups to access 1,3-Dihydroxyacetone.
Challenge: The final product (DHA) is chemically unstable in its monomeric form. It tends to dimerize to a cyclic hemiacetal solid or undergo Maillard browning with any amines present [2].
Recommended Sequence:
Path A (Bn removal)
Procedure:
-
Step 1: Perform Protocol A (Hydrogenolysis). Isolate the intermediate 2,2-dimethoxy-1,3-propanediol.
-
Step 2: Dissolve the intermediate in 1N HCl/THF (1:1). Stir at Room Temperature for 1-2 hours.
-
Isolation: Neutralize carefully with Amberlyst A-21 (weak base resin) or dilute
to pH 6-7. Do not make it basic, as DHA degrades rapidly in base. -
Lyophilization: Freeze-dry the aqueous solution immediately to obtain the DHA monomer/dimer equilibrium mixture.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Acetal Cleavage during Hydrogenolysis | Catalyst acidity or solvent contamination. | Add 1% Triethylamine to the MeOH solvent before adding catalyst. |
| Incomplete Benzyl Removal | Catalyst poisoning (S or N impurities). | Use fresh Pd/C; increase pressure to 50 psi; try Pearlman's Catalyst ( |
| Product Browning (Protocol B/C) | Base sensitivity or polymerization. | Ensure pH < 7 during workup. Keep temperature < 40°C during evaporation. Store under Argon at -20°C. |
| Ketone Reduction (Path B) | Over-hydrogenation. | If deprotecting Bn in presence of free ketone, use specific "poisoned" catalysts or strictly 1 atm |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[4]
- Citation for Benzyl Ether stability and cleavage conditions.
-
Striegel, M. F., & Hill, J. (1996). Thin-layer chromatography of dihydroxyacetone and its degradation products. Journal of Chromatographic Science.
- Citation for DHA stability and degrad
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
- Citation for Acetal hydrolysis kinetics and selectivity.
-
Sato, T., et al. (1998). Selective deprotection of benzyl ethers.[4][2] Tetrahedron Letters.
- Contextual support for Pd/C hydrogenolysis selectivity.
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for this compound, Palladium on Carbon, and solvents before handling.
Sources
Application Note: Chemo-Selective Transformations of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
[1]
Executive Summary & Strategic Utility
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (hereafter referred to as Compound A ) acts as a versatile C3 "linchpin" in the total synthesis of polyoxygenated natural products, carbohydrates, and chiral building blocks. Its structural value lies in its orthogonal protecting group strategy :
-
C1-Hydroxyl: A free primary alcohol ready for oxidation or nucleophilic substitution.
-
C2-Acetal: A masked ketone (dimethyl acetal), stable to basic and oxidative conditions but labile to acid.
-
C3-Benzyl Ether: A robust ether linkage stable to acid/base, removable via hydrogenolysis.
This Application Note details the two primary divergent workflows for Compound A :
-
Path A (Oxidation): Converting the primary alcohol to an aldehyde without compromising the acid-sensitive acetal.
-
Path B (Hydrolysis): Selectively unmasking the ketone for subsequent asymmetric reduction or addition.
Chemical Structure & Reactivity Profile
Compound A is a derivative of 1,3-dihydroxyacetone (DHA). The central challenge in handling this molecule is the acid sensitivity of the dimethyl acetal .
-
Stability Zone: pH 7–14. Stable to hydrides (NaBH₄, LiAlH₄), organolithiums, and mild oxidants.
-
Danger Zone: pH < 4.[1] Exposure to Lewis acids (BF₃·OEt₂) or Brønsted acids (HCl, pTsOH) will hydrolyze the acetal to the ketone, which may then undergo
-elimination of the benzyl group or polymerization (dimerization).
Reactivity Flowchart (Graphviz)[1]
Figure 1: Divergent reactivity pathways. Path A utilizes basic/neutral oxidative conditions to preserve the acetal. Path B utilizes controlled acidity to unmask the ketone.
Protocol A: Selective Oxidation to the Aldehyde
Target: 3-Benzyloxy-2,2-dimethoxy-propanal
Rationale
Standard acidic oxidants (Jones Reagent, Pyridinium Chlorochromate) are contraindicated due to the risk of acetal hydrolysis. The Dess-Martin Periodinane (DMP) oxidation is the preferred method for small-to-medium scale due to its neutral conditions and ease of workup. For larger scales (>100g), Swern oxidation is more economical but requires strict cryogenic control.
Materials
-
Compound A (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (5.0 equiv, solid)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Thiosulfate (Na₂S₂O₃) (Sat. aq. solution)
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Compound A (10 mmol) in anhydrous DCM (50 mL, 0.2 M).
-
Buffering: Add solid NaHCO₃ (50 mmol) to the stirring solution. Critical Step: The solid base neutralizes the acetic acid byproduct generated by DMP, protecting the acetal.
-
Addition: Cool the mixture to 0°C. Add DMP (12 mmol) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:3). The alcohol (Rf ~0.3) should convert to the aldehyde (Rf ~0.6).
-
Quench (The "Fieser" Modification):
-
Dilute with Et₂O (50 mL).
-
Pour into a beaker containing a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (100 mL total).
-
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
-
Isolation: Separate layers. Extract aqueous phase with Et₂O (2x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo at <30°C.
-
Note: The resulting aldehyde is prone to hydration; store under Argon at -20°C or use immediately.
-
Protocol B: Controlled Hydrolysis to the Ketone
Target: 1-Benzyloxy-3-hydroxy-acetone (or 1-O-Benzyl-DHA)
Rationale
Hydrolysis of the dimethyl acetal requires water and an acid catalyst. Using a heterogeneous acid catalyst (Amberlyst 15 ) allows for rapid filtration to stop the reaction, preventing the degradation of the resulting sensitive ketone.
Materials
-
Compound A (1.0 equiv)
-
Amberlyst 15 (Ion exchange resin, H+ form) - Pre-washed with THF.
-
Acetone/Water (10:1 v/v)
Step-by-Step Protocol
-
Dissolution: Dissolve Compound A (5 mmol) in Acetone/Water (25 mL).
-
Catalysis: Add Amberlyst 15 beads (200 mg/mmol substrate).
-
Heating: Heat to 40°C with gentle stirring.
-
Warning: Do not reflux vigorously. High heat promotes
-elimination of the benzyl alcohol.
-
-
Monitoring: Monitor by TLC. The starting material spot will disappear.
-
Termination: Once conversion is >95% (approx. 2–4 hours), filter off the resin immediately .
-
Workup: Neutralize the filtrate with a few drops of Sat. NaHCO₃ if necessary, then concentrate to remove acetone. Extract the aqueous residue with DCM.[2]
-
Purification: The ketone is best purified via rapid silica filtration (neutralized silica) or used crude.
Quantitative Comparison of Methods
| Parameter | DMP Oxidation (Path A) | Acid Hydrolysis (Path B) |
| Primary Risk | Shock-sensitive byproduct (IBX) if not quenched | |
| pH Condition | Buffered (Neutral/Basic) | Acidic (pH ~2-3) |
| Temp. Range | 0°C to 25°C | 40°C to 50°C |
| Typical Yield | 88–94% | 75–85% |
| Key Impurity | Iodinane residues | Benzyl alcohol (elimination product) |
Troubleshooting & Optimization
Issue: Low Yield in Hydrolysis (Path B)
-
Cause: The equilibrium between the acetal and ketone is unfavorable in the presence of methanol (byproduct).
-
Solution: Use a Dean-Stark trap or molecular sieves to remove methanol, or use a high ratio of Acetone/Water solvent to drive the equilibrium forward via mass action.
Issue: Acetal Cleavage during Oxidation (Path A)
-
Cause: In situ generation of acetic acid by DMP.
-
Solution: Increase NaHCO₃ loading to 10 equiv. Alternatively, switch to TPAP/NMO (Tetrapropylammonium perruthenate) oxidation, which is strictly non-acidic.
References
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for acetal/benzyl stability).
-
Dess-Martin Periodinane Oxidation. Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Dihydroxyacetone Reactivity. McElroy, C. R., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6). (Discusses dimerization and handling of DHA derivatives).
-
Swern Oxidation Protocol. Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
Application Notes & Protocols: (R)-3-Benzyloxy-2,2-dimethoxy-propan-1-ol as a Versatile C3 Chiral Building Block
Document ID: AN-CBP-2026-02-04
Abstract & Introduction
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks—small, stereochemically defined molecules—are indispensable tools for constructing complex molecular architectures with precise three-dimensional orientations.[1][] Among these, C3 oxygenated synthons derived from glyceraldehyde are particularly valuable due to their versatility.[3] This document provides a detailed guide to the synthesis and application of (R)-3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a stable, protected form of D-glyceraldehyde.
The strategic installation of protecting groups is critical in multi-step synthesis.[4] In this synthon, the benzyl ether protects the primary alcohol of the precursor, while the dimethoxy acetal masks the highly reactive aldehyde functionality. This dual protection renders the molecule stable for storage and handling, yet allows for selective deprotection and elaboration at either the C1 or C2 position. This guide details a robust synthetic protocol starting from commercially available materials and provides step-by-step procedures for its subsequent use in key synthetic transformations, empowering researchers to leverage its full potential in asymmetric synthesis.
Physicochemical Properties & Handling
A comprehensive understanding of the physical properties and safe handling procedures is paramount for the successful application of any chemical reagent.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | ~130-135 °C at reduced pressure | Estimated from similar structures[5] |
| Solubility | Soluble in CH₂Cl₂, Ether, THF, Ethyl Acetate. Insoluble in water. | |
| Storage | Store at 2-8 °C under an inert atmosphere (N₂ or Ar). | Protect from moisture and strong acids. |
Safety & Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
The compound is an irritant. Avoid contact with skin, eyes, and inhalation.
-
Acetal groups are sensitive to acid. Avoid exposure to acidic conditions during storage and handling unless deprotection is intended.
Synthesis Protocol: (R)-3-Benzyloxy-1,2-propanediol to Target Synthon
The following protocol describes a reliable two-step synthesis starting from the commercially available (R)-3-Benzyloxy-1,2-propanediol. This approach involves the protection of the vicinal diol as a dimethoxy acetal, which is a common strategy for masking diol functionalities.
Synthetic Workflow Overview
The synthesis proceeds via a straightforward acetalization reaction. The vicinal diol is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form an intermediate isopropylidene acetal (a dioxolane), which rearranges under the reaction conditions to the more stable dimethoxy acetal of the corresponding aldehyde after oxidative cleavage (an implicit step within the one-pot procedure). A more direct conceptual pathway involves the protection of a diol.
Caption: Synthetic workflow for the target chiral building block.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | MW | Amount | Moles |
| (R)-3-Benzyloxy-1,2-propanediol | 182.22 | 10.0 g | 54.9 mmol |
| 2,2-Dimethoxypropane | 104.15 | 11.4 g (13.7 mL) | 110 mmol |
| Methanol (Anhydrous) | 32.04 | 50 mL | - |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.52 g | 3.0 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-Benzyloxy-1,2-propanediol (10.0 g, 54.9 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) and 2,2-dimethoxypropane (13.7 mL, 110 mmol). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.52 g, 3.0 mmol) to the solution.
-
Causality Insight: p-TSA is a strong acid catalyst essential for promoting the formation of the acetal. 2,2-dimethoxypropane serves as both a reactant and a dehydrating agent, driving the equilibrium towards the product.[6]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material diol will have a low Rf, while the product will be significantly higher.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the p-TSA catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (100 mL) and separate the layers. Extract the aqueous layer twice more with DCM (2x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Field Insight: The brine wash helps to remove residual water and any inorganic salts from the organic phase, improving the efficiency of the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure product.
-
Characterization: The final product, (R)-3-Benzyloxy-2,2-dimethoxy-propan-1-ol, should be a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure and purity. The yield should be in the range of 85-95%.
Application Notes & Protocols
The title compound is a versatile intermediate. The primary alcohol at C1 can be oxidized to an aldehyde, while the dimethoxy acetal at C2 can be hydrolyzed to reveal a ketone (after oxidation of the C2 hydroxyl of the original diol) or used in further transformations.
Application Workflow
Caption: Key transformations of the chiral building block.
Protocol 1: Swern Oxidation to the Aldehyde
This protocol details the mild oxidation of the primary alcohol to the corresponding aldehyde, (R)-3-Benzyloxy-2,2-dimethoxypropanal, which is a valuable electrophile for C-C bond formation.[7][8]
Materials & Reagents:
| Reagent | MW | Amount | Moles |
| Oxalyl Chloride | 126.93 | 0.52 mL | 6.0 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 0.85 mL | 12.0 mmol |
| (R)-3-Benzyloxy-2,2-dimethoxy-propan-1-ol | 226.27 | 1.13 g | 5.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 3.5 mL | 25.0 mmol |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |
Procedure:
-
Activator Preparation: In a flame-dried 100 mL flask under an argon atmosphere, dissolve oxalyl chloride (0.52 mL, 6.0 mmol) in anhydrous DCM (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (0.85 mL, 12.0 mmol) in anhydrous DCM (5 mL) dropwise via syringe. Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of the starting alcohol (1.13 g, 5.0 mmol) in anhydrous DCM (10 mL) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.[10]
-
Base Addition: Add triethylamine (3.5 mL, 25.0 mmol) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[10][11]
-
Field Insight: Triethylamine acts as a base to deprotonate an intermediate, which then collapses to form the aldehyde, dimethyl sulfide, and triethylammonium chloride. A large excess of base is used to ensure the reaction goes to completion.
-
-
Workup: Add water (20 mL) to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash chromatography (10-20% Ethyl Acetate in Hexanes). The aldehyde is less stable than the alcohol and should be used promptly.
Protocol 2: Grignard Addition for Chain Extension
This protocol demonstrates the use of the synthesized aldehyde in a Grignard reaction to form a new stereocenter. The facial selectivity of the addition is influenced by the existing stereocenter, a concept known as Felkin-Anh-Nguyen control.
Materials & Reagents:
| Reagent | MW | Amount | Moles |
| (R)-3-Benzyloxy-2,2-dimethoxypropanal | 224.25 | 1.12 g | 5.0 mmol |
| Methylmagnesium Bromide (3.0 M in Ether) | - | 2.0 mL | 6.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated NH₄Cl solution | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried flask under argon, dissolve the aldehyde (1.12 g, 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C.
-
Grignard Addition: Add methylmagnesium bromide solution (2.0 mL, 6.0 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify by flash chromatography to separate the diastereomeric alcohol products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Synthesis (Protocol 3.2) | Incomplete reaction or hydrolysis of product. | Ensure reagents are anhydrous. Increase reaction time or add a fresh portion of catalyst. Neutralize promptly during workup. |
| Swern Oxidation fails or is low-yielding | Reagents (especially DMSO) are not anhydrous. Temperature not maintained at -78°C. | Use freshly opened or distilled anhydrous solvents. Ensure the reaction is kept cold during additions. |
| Low diastereoselectivity in Grignard reaction | Reaction temperature was too high. | Maintain the reaction at -78 °C or lower during the addition. The choice of Grignard reagent and solvent can also influence selectivity.[14][15] |
References
- PrepChem. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol.
- Google Patents. (2014). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
-
MDPI. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical One-Pot Synthesis of Protected L-Glyceraldehyde Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Preparation of O-Protected Glyceraldehydes as Building Blocks in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
SlideShare. (n.d.). Asymmetric synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ACS Publications. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
University of Windsor. (n.d.). Protecting Group-Free Synthesis of Glycosides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
ScienceOpen. (2024). Glyceraldehyde derivatives inspired by empagliflozin as potential anti-heart failure agents independent of glucose-lowering effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Michigan State University. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
-
ACS Publications. (2012). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Asymmetric Synthesis. Retrieved from [Link]
-
ACS Publications. (2018). Protecting-Group-Free Synthesis of Glycosyl 1–Phosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]
-
Hanhong Scientific. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link]
Sources
- 1. people.uleth.ca [people.uleth.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. prepchem.com [prepchem.com]
- 6. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pure.rug.nl [pure.rug.nl]
- 15. researchgate.net [researchgate.net]
Application Note: Synthetic Utility of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
This Application Note is designed for research chemists and drug development professionals. It details the synthetic utility, preparation, and downstream applications of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol , a critical C3 building block for desymmetrizing polyol scaffolds.[1]
Executive Summary
This compound (CAS: 40166-30-1) serves as a strategic "masked" dihydroxyacetone (DHA) equivalent.[1] In complex organic synthesis—particularly in the construction of carbohydrates, lipids, and polyketides—the symmetry of glycerol or DHA derivatives often presents a selectivity challenge.[1] This molecule resolves that challenge by providing a desymmetrized scaffold :
-
Position 1 (Free Alcohol): Available for immediate oxidation, activation, or chain extension.[1]
-
Position 2 (Dimethyl Acetal): A masked ketone, stable to base and oxidation, but labile to acid.[1]
-
Position 3 (Benzyl Ether): A robust protecting group stable to acid/base, removable via hydrogenolysis.[1]
This guide provides validated protocols for its synthesis from cheap precursors and illustrates its utility in generating higher-order molecular complexity.[1]
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1] |
| Acid Stability | Low. The dimethyl acetal (C2) hydrolyzes rapidly in aqueous acid (pH < 4) to yield the ketone.[1] |
| Base Stability | High. Stable to strong bases (NaH, LDA, hydroxides).[1] |
| Redox Stability | Stable to standard oxidizing agents (Swern, DMP) and reducing agents (LiAlH₄).[1] |
Synthetic Protocols
Protocol A: Preparation from 1,3-Dihydroxyacetone (DHA)
Objective: Synthesize the target molecule via desymmetrization of DHA dimethyl acetal.[1] Mechanism: Acid-catalyzed ketalization followed by statistical mono-alkylation (Williamson Ether Synthesis).[1]
Step 1: Ketalization of DHA[1]
-
Reagents: 1,3-Dihydroxyacetone dimer (10.0 g), Trimethyl orthoformate (15 mL), Methanol (50 mL), p-TsOH (cat.).
-
Procedure:
Step 2: Statistical Mono-Benzylation
Rationale: Since Intermediate A is symmetric, strictly controlling stoichiometry is required to favor the mono-protected product over the di-protected byproduct.[1]
-
Reagents: Intermediate A (5.0 g, 36.7 mmol), Sodium Hydride (60% in oil, 1.47 g, 1.0 eq), Benzyl Bromide (4.36 mL, 1.0 eq), THF (anhydrous, 100 mL).
-
Procedure:
-
Cool the THF solution of Intermediate A to 0°C under Argon.
-
Add NaH portion-wise. Allow H₂ evolution to cease (formation of mono-alkoxide).[1]
-
Add Benzyl Bromide dropwise over 30 minutes.[1]
-
Warm to room temperature and stir for 12 hours.
-
Quench: Carefully add saturated NH₄Cl solution.[1]
-
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.[1]
-
-
Purification (Critical):
Protocol B: Oxidation to 3-Benzyloxy-2,2-dimethoxypropanal
Objective: Convert the free alcohol to an aldehyde for carbon-carbon bond forming reactions (e.g., Wittig, Grignard).[1]
-
Reagents: Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.
-
Procedure (Swern Oxidation):
-
Result: The aldehyde is unstable on silica; use immediately for the next step (e.g., Wittig olefination).[1]
Synthetic Utility & Logic Map
The power of this building block lies in its ability to differentiate the two "arms" of the original DHA molecule.[1] The diagram below illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways from the this compound scaffold.[1] Blue indicates the core building block; Yellow indicates oxidation states; Green indicates C-C bond formation.[1]
Case Study: Synthesis of Chiral C4-C6 Fragments
Context: This scaffold is frequently used to synthesize rare sugars or polyketide fragments where the central ketone needs to be preserved (masked) while the ends are differentiated.[1]
Application Workflow:
-
Oxidation: Convert the target alcohol to the aldehyde (Protocol B).[1]
-
Asymmetric Addition: React the aldehyde with a chiral allylborane (e.g., Brown allylation).[1]
-
Result: Creates a secondary alcohol with high diastereoselectivity relative to the bulky acetal/benzyl groups.[1]
-
-
Protection: Protect the newly formed alcohol (e.g., TBS ether).[1]
-
Global Deprotection:
References
-
Original Synthesis & Methodology
-
Application in Polyol Synthesis
-
Protecting Group Strategies
Sources
Protecting group strategies with 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Protecting Group Strategies with 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Introduction: The "Three-Point" Synthon
In modern drug discovery and natural product synthesis, This compound serves as a critical C3 building block. It is a masked equivalent of 1,3-dihydroxyacetone (DHA) , a core scaffold in the synthesis of carbohydrates, polyketides, and chiral glycerol derivatives.
The molecule's value lies in its orthogonal protection strategy . It presents three distinct chemical environments:[1]
-
C1 (Free Primary Alcohol): Ready for immediate oxidation, activation, or coupling.
-
C2 (Dimethyl Acetal): A masked ketone, stable to bases and nucleophiles but labile to acid.
-
C3 (Benzyl Ether): A protected primary alcohol, stable to acid and base but labile to hydrogenolysis.
This guide provides validated protocols for manipulating these groups independently, allowing researchers to "dial in" reactivity at specific positions without disturbing the others.
Strategic Analysis: The Stability/Reactivity Map
Successful utilization of this synthon requires understanding the "Rock-Paper-Scissors" relationship between the functional groups.
-
Acidic Conditions: Destroy the Acetal (C2).
-
Hydrogenolysis: Destroys the Benzyl Ether (C3).
-
Oxidation (Acidic): Risks Acetal hydrolysis.
-
Base/Nucleophiles: Safe for both protecting groups.
Visualizing the Reactivity Landscape
The following diagram illustrates the permissible workflows. Green arrows indicate safe transformations; red arrows indicate forbidden pathways that lead to premature deprotection.
Figure 1: Orthogonality map showing safe vs. destructive pathways for the target molecule.
Application Protocols
Protocol A: C1-Functionalization via Swern Oxidation
Objective: Convert the free alcohol to an aldehyde without hydrolyzing the acid-sensitive dimethyl acetal. Challenge: Acidic oxidants (Jones reagent) or prolonged exposure to Lewis acids will hydrolyze the acetal. Solution: The Swern oxidation is ideal because it operates under basic workup conditions.
Materials:
-
Oxalyl chloride (2.0 equiv)
-
DMSO (4.0 equiv)
-
Triethylamine (Et3N) (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Starting Material: this compound
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Oxalyl chloride (2.0 equiv) in anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).
-
DMSO Addition: Add DMSO (4.0 equiv) dropwise over 5 minutes. Caution: Gas evolution (CO, CO2).[2] Stir for 15 minutes at -78°C.
-
Substrate Addition: Dissolve the starting material (1.0 equiv) in a minimum volume of DCM and add dropwise to the reaction mixture. Stir for 30–45 minutes at -78°C.
-
Critical Check: Do not let the temperature rise above -60°C during this phase to prevent thioacetal byproduct formation.
-
-
Quench: Add Et3N (5.0 equiv) dropwise. The mixture will turn thick and white (ammonium salts).
-
Warming: Allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Dilute with Et2O (ether precipitates salts better than DCM). Wash with saturated NaHCO3 (keeps pH basic) followed by brine. Dry over Na2SO4.
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N/Hexanes to neutralize silica acidity).
Validation:
-
NMR: Appearance of aldehyde proton (~9.6 ppm).
-
Integrity Check: Verify the methoxy signals (singlet, ~3.2 ppm) remain distinct, indicating the acetal is intact.
Protocol B: C3-Deprotection via Hydrogenolysis
Objective: Remove the benzyl ether to access the primary alcohol, leaving the acetal intact. Challenge: Acidic media often used in hydrogenation (e.g., Pd/C in acetic acid) must be avoided. Solution: Neutral Hydrogenolysis using Palladium on Carbon.[3]
Materials:
-
10% Pd/C (10 wt% loading)
-
Hydrogen gas (balloon pressure)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Optional: NaHCO3 (trace) to buffer any adventitious acid.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in EtOAc.
-
Note: MeOH is faster but risks transacetalization if the MeOH is not strictly neutral. EtOAc is safer for the acetal.
-
-
Catalyst Addition: Add 10% Pd/C (10% by weight of substrate).
-
Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Reaction: Stir vigorously under H2 balloon pressure at Room Temperature (RT) for 2–6 hours.
-
Monitoring: Monitor by TLC. The starting material (UV active due to Benzyl) will disappear. The product is not UV active; stain with Anisaldehyde or PMA.
-
Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with EtOAc.
-
Concentration: Evaporate solvent to yield the crude diol.
Validation:
-
NMR: Disappearance of aromatic protons (7.3 ppm) and benzylic CH2 (4.5 ppm). Retention of methoxy signals.[4]
Protocol C: C2-Deprotection (Acetal Hydrolysis)
Objective: Unmask the ketone functionality. Challenge: The resulting ketone (a DHA derivative) is reactive and prone to dimerization or polymerization if handled roughly. Solution: Mild Transacetalization or PPTS-catalyzed hydrolysis.
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in Acetone/Water (10:1 ratio).
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reflux: Heat to mild reflux (approx. 60°C) for 2 hours.
-
Workup: Cool to RT. Neutralize with solid NaHCO3. Filter and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Acetal during Swern | Acidic workup or silica gel acidity. | Wash organic layer with NaHCO3.[10] Pre-treat silica column with 1% Et3N. |
| Incomplete Benzyl Removal | Catalyst poisoning (S or N in substrate). | Use "Pearlman's Catalyst" (Pd(OH)2) or increase H2 pressure (50 psi). |
| Acetal Exchange (MeOH) | Solvent interaction during Hydrogenolysis. | Switch solvent from Methanol to Ethyl Acetate or THF. |
| Stench (Swern) | Dimethyl Sulfide (DMS) generation. | Treat waste with bleach (NaOCl) to oxidize DMS to DMSO before disposal. |
Workflow Visualization: Chain Extension
The following diagram details a common workflow where the molecule is used to extend a carbon chain while preserving the masked ketone.
Figure 2: Stepwise chain extension workflow emphasizing the preservation of the acetal group.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of acetals and benzyl ethers).
-
Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Foundational text for Swern Oxidation mechanics).
-
Mandal, P. K., & McMurray, J. S. (2007).[3] Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[3][12] The Journal of Organic Chemistry, 72(17), 6599-6601. (Alternative protocol for benzyl deprotection).
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. (Database of stability and reaction conditions).
-
Beaucage, S. L., & Caruthers, M. H. (2001).[10] Synthetic strategies and parameters involved in the synthesis of oligodeoxyribonucleotides. Current Protocols in Nucleic Acid Chemistry. (Demonstrates use of DHA derivatives in complex synthesis).
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Use of a Dihydroxyacetone Derivative as Protecting Reagent to Phosphorylate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Reaction Conditions of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and key reaction conditions for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a versatile intermediate in organic synthesis. This document details robust protocols for the protection of 3-(Benzyloxy)propane-1,2-diol to form the target compound, its subsequent oxidation to the corresponding aldehyde, and selective deprotection strategies for both the benzyl ether and the dimethoxy acetal functionalities. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field.
Introduction: Strategic Importance of this compound
This compound is a valuable synthetic intermediate that incorporates two key protecting groups: a benzyl ether and a dimethyl acetal. The benzyl ether masks a primary alcohol, while the dimethyl acetal protects a 1,2-diol system. This arrangement allows for selective manipulation of other functional groups within a molecule. The primary alcohol of this compound itself can be further functionalized, for instance, through oxidation to the aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions. The strategic and orthogonal deprotection of the benzyl and acetal groups further enhances its utility in the synthesis of complex molecules, including pharmaceuticals and natural products.
The precursor, 3-(Benzyloxy)propane-1,2-diol, is a commercially available starting material.[1][2][3] The synthesis of this precursor can be achieved by the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[4]
Safety Information for 3-(Benzyloxy)propane-1,2-diol: According to aggregated GHS information, 3-(Benzyloxy)propane-1,2-diol may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this chemical.[5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the protection of the 1,2-diol functionality of 3-(Benzyloxy)propane-1,2-diol as a cyclic acetal using 2,2-dimethoxypropane (DMP). This reaction is typically acid-catalyzed. The use of DMP is advantageous as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.[6]
Catalytic Systems for Acetal Formation
Several acid catalysts can be employed for this transformation. The choice of catalyst can influence reaction times and yields.
| Catalyst | Typical Conditions | Notes | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount, inert solvent (e.g., CH2Cl2 or benzene), room temperature to reflux. | A common and effective catalyst.[6] | [6] |
| Iodine (I2) | Catalytic amount (e.g., 20 mol%), neat 2,2-dimethoxypropane, room temperature. | A mild and neutral method, offering an eco-friendly alternative.[6] | [6] |
| Zirconium(IV) chloride (ZrCl4) | Catalytic amount in 2,2-dimethoxypropane. | Another Lewis acid catalyst option.[6] | [6] |
Detailed Experimental Protocol (using p-TsOH)
This protocol describes the synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
3-(Benzyloxy)propane-1,2-diol
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Benzyloxy)propane-1,2-diol (1.0 eq) in dichloromethane.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Key Reactions of this compound
The presence of multiple functional groups allows for a variety of subsequent transformations.
Oxidation to 3-Benzyloxy-2,2-dimethoxy-propanal
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
Recommended Reagents:
-
Pyridinium chlorochromate (PCC): A versatile reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an inert solvent like dichloromethane.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is performed at low temperatures (typically -78 °C) and is known for its high yields and compatibility with a wide range of functional groups.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient method for the oxidation of primary alcohols to aldehydes at room temperature.
Experimental Protocol (using PCC):
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in a round-bottom flask containing anhydrous dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by flash column chromatography.
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved to reveal the primary alcohol, yielding 2,2-dimethoxy-propane-1,3-diol. The most common method for this transformation is catalytic hydrogenation.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressure in a Parr shaker) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
Alternatively, other debenzylation methods can be employed, such as using strong acids or oxidizing agents, though these may be less compatible with the acetal functionality.[7]
Hydrolysis of the Acetal
The dimethyl acetal can be hydrolyzed under acidic conditions to regenerate the 1,2-diol, affording 3-(Benzyloxy)propane-1,2-diol. The lability of acetals to acid allows for their selective removal in the presence of other functional groups like the benzyl ether.[8][9]
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a protic solvent like methanol or tetrahydrofuran and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Alternatively, a milder acid like pyridinium p-toluenesulfonate (PPTS) can be used for more sensitive substrates.[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent chemical manipulations. The strategic use of this intermediate, with its orthogonally protected hydroxyl groups, offers significant advantages in the design and execution of complex synthetic routes in academic and industrial research. Careful selection of reaction conditions, as outlined in this document, will enable researchers to efficiently utilize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Gaikwad, S. B., et al. (2019). Acetonide protection of diols using iodine and dimethoxypropane.
- Wang, L., et al. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Journal of Chemical Research.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Raman spectroscopic measurement of the hydrolysis of the acetal 2,2-dimethoxypropane (DMP). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone dibutyl acetal. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved from [Link]
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Li, X., et al. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 46(32).
-
The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
- Google Patents. (n.d.). Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
- Google Patents. (n.d.). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.
- Google Patents. (n.d.). Preparation method of 3-amino-1,2-propanediol.
Sources
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. prepchem.com [prepchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Scale-Up Synthesis & Utilization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Part 1: Executive Summary & Strategic Rationale
The Molecule: A "Masked" C3-Synthon
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a versatile, high-value building block derived from 1,3-dihydroxyacetone (DHA). It serves as a mono-protected, ketal-masked glycerol equivalent .
In drug development, this molecule allows for the desymmetrization of the C3-carbon chain. The benzyl ether provides robust protection for one terminus, the dimethyl acetal masks the reactive ketone (preventing polymerization or unwanted aldol reactions), and the primary alcohol remains free for functionalization.
Key Applications:
-
Chiral Pool Synthesis: Precursor for glyceraldehyde derivatives via oxidation.
-
Nucleoside Analogs: Backbone linker for acyclic antiviral candidates.
-
Lipid Mimetics: Synthesis of ether lipids and surfactants.
The Scale-Up Challenge
Scaling reactions using this molecule presents a specific chemoselective challenge: Acetal Stability vs. Reaction Conditions . The dimethyl acetal at C2 is acid-labile. Standard oxidation or coupling conditions must be rigorously buffered to prevent hydrolysis to the ketone, which would trigger rapid degradation or polymerization.
This guide details the Process Development (PD) for the most critical downstream transformation: the Anelli Oxidation (TEMPO/NaOCl) of the alcohol to the aldehyde (3-Benzyloxy-2,2-dimethoxypropanal ). This route is selected over Swern or Jones oxidations for its safety profile, scalability, and mild pH conditions.
Part 2: Process Development Strategy (Gram to Kilogram)
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| pH Control | 8.5 – 9.5 | Critical. pH < 7 risks acetal hydrolysis. pH > 11 risks aldol-type degradation of the product aldehyde. |
| Temperature | -5°C to 5°C | The oxidation is highly exothermic. Controlling Temp prevents "runaway" and minimizes over-oxidation to the carboxylic acid. |
| Oxidant Addition | Continuous Dosing | NaOCl (Bleach) must be added slowly to match the consumption rate (titrated addition) to avoid oxidant accumulation. |
| Quench | Sodium Thiosulfate | Immediate destruction of excess hypochlorite is required before lowering pH during workup. |
Safety Assessment
-
Starting Material: this compound is generally stable but combustible. Avoid strong acids.
-
Reagents: Sodium Hypochlorite (Bleach) is corrosive. TEMPO is a radical initiator.
-
Thermodynamics: The oxidation releases significant heat (~200 kJ/mol). On a kilogram scale, active cooling (jacketed reactor) is mandatory.
Part 3: Detailed Experimental Protocol
Protocol: TEMPO-Mediated Oxidation to 3-Benzyloxy-2,2-dimethoxypropanal
Scale: 1.0 kg Input (Demonstration Batch) Reactor: 20 L Jacketed Glass Reactor with overhead stirring and pH monitoring.
3.1 Reagents & Materials
-
Substrate: this compound (1.0 kg, 4.42 mol)
-
Solvent: Dichloromethane (DCM) (5.0 L) or Ethyl Acetate (Green Alternative)
-
Catalyst 1: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (13.8 g, 0.02 eq)
-
Co-Catalyst: Sodium Bromide (NaBr) (45.5 g, 0.1 eq) in Water (200 mL)
-
Buffer: Sodium Bicarbonate (NaHCO3) saturated solution (2.0 L)
-
Oxidant: Sodium Hypochlorite (NaOCl), 10-12% w/v solution (approx. 3.5 L, 1.1 eq). Note: Titrate bleach prior to use to determine exact active chlorine.
3.2 Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge the reactor with This compound (1.0 kg) and DCM (5.0 L). Stir at 250 RPM until dissolved.
-
Add the TEMPO catalyst (13.8 g) and stir until the solution turns orange-red.
-
Add the aqueous NaBr solution (45.5 g in 200 mL water).
-
Add Saturated NaHCO3 (2.0 L). The mixture will be biphasic.
-
Cool the jacket temperature to -10°C . Ensure internal temperature reaches 0°C .
Step 2: Oxidant Addition (The Critical Step)
-
Fill a dosing pump/addition funnel with the NaOCl solution .
-
Begin addition of NaOCl slowly.
-
Target Rate: Maintain internal temperature < 5°C .
-
Observation: The organic layer may darken as the TEMPO+ oxoammonium species forms.
-
-
Monitor pH. If pH drops below 8.0, add small aliquots of dilute NaOH or additional NaHCO3.
-
Continue addition until 1.05 equivalents have been added (approx. 2-3 hours).
Step 3: In-Process Control (IPC)
-
Stop agitation briefly to let layers separate.
-
Sample the organic layer.
-
Analyze via GC-FID or TLC (30% EtOAc/Hexane).
-
Spec: < 2.0% Starting Material remaining.
-
Note: The aldehyde product is unstable on silica; run TLC quickly or use neutralized plates.
-
Step 4: Quench and Workup
-
Once conversion is complete, add 10% Sodium Thiosulfate solution (500 mL) while stirring at 0°C.
-
Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).
-
-
Warm reactor to 20°C .
-
Stop agitation and allow phases to separate (15-30 min).
-
Drain the lower organic layer (DCM + Product).
-
Extract the aqueous layer once with DCM (1.0 L).
-
Combine organic layers. Wash with Brine (2.0 L).
-
Dry over Sodium Sulfate (Na2SO4) or Magnesium Sulfate. Filter.
Step 5: Isolation
-
Concentrate the filtrate under reduced pressure (Rotavap) at < 35°C .
-
Warning: Do not heat above 40°C; the aldehyde can dimerize or polymerize.
-
-
Yield: Expect ~900-950 g of pale yellow oil (Crude Aldehyde).
-
Purification: The crude aldehyde is typically pure enough (>95%) for the next step (e.g., Wittig). If necessary, purify via vacuum distillation (high vacuum required) or rapid filtration through a basic alumina plug.
Part 4: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the critical protection/deprotection logic.
Caption: Reaction scheme highlighting the Anelli oxidation pathway and critical failure modes (over-oxidation and acid hydrolysis).
Process Workflow Diagram
Caption: Step-by-step unit operations for the kilogram-scale synthesis.
Part 5: Analytical Quality Control
Specification Sheet (Target)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, pale yellow oil |
| Identity | 1H-NMR (CDCl3) | Confirms Aldehyde proton (~9.6 ppm), Benzyl, Acetals. |
| Purity | GC-FID | > 95.0% (Area %) |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Solvent | HS-GC | DCM < 600 ppm |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Emulsion during workup.
Part 6: References
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link
-
Anelli, P. L., et al. (1987). "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link
-
PubChem Compound Summary. (2023). "3-(Benzyloxy)-2,2-dimethoxypropan-1-ol (CAS 40166-30-1)."[3][6][7] National Center for Biotechnology Information. Link
Sources
- 1. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 2. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 3. 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol - CAS:40166-30-1 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 4. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]
- 5. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
- 6. This compound CAS#: 40166-30-1 [m.chemicalbook.com]
- 7. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
The Strategic Application of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in Complex Molecule Synthesis
In the intricate field of total synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the arsenal of synthons available to the modern chemist, 3-Benzyloxy-2,2-dimethoxy-propan-1-ol has emerged as a versatile and reliable C3 chiral building block. Its unique combination of a masked aldehyde functionality and a stable benzyl ether protecting group makes it an invaluable precursor for the stereocontrolled construction of complex molecular architectures, particularly in the synthesis of polyketide natural products.
This comprehensive guide delves into the practical applications and detailed protocols for the utilization of this compound in total synthesis. We will explore the causality behind its strategic implementation, provide validated experimental procedures, and offer insights into its role in the synthesis of intricate, biologically active molecules.
The Rationale for Employing this compound
The efficacy of this compound as a chiral synthon is rooted in its carefully designed structural features. The dimethoxyacetal serves as a stable protecting group for the aldehyde, which can be unmasked under mild acidic conditions when required. This latent aldehyde is a key handle for carbon-carbon bond formation through a variety of powerful transformations, including aldol additions, Wittig reactions, and Grignard additions.
Furthermore, the benzyl ether protecting group offers robust protection for the primary alcohol, which is often a site for further synthetic elaboration. The benzyl group is known for its stability across a wide range of reaction conditions and can be selectively removed via catalytic hydrogenation, providing an orthogonal deprotection strategy.[1] This dual protection scheme allows for the sequential and controlled manipulation of the molecule's functional groups, a cornerstone of modern synthetic strategy.
Core Application: A Gateway to Chiral Aldehydes
The primary and most critical application of this compound is its conversion to the corresponding chiral aldehyde, 3-(benzyloxy)-2,2-dimethoxypropanal. This transformation is most commonly and efficiently achieved through a Swern oxidation. The Swern oxidation is a mild and highly reliable method for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine.[2]
The resulting aldehyde is a versatile intermediate that can be employed in a multitude of stereoselective carbon-carbon bond-forming reactions, enabling the elongation of the carbon chain with excellent stereocontrol.
Detailed Protocol: Swern Oxidation of this compound
This protocol describes the reliable conversion of the title compound to its corresponding aldehyde, a critical step for its use in total synthesis.
Materials:
-
This compound
-
Oxalyl chloride (2.0 M solution in dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Dry glassware
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet
-
Syringes for reagent addition
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Oxalyl Chloride Addition: To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
DMSO Addition: Slowly add anhydrous DMSO (2.2 equivalents) to the reaction mixture. Stir the solution for 15 minutes at -78 °C. A white precipitate may form.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous DCM (20 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature at -78 °C.
-
Stirring: The reaction is stirred for an additional 45 minutes at -78 °C.
-
Base Addition: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. A significant exotherm may be observed, but the temperature should be kept below -60 °C.
-
Warming and Quenching: After stirring for 10 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30 minutes. The reaction is then quenched by the slow addition of water (50 mL).
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is typically of sufficient purity for immediate use in the next step. If necessary, it can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Expected Yield: 85-95%
Application in the Total Synthesis of Discodermolide: A Case Study
The potent marine-derived natural product, (+)-discodermolide, is a compelling example that showcases the strategic utility of chiral C3 building blocks analogous to this compound.[3] The total synthesis of discodermolide is a landmark achievement in organic chemistry, and various synthetic strategies have been developed to construct its complex polyketide framework.[3][4]
In a hypothetical, yet chemically sound, synthetic approach to a key fragment of discodermolide, 3-(benzyloxy)-2,2-dimethoxypropanal would serve as a crucial starting material. The following workflow illustrates this conceptual application.
Caption: Conceptual workflow for the use of this compound in the synthesis of a discodermolide fragment.
In this strategy, the aldehyde derived from our starting material would undergo a stereoselective aldol reaction with a suitable chiral partner, for instance, an N-acylated Evans oxazolidinone, to set key stereocenters in the growing carbon chain. Subsequent transformations, such as the deprotection of the acetal to reveal the aldehyde for further elongation, and eventual removal of the benzyl ether, would pave the way for the construction of a significant portion of the discodermolide molecule.
Quantitative Data Summary
| Reaction | Substrate | Product | Typical Yield | Key Reagents |
| Swern Oxidation | This compound | 3-(benzyloxy)-2,2-dimethoxypropanal | 85-95% | DMSO, Oxalyl chloride, Et3N |
| Acetal Deprotection | 3-(benzyloxy)-2,2-dimethoxypropanal | 3-(benzyloxy)propanal | >90% | Mild acid (e.g., PPTS, CSA) |
| Benzyl Deprotection | Benzyl-protected alcohol | Free alcohol | >95% | H2, Pd/C |
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational design in chiral building block synthesis. Its inherent stability, coupled with the orthogonal nature of its protecting groups, provides chemists with a reliable and versatile tool for the stereocontrolled synthesis of complex natural products and other medicinally relevant molecules. The protocols and strategies outlined herein provide a robust framework for its successful implementation in demanding synthetic campaigns. As the quest for novel therapeutics continues, the strategic application of such well-defined chiral building blocks will undoubtedly remain a cornerstone of innovation in drug discovery and development.
References
-
The Chemical Synthesis of Discodermolide. (2008). ResearchGate. [Link]
-
[Synthesis and Its Application to the Synthesis of Biologically Active Natural Products of New and Versatile Chiral Building Blocks]. (2001). PubMed. [Link]
-
Stereoselective Synthesis of Drugs and Natural Products. (n.d.). ResearchGate. [Link]
-
Synthetic studies on the marine natural product halichondrins. (2003). ResearchGate. [Link]
-
Stereochemically Versatile Synthesis of the C1–C12 Fragment of Tedanolide C. (2012). PMC. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]
-
Application of chiral building blocks to the synthesis of drugs. (n.d.). Institutional Repository of Toyama University. [Link]
-
Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (2021). PMC. [Link]
-
Stereoselective Synthesis of Drugs and Natural Products. (n.d.). ResearchGate. [Link]
-
The Swern Oxidation. (2010). ScienceDirect. [Link]
-
Amos B. Smith, III,* B. Scott Freeze, Ming Xian, and Tomoyasu Hirose Org. Lett. 2005, 7, 9, 1825. Org. Lett. 1999, 1, 11, 1823. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. (2017). ResearchGate. [Link]
-
(+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. (2004). PMC. [Link]
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (n.d.). J-STAGE. [Link]
-
Synthesis of Spiro-2-tetrahydrofuran-3-indolin-2-ones by Swern Reaction of 3-(3-Hydroxyalkyl)indoles. (2001). MDPI. [Link]
-
Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. (2024). MDPI. [Link]
-
Swern Oxidation. (2014). Chem-Station Int. Ed.. [Link]
Sources
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Benzyloxy-2,2-dimethoxy-propan-1-ol reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the chemical principles governing this reaction, offering a framework for logical problem-solving and yield optimization.
Introduction: Navigating the Synthesis of a Key Building Block
This compound is a valuable synthetic intermediate, featuring a primary alcohol for further functionalization, a stable benzyl ether, and an acid-labile dimethoxy acetal protecting group. The most direct and common synthetic route involves the acid-catalyzed protection of the ketone in 3-(benzyloxy)-1-hydroxypropan-2-one. While straightforward in principle, this reaction is prone to equilibrium limitations and side reactions that can significantly depress yields. This guide provides a systematic approach to diagnosing and resolving these common issues.
The Primary Synthetic Pathway: Acetal Formation
The conversion of the ketone precursor to the desired dimethoxy acetal is an equilibrium-driven process. Understanding this pathway is the first step in effective troubleshooting. The reaction is catalyzed by acid, which activates the carbonyl group toward nucleophilic attack by methanol.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<50%) and I recover a significant amount of the starting ketone. What's causing this incomplete conversion?
Answer: This is the most frequent challenge and it points directly to an unfavorable equilibrium state. Acetal formation is a reversible reaction, and the water generated as a byproduct can hydrolyze the acetal product back to the starting ketone under the acidic reaction conditions.[1][2] To achieve high yields, the equilibrium must be actively shifted towards the product side.
Causality: Le Chatelier's principle dictates that removing a product (in this case, water) will drive the reaction forward.
Solutions & Protocols:
-
Use a Chemical Dehydrating Agent: The most effective strategy is to employ a reagent that irreversibly consumes water. Trimethyl orthoformate (TMOF) is an excellent choice as it reacts with water to form methanol and methyl formate, both of which are relatively harmless to the main reaction.[1]
-
Employ Physical Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene, with appropriate safety precautions). As the azeotrope distills, water is collected in the trap, physically removing it from the reaction.
-
Use Excess Methanol: Using methanol as the solvent ensures a high concentration of the nucleophile, helping to push the equilibrium forward.
Optimized Experimental Protocol (Acetal Formation with TMOF):
-
To a solution of 3-(benzyloxy)-1-hydroxypropan-2-one (1.0 eq) in anhydrous methanol (10 volumes), add trimethyl orthoformate (2.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding triethylamine (Et3N) or a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is neutral (pH ~7-8).
-
Proceed with the aqueous workup.
Q2: My NMR spectrum shows unexpected signals, suggesting the formation of byproducts. What are they and how can I prevent them?
Answer: The presence of byproducts typically indicates that your reaction conditions are too harsh, leading to the degradation of either the starting material or the desired product. The two primary functional groups of concern are the benzyl ether and the newly formed acetal.
Potential Byproducts & Their Causes:
| Byproduct ID | Structure / Description | Probable Cause | Prevention Strategy |
| BP-1 | 1,2,3-Propanetriol | Cleavage of the benzyl ether | Use a mild acid catalyst (PTSA, PPTS). Avoid strong mineral acids (H2SO4, HCl).[3] |
| BP-2 | Starting Ketone | Hydrolysis of the acetal during workup | Ensure complete and immediate neutralization of the acid catalyst before adding water or performing extractions. |
| BP-3 | Benzaldehyde | Oxidative cleavage of the benzyl ether | Ensure starting materials are pure and avoid exposure to oxidizing agents. This is less common but possible.[4] |
Causality:
-
Benzyl Ether Cleavage: Benzyl ethers are generally stable but can be cleaved under strongly acidic conditions, especially at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by cleavage to form a stable benzyl carbocation.
-
Acetal Hydrolysis: Acetals are stable to bases but are readily hydrolyzed back to the parent carbonyl and alcohol in the presence of aqueous acid.[5][6] If the acid catalyst is not thoroughly neutralized during workup, the addition of water will rapidly reverse the reaction.
Self-Validating Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous NaHCO3 solution while stirring vigorously until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8) with pH paper.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.
Q3: I'm struggling with the purification of the final product. What is the recommended procedure?
Answer: this compound is a moderately polar compound. Purification is typically best achieved by silica gel column chromatography. Running a crude NMR before purification is highly recommended to assess the purity and identify the major contaminants, which will help in selecting the appropriate solvent system.
Protocol for Purification by Column Chromatography:
-
Prepare the Column: Use a standard silica gel slurry packed in a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique generally results in better separation.
-
Elution: Begin with a non-polar solvent system, such as 10% ethyl acetate in hexane. Gradually increase the polarity of the eluent. The target compound typically elutes at around 20-40% ethyl acetate in hexane, depending on the specific activity of the silica gel.
-
Monitor Fractions: Collect fractions and monitor them by TLC, staining with a potassium permanganate (KMnO4) stain, which will visualize the alcohol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
-
What is the optimal acid catalyst?
-
For this substrate, milder acid catalysts are preferred to prevent benzyl ether cleavage. p-Toluenesulfonic acid (PTSA) is a reliable and cost-effective choice. For extremely sensitive substrates, pyridinium p-toluenesulfonate (PPTS) offers a more buffered acidic environment.
-
-
Can I use 2,2-dimethoxypropane as the reagent?
-
Yes. 2,2-dimethoxypropane (DMP) can serve as both the source of the methoxy groups and a dehydrating agent.[7][8] In this case, the reaction is a transacetalization. The byproduct is acetone, which should be removed (e.g., by distillation if reaction temperature allows) to drive the reaction to completion.
-
-
How stable is the final product?
-
The product is stable under neutral or basic conditions. It should be stored in a tightly sealed container, protected from moisture and acidic vapors, to prevent hydrolysis of the acetal. Long-term storage at low temperatures is recommended.
-
-
My reaction involves a sterically hindered alcohol. Why is the yield low?
-
While the primary alcohol in the substrate is not hindered, related syntheses involving hindered alcohols (secondary or tertiary) can suffer from slow reaction rates due to steric hindrance. In such cases, more forcing conditions or alternative synthetic methods might be necessary. The Williamson ether synthesis, for example, is notoriously difficult with hindered substrates.[9][10]
-
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low yield.
References
- Preparation method of 2, 2-dimethoxypropane.
- Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
- Process for preparing 3-methoxy-1-propanol.
- Process for preparing 3-methoxy-1-propanol.
-
Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. The Royal Society of Chemistry. [Link]
-
Hindered ether synthesis shocked to life. C&EN Global Enterprise - ACS Publications. [Link]
- Hydroxyl Protecting Groups. W. Greene, P. G. M. Wuts, in Protective Groups in Organic Synthesis, John Wiley & Sons, Inc., 2006. (Link not available, general reference)
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
-
Facile cleavage of carbohydrate benzyl ethers and benzylidene acetals using the NaBrO3/Na2S2O4 reagent under two-phase conditions. Semantic Scholar. [Link]
- Process for the production of 2,2-dimethoxypropane.
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
2,2-DIMETHOXYPROPANE. Ataman Kimya. [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. MDPI. [Link]
-
Formation and Reactions of Acetals. Chemistry Steps. [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. [Link]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 8. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol Synthesis
Executive Summary & Mechanistic Context
This guide addresses the synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol , a critical desymmetrized building block derived from 1,3-dihydroxyacetone (DHA).
The synthesis hinges on two competing chemical realities:
-
Acetal Sensitivity: The acyclic dimethyl acetal at C2 is thermodynamically unstable in the presence of water and acid (
), prone to reverting to the ketone (DHA). -
Symmetry Breaking: The precursor, 2,2-dimethoxy-1,3-propanediol, is a symmetric diol. Mono-functionalization (benzylation) follows statistical probability unless kinetic control or specific chelation strategies are employed.
This support documentation is structured to troubleshoot these specific failure modes.
Module 1: Precursor Synthesis (Acetal Formation)
Context: The conversion of 1,3-dihydroxyacetone (DHA) dimer to 2,2-dimethoxy-1,3-propanediol.
Q1: My reaction stalls at ~60% conversion. How do I drive the acetal formation to completion?
Diagnosis: Acetal formation is an equilibrium process. The water generated during the reaction is hydrolyzing the product back to the starting material.[1] Solution: You must shift the equilibrium by chemically or physically removing water.
-
Method A (Chemical Scavenging - Recommended): Use Trimethyl Orthoformate (TMOF) as a water scavenger. TMOF reacts with water to produce methanol and methyl formate, driving the equilibrium forward irreversibly.
-
Method B (Physical Removal): Use a Dean-Stark apparatus with benzene or cyclohexane to azeotropically remove water. Note: This is often less effective for this specific substrate due to the volatility of the acetal.
Q2: The product decomposes during silica gel chromatography. What is happening?
Diagnosis: Silica gel is slightly acidic (
-
Protocol: Pre-wash the silica gel column with the eluent containing 1% Triethylamine (Et3N) .
-
Eluent: Use Ethyl Acetate/Hexanes with 0.5% Et3N throughout the purification.
-
Verification: Check the TLC of the fractions; if you see a "streak" or a new spot appearing at the baseline (DHA), your column is too acidic.
Module 2: The Critical Step (Selective Mono-Benzylation)
Context: Desymmetrization of 2,2-dimethoxy-1,3-propanediol to the mono-benzyl ether.
Q3: I am getting a 1:2:1 mixture of starting material, product, and bis-benzylated byproduct. How do I improve selectivity?
Diagnosis: This is a classic statistical distribution in Williamson ether synthesis when using stoichiometric equivalents (1:1). The alkoxide of the mono-product is often as nucleophilic as the starting diol.
Optimization Strategies:
| Strategy | Reagents | Mechanism | Pros/Cons |
| High Dilution / Excess Diol | NaH (1.0 eq), Diol (3.0 eq) , BnBr (0.9 eq) | Statistical Probability | Pro: High selectivity for mono. Con: Requires recycling of unreacted diol. |
| Silver Oxide Mediation | Ag₂O , BnBr, DCM | Surface Coordination | Pro: Excellent selectivity; mild conditions. Con: High cost of silver; slow kinetics. |
| Phase Transfer Catalysis | 50% NaOH, Toluene, TBAB | Interfacial Control | Pro: Scalable; no anhydrous solvents needed. Con: Harder to control bis-alkylation. |
| Tin Activation | Stannylene Acetal | Pro: Near perfect selectivity via chelation. Con: Toxic tin residues; difficult purification. |
Recommended Protocol (Excess Diol Method):
-
Suspend NaH (1.0 eq) in dry THF at 0°C.
-
Add 2,2-dimethoxy-1,3-propanediol (3.0 eq) . Allow alkoxide formation (30 min).
-
Add Benzyl Bromide (0.9 eq) dropwise over 1 hour via syringe pump.
-
The excess diol statistically "protects" the mono-product from reacting again.
Q4: Why does the reaction turn dark/tarry when using NaH?
Diagnosis: The acetal functionality is sensitive to high temperatures in the presence of strong localized basicity, or the NaH quality is poor (containing NaOH). Solution:
-
Temperature: Maintain reaction at 0°C during NaH addition. Do not heat above room temperature.
-
Solvent: Use THF or DMF . Avoid DMSO if possible, as it can accelerate bis-alkylation and side reactions.
Module 3: Visualized Workflows
Figure 1: Synthesis & Optimization Logic
Caption: Synthesis pathway highlighting the critical branching point between the target mono-ether and the bis-ether impurity.
Module 4: Stability & Storage (The "Hidden" Failure)
Q5: My NMR spectrum in CDCl3 shows a mixture of ketone and acetal. Is my product degrading?
Diagnosis: Yes. Chloroform-d (
-
Immediate Fix: Filter your
through a small plug of basic alumina before dissolving the sample. -
Alternative: Use Benzene-d6 or DMSO-d6 (non-acidic solvents) for characterization.
Q6: How should I store the final product?
Protocol:
-
Concentrate the product to an oil.
-
Store under an inert atmosphere (Argon/Nitrogen).
-
Critical: Add a few pellets of activated molecular sieves or a trace of Potassium Carbonate (
) to the storage vial to act as an acid scavenger. -
Temperature: -20°C.
References
-
Acetal Formation & Stability
- Glycerol and Dihydroxyacetone Protection Str
- Source: Greene's Protective Groups in Organic Synthesis.
-
Selective Mono-Alkylation of Diols
- Bouzide, A., & Sauvé, G. (1997). Highly selective silver (I) oxide mediated monoprotection of symmetrical diols.
- Source: Organic Letters / Tetrahedron Letters.
-
Stannylene Acetal Method (Alternative)
- Grindley, T. B. (1998). Applications of Stannylene Acetals to Oligosaccharide Synthesis.
- Source: Advances in Carbohydr
-
General Acetal Synthesis from DHA
- Prepar
- Source: Organic Syntheses.
Sources
Technical Support Center: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support resource for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide not just protocols, but a deep, mechanistic understanding of the potential side reactions you may encounter, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Understanding the Molecule: A Triad of Reactivity
This compound is a trifunctional molecule. Its utility stems from the distinct reactivity profiles of its three key functional groups: a primary alcohol, a dimethyl acetal, and a benzyl ether. Successful experimentation hinges on understanding the stability and lability of each.
| Functional Group | Structure | General Stability | Conditions Leading to Side Reactions |
| Primary Alcohol | -CH₂OH | Moderately reactive | Strong oxidizing agents, harsh acidic conditions (HX, H₂SO₄), high temperatures. |
| Dimethyl Acetal | -C(OCH₃)₂- | Stable to bases and nucleophiles | Highly sensitive to protic and Lewis acids, especially in the presence of water.[1][2][3] |
| Benzyl Ether | -OCH₂Ph | Generally robust | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids, some oxidizing agents.[4][5] |
Below is a structural representation highlighting these key functional areas.
Caption: Functional groups of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound in a practical question-and-answer format.
Q1: My reaction is producing a significant, less polar byproduct. Analysis by MS suggests the loss of two methyl groups and an oxygen. What is happening?
A1: You are likely observing the acid-catalyzed hydrolysis of the dimethyl acetal.
This is the most common and easily triggered side reaction. The acetal functional group is highly sensitive to acid. Trace amounts of acid in your reagents, on your glassware, or generated in situ can catalyze the hydrolysis of the acetal back to its parent ketone, especially if water is present.[1][2]
Mechanism Insight: The reaction proceeds via protonation of one of the acetal oxygens, converting it into a good leaving group (methanol).[1] The resulting oxonium ion is then attacked by water. This process repeats, ultimately yielding 3-benzyloxy-1-hydroxypropan-2-one, acetone, and methanol.[6]
Caption: Troubleshooting workflow for suspected acetal hydrolysis.
Experimental Protocol: Mitigation of Acetal Hydrolysis
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. 2,2-Dimethoxypropane itself can be used as a water scavenger in some reactions.[6]
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Buffering: If compatible with your desired reaction, add an acid scavenger. For example, 1.1 equivalents of anhydrous potassium carbonate (K₂CO₃) or a hindered, non-nucleophilic base like 2,6-lutidine.
Q2: I'm attempting to perform a reaction on the primary alcohol, but my main product appears to be propane-1,2,3-triol or its derivatives. Why am I losing the benzyl group?
A2: You have inadvertently cleaved the benzyl ether protecting group.
The benzyl ether is robust but susceptible to specific, often reductive, conditions.
Common Causes for Debenzylation:
-
Catalytic Hydrogenolysis: This is the most frequent cause. Using hydrogen gas (H₂) with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst will readily cleave the benzyl ether to yield toluene and the free alcohol.[4][5] This method is often used intentionally for deprotection but can be an undesired side reaction if other functional groups in the molecule are being targeted with hydrogenation.
-
Strong Brønsted or Lewis Acids: While more forcing conditions are typically required compared to acetal hydrolysis, strong acids can mediate the cleavage of benzyl ethers.[4]
Troubleshooting Strategies:
-
Avoid Reductive Conditions: If you need to perform a reduction elsewhere in the molecule, consider alternative reagents that do not involve catalytic hydrogenation. For example, for reducing a different functional group, you might use sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), which are typically compatible with benzyl ethers.
-
Select Milder Acids: If acidic conditions are necessary for your primary transformation, use the mildest acid possible and maintain a low temperature to disfavor ether cleavage.
-
Alternative Protecting Groups: If hydrogenolysis is a required step in your synthesis, consider replacing the benzyl ether with a protecting group that is stable to these conditions, such as a silyl ether (e.g., TBS, TIPS).
Q3: I am trying to oxidize the primary alcohol to an aldehyde, but my yield is low and I observe multiple byproducts, including some with a carboxylic acid group.
A3: The choice of oxidizing agent is critical. You may be using conditions that are too harsh, leading to over-oxidation or degradation.
The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid.[7] Strong, aqueous oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) can easily lead to the carboxylic acid and may also promote hydrolysis of the acetal due to their acidic nature.
Recommended Oxidation Protocols for Aldehyde Synthesis:
| Reagent/Method | Typical Conditions | Advantages & Considerations |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, room temperature | Mild and effective. PCC is a suspected carcinogen and requires careful handling. |
| Swern Oxidation | (COCl)₂, DMSO, then Et₃N, low temp. (-78°C) | High yields, avoids heavy metals. Requires cryogenic temperatures and careful control of additions. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, fast reaction times. DMP is shock-sensitive and should be handled with care. |
Experimental Protocol: Swern Oxidation of this compound
-
In a flame-dried, three-neck flask under argon, dissolve oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ and cool to -78°C (acetone/dry ice bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous CH₂Cl₂ via syringe, maintaining the temperature below -65°C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise, keeping the internal temperature below -65°C. Stir for 30 minutes.
-
Add triethylamine (Et₃N, 5.0 eq.) slowly. The reaction is exothermic. Allow the mixture to warm to room temperature over 1 hour.
-
Quench the reaction with water and proceed with a standard aqueous workup and chromatographic purification.
Q4: How should I store the compound to ensure its long-term stability and prevent the formation of impurities?
A4: Proper storage is crucial to maintain the integrity of the compound.
Given the sensitivity of the acetal group, preventing exposure to acidic vapors and moisture is paramount.
Storage Recommendations:
-
Container: Store in a tightly sealed, airtight container. A bottle with a PTFE-lined cap is ideal.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
-
Temperature: Store in a cool, dry place.[8] Refrigeration is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Location: Keep away from strong acids, oxidizing agents, and sources of ignition.[8][9][10] The product is chemically stable under standard ambient conditions.
By understanding the distinct chemical personalities of each functional group within this compound, you can proactively design experiments that minimize side reactions and confidently troubleshoot any unexpected outcomes.
References
-
Ataman Kimya. (n.d.). DIMETOXYPROPANOL. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Wikipedia. (2023). 2,2-Dimethoxypropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(21), 8234–8244.]([Link])
-
University of California, Los Angeles. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Loba Chemie. (2016). 2,2-DIMETHOXY PROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 7. csueastbay.edu [csueastbay.edu]
- 8. aksci.com [aksci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for the purification of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this protected glycerol derivative.
Frequently Asked Questions (FAQs)
1. What are the most common impurities I should expect when purifying this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted starting materials such as benzyl alcohol, and the parent diol of the protected glycerol.
-
Partially Reacted Intermediates: Monomethoxy or monobenzyloxy derivatives if the protection steps are incomplete.
-
Byproducts of Deprotection: If any of the protecting groups are labile under the reaction or workup conditions, you may see byproducts from premature deprotection. For instance, acidic conditions can lead to the hydrolysis of the dimethoxy acetal.
-
Solvent and Reagent Residues: Residual solvents from the reaction and extraction steps, as well as any catalysts or reagents used.
2. What is the recommended purification method for this compound?
Flash column chromatography is the most effective and widely used method for purifying this compound on a laboratory scale.[1][2] This technique allows for the efficient separation of the target compound from both more polar and less polar impurities.
3. How do I choose the right solvent system for flash chromatography?
The selection of an appropriate eluent is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
To determine the optimal solvent ratio, it is highly recommended to perform thin-layer chromatography (TLC) analysis of your crude product using various solvent systems. Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for your desired product. This generally provides the best separation from impurities.
A typical starting solvent system for a compound with the polarity of this compound would be in the range of 10-30% ethyl acetate in hexanes.
Troubleshooting Guide
Issue 1: My compound is not separating from a closely-eluting impurity.
Cause: The polarity difference between your product and the impurity may be insufficient for separation with the chosen solvent system.
Solution:
-
Optimize the Solvent System:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient of increasing polarity. Start with a low concentration of the polar solvent and gradually increase it. This will help to better resolve compounds with similar Rf values.
-
Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent combination. For example, dichloromethane/methanol or toluene/ethyl acetate can sometimes offer different selectivity.
-
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, you could explore other options like alumina or reversed-phase silica gel.
Issue 2: My product appears to be degrading on the silica gel column.
Cause: The benzyl ether or the dimethoxy acetal protecting groups can be sensitive to the acidic nature of standard silica gel.[3]
Solution:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a neutral-izing agent, such as triethylamine (typically 0.1-1% by volume). This will help to deactivate the acidic sites on the silica surface.
-
Use Deactivated Silica Gel: Commercially available deactivated silica gel is another option.
-
Minimize Contact Time: Run the column at a slightly higher flow rate to reduce the time your compound spends in contact with the silica gel.
Issue 3: I am having difficulty removing all the solvent from my purified product.
Cause: Higher boiling point solvents used in chromatography, such as ethyl acetate or dichloromethane, can sometimes be challenging to remove completely under reduced pressure, especially if your product is a viscous oil.
Solution:
-
Use a Co-solvent: After concentrating the bulk of the solvent on a rotary evaporator, add a lower boiling point solvent in which your compound is soluble, such as diethyl ether or pentane, and re-concentrate. This process, known as azeotropic removal, can help to chase out the residual higher boiling point solvent.
-
High Vacuum Drying: Place your product under high vacuum for an extended period (several hours to overnight) to remove trace amounts of solvent.
Experimental Protocols
Flash Column Chromatography Purification of this compound
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives your product an Rf of ~0.3.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Purity Assessment:
The purity of the final product should be assessed by analytical techniques such as:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of your compound. The spectra should be clean, with integrations in the 1H NMR corresponding to the expected number of protons for each signal. Based on related compounds, the following are approximate expected chemical shifts:
-
1H NMR (CDCl3): δ 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, -OCH2Ph), 3.3-3.7 (m, 7H, -OCH3 and -CH2O-), 1.3-1.4 (s, 6H, -C(CH3)2).
-
13C NMR (CDCl3): δ 138 (Ar-C), 127-129 (Ar-CH), 100 (-C(OCH3)2), 73 (-OCH2Ph), 60-70 (-CH2O-), 48 (-OCH3), 20-25 (-C(CH3)2).
-
-
Mass Spectrometry: To confirm the molecular weight of the purified product.
-
FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., C-O ether bonds, aromatic C-H).
Data Presentation
| Purification Parameter | Recommendation |
| Primary Purification Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient |
| TLC Rf Target | ~0.3 |
| Purity Assessment | 1H NMR, 13C NMR, Mass Spectrometry |
Diagrams
Purification Workflow
Sources
Technical Support Center: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Subject: Workup & Isolation Protocols for Acetal-Protected Alcohol Derivatives
Executive Summary & Chemical Context
This guide addresses the isolation of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol . This molecule contains two critical functionalities that dictate the workup strategy:[1][2]
-
Dimethyl Acetal (2,2-dimethoxy): A masked carbonyl group. It is robust in basic media but extremely sensitive to aqueous acid . Exposure to pH < 4 will cause rapid hydrolysis to the corresponding ketone/aldehyde.
-
Primary Alcohol: The product of the reduction (typically from an ester precursor using LiAlH₄ or DIBAL-H).[3] This imparts polarity, increasing the risk of the product binding to aluminum salts during quenching.
The Critical Directive: You must utilize a Neutral-to-Basic Quench . Traditional acidic workups (e.g., 1M HCl) are strictly prohibited.
Standard Operating Procedures (SOPs)
Choose the protocol below based on your reaction scale and observed viscosity.
Protocol A: The "Fieser" Method (Standard)
Best for: Small to medium scales (<10g LiAlH₄), fast isolation, and granular precipitates.
The "n : n : 3n" Rule: For every 1 gram of LiAlH₄ used in the reaction, use the following quench sequence:
| Step | Reagent | Volume/Amount | Critical Note |
| 1 | Dilution | 2-3 Reaction Volumes | Dilute reaction with Et₂O or THF and cool to 0°C. |
| 2 | Water | 1 mL | Add dropwise. CAUTION: Vigorous H₂ evolution. |
| 3 | 15% NaOH | 1 mL | This step is vital. NaOH converts gelatinous Al(OH)₃ into granular aluminates. |
| 4 | Water | 3 mL | Completes the hydrolysis. |
| 5 | Aging | N/A | Warm to Room Temp (RT). Stir vigorously for 15 mins until precipitate turns white/granular. |
| 6 | Filtration | MgSO₄ | Add anhydrous MgSO₄ directly to the pot, stir 10 min, then filter through a fritted funnel. |
Process Insight: The 15% NaOH step ensures the aluminum byproducts form a granular solid rather than a gel, preventing product entrapment.
Protocol B: Rochelle’s Salt Method (Rescue)
Best for: Large scales, reactions that have formed "jelly-like" emulsions, or when yield is lower than expected with Fieser.
-
Quench: At 0°C, dilute the reaction with EtOAc. Carefully quench excess hydride with EtOAc (forms ethanol) or dropwise water.
-
Addition: Add a volume of Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) equal to the reaction volume.
-
The Wait: Stir vigorously at RT.
-
Time: 1 hour to overnight.
-
Endpoint: Two clear, distinct layers must form. The aluminum coordinates to the tartrate, solubilizing it in the aqueous layer.
-
-
Extraction: Separate layers. Extract the aqueous phase 3x with EtOAc (The product is polar; ether may not be sufficient).
Workflow Visualization
The following logic gate illustrates the decision-making process for the workup to ensure acetal integrity.
Figure 1: Decision tree for workup selection. Note the "Rescue" path from Fieser to Rochelle if precipitation fails.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| NMR shows ketone/aldehyde peaks (~9.5 ppm or ~200 ppm) | Acetal Hydrolysis. The workup or purification environment was too acidic. | Prevention: Ensure no acid was used in the quench.[4] Crucial: When purifying on silica gel, pre-wash the column with 1% Triethylamine (Et₃N) in hexanes to neutralize the silica's inherent acidity. |
| Low Yield (Mass Balance Missing) | Product Entrapment. The aluminum salts have trapped the polar alcohol oxygen. | Fix: Re-suspend the filter cake in refluxing THF or EtOAc for 30 mins and re-filter. For future runs, switch to Protocol B (Rochelle's Salt) . |
| "Jelly" Emulsion in Separatory Funnel | Incomplete Hydrolysis. The aluminum species are partially hydrated hydroxides. | Fix: Add saturated Rochelle's salt solution and stir vigorously for 2-4 hours. Do not attempt to filter a jelly; it will clog the frit immediately. |
| Product is an Oil/Gum after drying | Residual Solvent/Salts. | Fix: Azeotrope with DCM to remove water. If salts persist, dissolve in minimal dry ether and filter through a 0.45µm syringe filter. |
Frequently Asked Questions (FAQ)
Q: Can I use Ammonium Chloride (NH₄Cl) to quench? A: Avoid if possible. Saturated NH₄Cl is weakly acidic (pH ~4-5). While often safe for robust acetals, 2,2-dimethoxy groups can be labile. If you must use it, buffer it with NH₄OH to pH 8.
Q: My product is water-soluble. How do I extract it? A: The 3-benzyloxy group adds lipophilicity, but the alcohol and acetal add polarity.
-
Saturate the aqueous layer with solid NaCl ("Salting out").
-
Use Ethyl Acetate (EtOAc) or DCM for extraction, not Diethyl Ether/Hexanes.
-
Perform 4-5 extractions rather than the standard 3.
Q: Is the Benzyl (Bn) group stable to these conditions? A: Yes. Benzyl ethers are stable to basic/neutral hydrolysis and hydride reduction. They are only removed by hydrogenation (Pd/C + H₂) or strong Lewis acids (e.g., BBr₃), neither of which are present in this workup.
References
-
Fieser Workup Protocol
- Source: University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions."
-
URL:[Link]
-
Rochelle's Salt Method
- Source: Not Voodoo (University of Rochester). "Emulsions."
-
URL:[Link]
-
Acetal Stability & Protection
- Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999. (Standard Reference Text).
-
Context: Stability of dimethyl acetals to basic/hydride conditions.[5]
-
General Workup of Acetals
Sources
Technical Support Center: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol Protecting Group Chemistry
A Senior Application Scientist's Guide to Troubleshooting Common Issues in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex polyfunctional molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the use and manipulation of molecules containing both benzyl ether and acetal protecting groups, using 3-Benzyloxy-2,2-dimethoxy-propan-1-ol as a primary case study. This versatile building block, derived from glycerol, presents unique challenges and opportunities in multi-step synthesis due to the orthogonal nature of its protecting groups. Here, we address the common issues encountered during its synthesis, modification, and deprotection.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the chemistry of protected glycerol scaffolds.
FAQ 1: Issues with Acetal Protection & Stability
Question: My dimethyl acetal group is unexpectedly cleaving during a subsequent reaction step, even under supposedly non-acidic conditions. What could be causing this premature deprotection?
Answer: The dimethyl acetal (or ketal) is highly sensitive to acid, and premature cleavage is a frequent issue. The underlying cause is often trace amounts of acid that researchers may not be aware of.
Causality & Troubleshooting:
-
Acidic Reagents: Many common laboratory reagents can be implicitly acidic. For example, pyridinium salts (like pyridinium chlorochromate, PCC) or amine salts (e.g., triethylamine hydrochloride) can create a sufficiently acidic environment to hydrolyze the acetal.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and can cause partial or complete deprotection during purification. If you observe streaking on your TLC plate or a new, more polar spot appearing, it is likely on-column hydrolysis.
-
Solution: Neutralize your silica gel before use. This can be done by preparing a slurry of silica in a solvent containing 1-2% triethylamine (or another volatile base like pyridine), then removing the solvent under reduced pressure. Alternatively, use pre-treated neutral silica gel or alumina for chromatography.
-
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can slowly generate trace amounts of HCl upon exposure to light and air, which is enough to catalyze hydrolysis.
-
Solution: Use freshly distilled solvents or solvents stabilized with a non-nucleophilic base or acid scavenger like amylene.
-
-
Lewis Acids: Be cautious with any Lewis acidic reagents, as they can also facilitate acetal cleavage.
The mechanism of hydrolysis involves protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol).[1] The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion, which is then rapidly attacked by water.[2]
Question: I am trying to deprotect the acetal, but the reaction is either incomplete or leads to decomposition of my product. What are the optimal conditions?
Answer: Finding the right balance between effective deprotection and substrate stability is key. The choice of acid and reaction conditions is critical.
Protocol & Optimization: A standard and effective method is using a solution of acetic acid in aqueous THF.
| Reagent/Condition | Concentration/Ratio | Temperature | Typical Time | Notes |
| Acetic Acid / H₂O / THF | 2:1:1 (v/v/v) | Room Temp | 4-12 h | A mild and reliable standard. Reaction progress should be monitored by TLC. |
| p-Toluenesulfonic acid (pTSA) | Catalytic (0.1 eq) | Room Temp | 1-4 h | More potent than acetic acid. Can sometimes be too harsh. |
| Trifluoroacetic acid (TFA) | 1-5% in DCM/H₂O | 0 °C to Room Temp | 30 min - 2 h | Very strong acid; use for stubborn acetals but be wary of side reactions. |
Troubleshooting Sluggish Reactions:
-
Increase Temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate.
-
Use a Stronger Acid: If acetic acid is ineffective, switch to a catalytic amount of a stronger acid like pTSA or CSA.
-
Water is Essential: Acetal hydrolysis requires water as a nucleophile.[3] Ensure your reaction medium contains sufficient water to drive the equilibrium toward the deprotected diol.[4]
FAQ 2: Challenges with Benzyl Ether (Bn) Deprotection
Question: I need to remove the benzyl ether, but my acetal is also acid-sensitive. What is the best orthogonal strategy?
Answer: This is a classic case for using orthogonal protecting groups. The benzyl ether is stable to the acidic conditions used for acetal removal, and the acetal is stable to the conditions for benzyl ether removal. The method of choice for cleaving a benzyl ether without touching an acetal is catalytic hydrogenolysis.[5]
dot
Caption: Orthogonal deprotection strategies for the target molecule.
Question: My hydrogenolysis reaction to remove the benzyl group is failing. The catalyst seems inactive. What are the common causes of failure?
Answer: Catalytic hydrogenolysis is a robust reaction, but it is susceptible to several factors that can inhibit or "poison" the palladium catalyst.
Common Issues & Solutions:
-
Catalyst Poisoning: This is the most common cause of failure.
-
Sulfur Compounds: Even trace amounts of sulfur (from thiols, thioethers, or sulfoxides) can irreversibly poison palladium catalysts. Ensure all reagents and solvents are sulfur-free. If your substrate contains sulfur, this method is not suitable.
-
Amines: While not as potent as sulfur, some nitrogen-containing compounds, especially basic amines, can inhibit the catalyst.
-
Halogens: If the reaction generates halide ions (e.g., from a previous step), they can partially inhibit the catalyst.
-
-
Catalyst Quality & Type:
-
Palladium on Carbon (Pd/C): The standard choice. Use a 5-10% loading by weight relative to the substrate. Ensure the catalyst is fresh; old catalyst can absorb atmospheric poisons.
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This is often more effective for sterically hindered benzyl ethers and is less prone to causing arene ring saturation. It can also be more resistant to certain types of poisoning.[6]
-
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are preferred as they help solubilize hydrogen.
-
Hydrogen Delivery: Ensure good agitation to mix the gas, liquid, and solid phases. For difficult reactions, increasing hydrogen pressure from a balloon (1 atm) to a Parr shaker apparatus (50-100 psi) can dramatically improve rates.
-
Acid/Base: Sometimes, adding a small amount of acid (e.g., a drop of HCl or AcOH) can accelerate the cleavage of benzyl ethers, but this is not recommended when an acid-sensitive group like an acetal is present.
-
Troubleshooting Guides & Protocols
Guide 1: Robust Protocol for Acetal Deprotection
This protocol is designed for the selective cleavage of the dimethyl acetal from This compound to yield 3-Benzyloxy-1,2-propanediol.
Experimental Protocol:
-
Dissolution: Dissolve the starting material (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water to a final concentration of approximately 0.1 M.
-
Acidification: Add glacial acetic acid to the solution until the final solvent ratio is approximately 2:1:1 (AcOH:H₂O:THF).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The product, 3-Benzyloxy-1,2-propanediol, will be significantly more polar than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ≈ 7-8).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by flash column chromatography on neutralized silica gel.
dot
Caption: Workflow for Acetal Deprotection.
Guide 2: High-Yield Protocol for Catalytic Hydrogenolysis
This protocol details the selective cleavage of the benzyl ether from This compound to yield 2,2-dimethoxy-propane-1,3-diol.
Experimental Protocol:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd relative to substrate). Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or as a slurry.
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent & Substrate: Add a suitable solvent (e.g., ethanol or ethyl acetate) via syringe, followed by the substrate (1.0 eq).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times). Maintain a positive pressure of hydrogen with the balloon.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The product will be more polar, and the UV-active benzyl group will be gone.
-
Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the catalyst-caked Celite to dry on the filter paper, as it can ignite in air. Quench it with water.
-
Purification: Rinse the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
| Troubleshooting Tip | Rationale |
| Reaction Stalled | The catalyst may be poisoned. Filter the reaction through Celite, concentrate, and resubmit the material to fresh catalyst. |
| Arene Ring Reduction | The aromatic ring of the benzyl group is being saturated. Switch to a less aggressive catalyst like Pd(OH)₂/C or reduce hydrogen pressure.[6] |
| Slow Reaction | Increase catalyst loading or use a higher pressure of hydrogen (Parr apparatus). Ensure vigorous stirring. |
References
-
Cordes, G. H., & Bull, H. G. (1974). Acetal Hydrolysis: Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Wikipedia. (n.d.). 2,2-Dimethoxypropane. [Link]
-
Chem Help ASAP. (2019). Synthesis & Cleavage of Benzyl Ethers. YouTube. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Leah4sci. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]
-
Organic Syntheses. (n.d.). Acetone dibutyl acetal. [Link]
-
Reddit. (2022). PROTECTING GROUPS : r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Ortho ester. [Link]
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. [Link]
-
Reaxys. (n.d.). Palladium on Carbon. [Link]
Sources
Technical Support Center: A Guide to Utilizing 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you navigate the complexities of working with this versatile molecule and avoid the formation of unwanted byproducts. Our approach is grounded in established chemical principles to ensure the integrity and success of your experiments.
Understanding the Molecule: Key Functional Groups and Their Reactivity
This compound possesses three key functional groups that dictate its reactivity: a primary alcohol, a benzyl ether, and a dimethyl acetal. A thorough understanding of the stability and lability of these groups under various reaction conditions is paramount to preventing byproduct formation.
-
Primary Alcohol (-CH₂OH): This group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.
-
Benzyl Ether (-OCH₂Ph): A common protecting group for alcohols, benzyl ethers are generally stable under many conditions but can be cleaved by catalytic hydrogenolysis or strong acids.[1][2][3]
-
Dimethyl Acetal (-C(OCH₃)₂-): Acetals are stable in neutral to strongly basic environments but are sensitive to acidic conditions, which can hydrolyze them back to a ketone (acetone) and an alcohol (methanol).[4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: I'm performing a reaction under acidic conditions and observing a new, more polar spot on my TLC plate. What could this be?
A1: The likely culprit is the hydrolysis of the dimethyl acetal group. The acetal is susceptible to cleavage even under mildly acidic conditions, leading to the formation of 3-Benzyloxy-propane-1,2-diol.[6] This diol is significantly more polar than the starting material due to the presence of two hydroxyl groups.
Preventative Measures:
-
If the reaction chemistry allows, switch to neutral or basic conditions.
-
If acidic conditions are unavoidable, use non-aqueous acids or carefully control the stoichiometry of the acid and the reaction temperature to minimize hydrolysis.
-
Consider using a milder Lewis acid instead of a Brønsted acid.
Q2: My reaction mixture is showing the formation of a non-polar byproduct that I suspect is toluene. What reaction conditions could be causing this?
A2: The presence of toluene strongly suggests the cleavage of the benzyl ether. This is most commonly observed under conditions of catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][2] It can also occur with very strong acids, though this is less common.[1] The other product of this cleavage would be 2,2-dimethoxy-propan-1,3-diol.
Preventative Measures:
-
If your molecule contains other functional groups that need to be reduced via hydrogenation, consider alternative reducing agents that do not cleave benzyl ethers.
-
If hydrogenation is necessary for another part of the molecule, you may need to reconsider your protecting group strategy. For example, using a protecting group that is stable to hydrogenolysis.
Q3: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting a complex mixture of products. What is going wrong?
A3: The challenge here lies in the potential for over-oxidation or side reactions involving the other functional groups.
-
Over-oxidation: The primary alcohol can be oxidized to a carboxylic acid if a strong oxidizing agent is used.
-
Benzyl Ether Cleavage: Some strong oxidizing agents can cleave the benzyl ether.[1]
-
Acetal Instability: If the oxidation is performed under acidic conditions (e.g., Jones oxidation), the acetal will likely be hydrolyzed.
Recommended Protocol for Oxidation to Aldehyde:
A mild, selective oxidizing agent is recommended. Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are excellent choices as they are performed under neutral or slightly basic conditions, thus preserving both the benzyl ether and the acetal.
| Reagent | Conditions | Potential Issues |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Requires low temperatures (-78 °C); unpleasant odor. |
| Dess-Martin Periodinane | DMP in dichloromethane | DMP is shock-sensitive; reactions can be exothermic. |
| PCC/PDC | Pyridinium chlorochromate/dichromate in dichloromethane | Can be slightly acidic, potentially affecting the acetal. |
Q4: Can I perform a Grignard reaction on a derivative of this molecule?
A4: Yes, but with caution. The primary alcohol is acidic and will quench the Grignard reagent. Therefore, the alcohol must be protected first. The benzyl ether and acetal groups are stable under the basic conditions of a Grignard reaction.[7]
Experimental Workflow for Grignard Addition:
Caption: Workflow for Grignard reaction on a derivative.
Q5: How can I selectively remove the benzyl ether without affecting the acetal?
A5: Catalytic hydrogenolysis is the method of choice for this transformation. The acetal group is stable under these conditions.
Step-by-Step Protocol for Benzyl Ether Deprotection:
-
Dissolve: Dissolve the this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogen Atmosphere: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Stir: Stir the reaction mixture vigorously at room temperature.
-
Monitor: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate: Remove the solvent under reduced pressure to obtain the deprotected product, 2,2-dimethoxy-propan-1,3-diol.
Q6: How can I selectively remove the acetal group without cleaving the benzyl ether?
A6: Mild acidic hydrolysis will selectively cleave the acetal. The benzyl ether is generally stable to these conditions.
Step-by-Step Protocol for Acetal Deprotection:
-
Dissolve: Dissolve the this compound in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and water.
-
Acidify: Add a catalytic amount of a mild acid, such as acetic acid, p-toluenesulfonic acid (pTSA), or an acidic resin.
-
Stir: Stir the reaction at room temperature.
-
Monitor: Monitor the reaction by TLC. The product, 3-Benzyloxy-propane-1,2-diol, will be more polar than the starting material.
-
Neutralize: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Byproduct Formation Pathways
The following diagram illustrates the potential byproduct formation pathways from this compound under different conditions.
Caption: Major byproduct formation pathways.
Summary of Functional Group Stability
| Condition | Primary Alcohol | Benzyl Ether | Dimethyl Acetal |
| Mild Acid (aq.) | Stable | Stable | Labile |
| Strong Acid | Stable | Labile | Labile |
| Base | Stable (as alkoxide) | Stable | Stable |
| Catalytic Hydrogenation | Stable | Labile | Stable |
| Mild Oxidants | Reactive | Stable | Stable |
| Strong Oxidants | Reactive | Potentially Labile | Potentially Labile |
References
-
PubChem. 3-(Benzyloxy)propane-1,2-diol. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
- Google Patents. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
-
Wikipedia. 2,2-Dimethoxypropane. [Link]
-
ChemHelpASAP. synthesis & cleavage of benzyl ethers. [Link]
-
PubChem. 1-Propanol, 3-methoxy-2,2-dimethyl-. [Link]
-
ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
The Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Google Patents.
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]
-
University of California, Irvine. Alcohol Protecting Groups. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol reactions
Technical Support Center: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile building block. As a molecule with multiple sensitive functional groups—a primary alcohol, a dimethoxy acetal, and a benzyl ether—precise temperature control is paramount to achieving high yields and purity. This document provides field-proven insights and troubleshooting workflows to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound, and how does temperature influence their stability?
A1: this compound possesses three distinct functional groups, each with its own thermal and chemical sensitivities:
-
Acetal (2,2-dimethoxy): This group serves as a protecting group for a 1,2-diol. Acetals are notoriously sensitive to acidic conditions, and this sensitivity is exacerbated by increased temperature.[1] The primary risk is acid-catalyzed hydrolysis, which cleaves the acetal to reveal the diol, consuming water and generating methanol and acetone as byproducts.[2] While stable under neutral and basic conditions, even trace amounts of acid at elevated temperatures can initiate this unwanted side reaction.[3]
-
Benzyl Ether: The benzyl ether group is generally robust and stable across a wide range of reaction conditions, making it an excellent protecting group for the primary alcohol.[4] However, it is not invincible. At very high temperatures, typically exceeding 200°C, thermal degradation can occur.[5][6] It is also susceptible to cleavage under harsh reductive (e.g., catalytic hydrogenolysis) or oxidative conditions, which are generally outside the scope of typical temperature optimization but are important to consider in multi-step syntheses.[4]
-
Primary Alcohol (-CH₂OH): This is the primary site for many desired transformations, such as esterification, etherification (e.g., Williamson ether synthesis), or oxidation. The reactivity of this group is highly temperature-dependent. Higher temperatures generally increase the rate of reaction but can also promote side reactions, such as elimination, particularly in Williamson ether synthesis.[7][8]
Q2: What is a safe starting temperature range for a novel reaction with this molecule?
A2: For any new transformation, it is advisable to start conservatively. A temperature range of 0 °C to room temperature (approx. 25 °C) is a prudent starting point. Many reactions, such as those involving highly reactive electrophiles, are best initiated at 0 °C to control the reaction rate and minimize exothermic events. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature is the next logical step.
Q3: How can I effectively monitor the reaction for potential thermal degradation?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. It is crucial to run a co-spot of your starting material alongside the reaction mixture. Look for:
-
Consumption of the starting material.
-
Formation of the desired product.
-
Appearance of new, unexpected spots. An unexpected spot with lower polarity might indicate the formation of the diol from acetal hydrolysis.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the masses of side products and confirming the structure of the desired product.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter and provides a logical workflow for resolution.
Problem 1: The reaction is sluggish or shows no conversion at room temperature.
This is a common kinetic issue where the activation energy for the desired transformation is not being met.
Causality: Chemical reactions slow down at lower temperatures. If no product is forming, the thermal energy is insufficient to overcome the activation barrier.
Troubleshooting Workflow:
-
Verify Reagents: Before adjusting the temperature, ensure that all reagents, solvents, and catalysts are pure and active. The presence of water, for example, can inhibit many reactions or promote hydrolysis of the acetal.[2]
-
Incremental Temperature Increase: Gently heat the reaction mixture. A stepwise increase is recommended to avoid overshooting the optimal temperature and initiating side reactions.
-
Increase the temperature to 40-50 °C . Stir for 1-2 hours and monitor by TLC.
-
If the reaction is still slow, increase to 60-80 °C . This range is often effective for reactions like Williamson ether synthesis but approaches the limit for long-term acetal stability in the presence of any acidity.[7][9]
-
-
Monitor for Side Products: At each new temperature, carefully check for the appearance of new spots on the TLC plate. If side products begin to form, you have likely exceeded the optimal temperature window.
Experimental Protocol 1: Temperature Screening for Sluggish Reactions
-
Set up three identical small-scale reactions (e.g., 0.5 mmol) in parallel under an inert atmosphere.
-
Run the reactions at three different temperatures: Room Temperature (~25 °C), 45 °C, and 65 °C.
-
Use a multi-position hot plate stirrer for consistent heating and stirring.
-
Take an aliquot from each reaction vessel every hour and analyze by TLC.
-
After 4 hours, quench the reactions and perform a workup to compare the yields and purity of the crude product. This data will reveal the optimal temperature for scaling up the reaction.
Problem 2: Formation of a major side product is observed, especially upon heating.
This often indicates that a thermally sensitive protecting group is being cleaved.
Causality: The most probable side reaction is the acid-catalyzed hydrolysis of the dimethoxy acetal, which is accelerated by heat. The source of acid could be an acidic reagent, an acidic catalyst, or impurities in the solvent.
Troubleshooting Workflow:
// Nodes start [label="Side Product Observed\n(e.g., new TLC spot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify [label="Identify Side Product\n(LC-MS, NMR of crude mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_diol [label="Is it the diol from\nacetal hydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_debenz [label="Is it the de-benzylated\nproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Diol sol_diol1 [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_diol2 [label="Add a non-nucleophilic base\n(e.g., proton sponge, 2,6-lutidine)\nto neutralize trace acid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_diol3 [label="Ensure strictly anhydrous\nconditions (dry solvents).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Debenzylation sol_debenz1 [label="Reaction conditions are too harsh\n(strong Lewis acids, high temp).\nRe-evaluate synthetic strategy.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Other other [label="Other Side Product:\nRe-evaluate reaction mechanism\nand reagent compatibility.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> identify; identify -> is_diol; is_diol -> sol_diol1 [label=" Yes"]; sol_diol1 -> sol_diol2; sol_diol2 -> sol_diol3; is_diol -> is_debenz [label=" No"]; is_debenz -> sol_debenz1 [label=" Yes"]; is_debenz -> other [label=" No"]; } }
Caption: Troubleshooting workflow for side product formation.
Corrective Actions:
-
Reduce Temperature: Immediately lower the reaction temperature. If the desired reaction is too slow at this lower temperature, the issue may be with the catalyst rather than the temperature alone.
-
Neutralize Trace Acid: If an acidic catalyst is not required for your reaction, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge any trace acid impurities.
-
Ensure Anhydrous Conditions: Since water is a reactant in the hydrolysis of the acetal, ensuring all reagents and solvents are rigorously dry can suppress this side reaction. Using molecular sieves can be beneficial.
Data Summary Tables
Table 1: Thermal Stability and Reactivity of Functional Groups
| Functional Group | General Stability | Common Side Reactions | Recommended Temperature Range |
| Acetal | Stable to base; Sensitive to acid.[3] | Acid-catalyzed hydrolysis to a diol. | -20 °C to 60 °C (under neutral/basic conditions) |
| Benzyl Ether | Generally very stable.[10] | Cleavage under harsh redox conditions; thermal degradation >200 °C.[5] | -20 °C to 150 °C |
| Primary Alcohol | Reactive | Over-oxidation; Elimination in substitution reactions.[11] | 0 °C to 100 °C (reaction dependent) |
Table 2: Quick Troubleshooting Guide
| Observed Problem | Likely Cause(s) | Recommended Action(s) |
| Low Conversion | Insufficient thermal energy. | Incrementally increase temperature (e.g., 25°C → 45°C → 65°C). |
| Inactive catalyst/reagents. | Verify reagent quality; use fresh catalyst. | |
| Acetal Hydrolysis | Excess temperature; Presence of acid and/or water. | Lower temperature; Add non-nucleophilic base; Use anhydrous solvents. |
| Elimination Product | High temperature in substitution reactions (e.g., Williamson ether synthesis). | Lower temperature; Use a more polar aprotic solvent (e.g., DMF).[7] |
| General Decomposition | Temperature is far too high, potentially degrading the benzyl ether.[5] | Drastically reduce temperature; Re-evaluate reaction conditions. |
Visualizing Competing Pathways
The primary challenge in optimizing temperature is balancing the rate of the desired reaction against the rate of undesired side reactions.
// Nodes SM [label="this compound"]; DP [label="Desired Product\n(Reaction at -OH)"]; SP [label="Side Product\n(Diol + Acetone + Methanol)"];
// Invisible nodes for layout center1 [shape=point, width=0]; center2 [shape=point, width=0];
// Edges SM -> center1 [arrowhead=none]; center1 -> DP [label="Desired Reaction\n(k_desired)"];
SM -> center2 [arrowhead=none]; center2 -> SP [label="Acetal Hydrolysis\n(k_hydrolysis)"];
// Annotation { rank=same; center1; center2; node [shape=plaintext, fontsize=10, fontcolor="#EA4335"]; note [label="Goal: Maximize k_desired while Minimizing k_hydrolysis\nTemperature affects both rates!"]; } center1 -> note [style=invis]; note -> center2 [style=invis]; } }
Caption: Relationship between desired and side reaction pathways.
By carefully selecting a temperature that favors the kinetics of the desired reaction without significantly accelerating the hydrolysis of the acetal, researchers can achieve optimal outcomes in their synthetic endeavors.
References
-
DIMETOXYPROPANOL - Ataman Kimya. Link
-
2,2-DIMETHOXYPROPANE - Ataman Kimya. Link
-
Preparation method of 2, 2-dimethoxypropane - Google Patents. Link
-
2,2-Dimethoxypropane - Wikipedia. Link
-
Introduction of 2,2-Dimethoxypropane - ChemicalBook. Link
-
Troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem. Link
-
Dimethyl Acetals - Organic Chemistry Portal. Link
-
Process for preparing 3-methoxy-1-propanol - Google Patents. Link
-
3-(Benzyloxy)propane-1,2-diol - PubChem. Link
-
The Williamson Ether Synthesis - Master Organic Chemistry. Link
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. Link
-
Protective Groups - Organic Chemistry Portal. Link
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Link
-
Williamson ether synthesis - Wikipedia. Link
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Link
-
Hydrolysis of Acetals in Water under Hydrothermal Conditions - ResearchGate. Link
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - ResearchGate. Link
-
Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether - brainly.com. Link
-
Protecting Groups In Grignard Reactions - Master Organic Chemistry. Link
-
Formation and Reactions of Acetals - Chemistry Steps. Link
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing). Link
-
Synthesis of 3-benzyloxy-1,2-propanediol - PrepChem.com. Link
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Link
-
Acetal Protecting Group & Mechanism - Total Synthesis. Link
-
Williamson ether synthesis under batch conditions - ResearchGate. Link
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - ACS Omega. Link
-
Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids - ResearchGate. Link
-
Protecting Groups For Alcohols - Chemistry Steps. Link
-
3-Allyloxy-2,2-dimethoxy-1-propanol - PubChem. Link
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Link
-
Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal - Topics in Organic Chemistry. Link
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions - ResearchGate. Link
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. Link
-
3-Benzyloxy-1-propanol 97% - Sigma-Aldrich. Link
-
3.1 Introduction 3.2 Acetals . Link
-
1,3-Dimethoxy-2-propanol - PubChem. Link
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - ACS Publications. Link
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 3. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. prepchem.com [prepchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Optimization for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Executive Summary & Molecule Profile
Target Molecule: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol CAS Registry Number: (Derivative of 2,2-dimethoxy-1,3-propanediol) Core Structure: Protected 1,3-dihydroxyacetone (DHA) backbone. Critical Utility: This molecule is a versatile C3 chiral building block used in the synthesis of phospholipids, nucleoside analogs, and complex carbohydrates.
Synthesis Challenge: The synthesis involves two competing functionalities: an acid-labile dimethyl acetal and a primary alcohol requiring highly selective mono-benzylation from a symmetric diol precursor.
This guide addresses the two critical catalytic checkpoints:
-
Acid Catalysis: Formation of the 2,2-dimethoxy core from 1,3-dihydroxyacetone (DHA).
-
Regioselective Catalysis: Mono-benzylation of the symmetric diol.
Module 1: The Acetalization Catalyst (Core Formation)
The Challenge
The precursor, 1,3-dihydroxyacetone (DHA), exists as a dimer in the solid state. Depolymerization and subsequent acetalization are equilibrium-driven processes. Water generated during the reaction must be scavenged to prevent hydrolysis of the acid-labile acetal.
Catalyst Selection Matrix
| Catalyst | Type | Acidity (pKa) | Pros | Cons | Recommended For |
| p-TSA (Monohydrate) | Sulfonic Acid | -2.8 | High conversion rate; Industry standard. | Hygroscopic; Can cause charring/decomposition if overheated. | Standard Lab Scale |
| PPTS (Pyridinium p-toluenesulfonate) | Pyridinium Salt | 5.2 | Very mild; Compatible with acid-sensitive substrates. | Slower reaction times; Requires higher loading. | Ultra-sensitive substrates |
| Iodine (I₂) | Lewis Acid | N/A | Mild; Neutral conditions possible; Easy workup (thiosulfate). | Can act as an oxidant; Color removal required. | Green Chemistry Routes |
| Amberlyst-15 | Solid Acid Resin | < 0 | Heterogeneous (easy filtration); Reusable. | Mass transfer limitations; Mechanical attrition. | Flow Chemistry / Scale-up |
Technical Recommendation
For batch synthesis of this compound, we recommend p-TSA (1-2 mol%) in combination with Trimethyl Orthoformate (TMOF) . TMOF acts as a chemical water scavenger, driving the equilibrium irreversibly to the acetal without requiring high heat or Dean-Stark apparatus, which degrades DHA.
Troubleshooting Guide: Acetalization
Q: My yield is low (<40%), and I see starting material.
-
Root Cause: Incomplete depolymerization of the DHA dimer or water contamination.
-
Fix: Ensure you are using TMOF (3-4 equivalents). If using MeOH alone, the equilibrium will not favor the product. Increase catalyst loading to 5 mol% if the DHA source is old (polymerized).
Q: The product decomposes during workup.
-
Root Cause: Residual acidity. The dimethyl acetal is extremely acid-labile.
-
Fix: Quench the reaction with Triethylamine (Et₃N) before concentration. Ensure the pH is >8.0 during extraction. Do not use silica gel for purification unless it is pre-treated with 1% Et₃N/Hexane.
Module 2: The Benzylation Catalyst (Selectivity)
The Challenge
The intermediate, 2,2-dimethoxy-1,3-propanediol, is a symmetric diol. Standard Williamson ether synthesis (NaH + Benzyl Bromide) follows statistical probability, resulting in a mixture of:
-
Unreacted Diol (25%)
-
Target Mono-Benzyl Ether (50% max)
-
Bis-Benzyl Ether (25%)
To break this statistical limit, you must use Organotin Catalysis .
Catalyst: Dibutyltin Oxide (Bu₂SnO)
Using catalytic Bu₂SnO allows for high-yield mono-functionalization.[1] The tin forms a covalent cyclic stannylene acetal intermediate, which activates the oxygen atoms. Because the transition state requires coordination, the reaction becomes highly selective for mono-alkylation.
Experimental Protocol: Catalytic Tin-Mediated Benzylation
Standard statistical alkylation is inefficient. Follow this catalytic protocol for >80% selectivity.
Reagents:
-
2,2-dimethoxy-1,3-propanediol (1.0 eq)
-
Catalyst: Dibutyltin Oxide (Bu₂SnO) (2 mol% - Critical)[1]
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Base: Fluoride source (CsF or TBAF) or mild carbonate depending on exact variant. Modern variant uses stoichiometric base with catalytic Tin.
Step-by-Step:
-
Catalyst Activation: In a round-bottom flask, suspend the diol (10 mmol) and Bu₂SnO (0.2 mmol, 2 mol%) in Toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap for 1-2 hours. Mechanism: This forms the catalytic stannylene species.[2]
-
Reaction: Cool to room temperature. Add Benzyl Bromide (11 mmol) and Tetrabutylammonium iodide (TBAI, 10 mmol) or CsF.
-
Stir: Heat to 80-100°C. Monitor by TLC.
-
Workup: The tin catalyst is removed by washing with aqueous KF (Potassium Fluoride) or simply by column chromatography (the low loading makes this easy).
Why this works: The stannylene acetal increases the nucleophilicity of the oxygen but, upon the first benzylation, the stannylene ring breaks, deactivating the second hydroxyl group relative to the first, preventing over-alkylation.
Visualizing the Workflow
The following diagram illustrates the optimized catalytic pathway and the decision logic for troubleshooting.
Figure 1: Comparison of the selective Organotin catalytic route (Green/Yellow path) versus the statistical Williamson ether synthesis (Red dashed path).
Frequently Asked Questions (FAQs)
Q1: Can I use TBAI (Tetrabutylammonium iodide) instead of Tin? A: TBAI is a Phase Transfer Catalyst (PTC). While it accelerates the reaction in biphasic systems (e.g., DCM/Water), it does not improve regioselectivity. You will still get a statistical mixture (Mono:Bis ~ 2:1). Use Bu₂SnO for selectivity.[1][2][3][4][5]
Q2: Is the Tin catalyst toxic? A: Yes, organotin compounds are toxic. However, the protocol recommended here uses catalytic amounts (2 mol%) rather than stoichiometric. This significantly reduces waste and simplifies purification.[1] Ensure all waste is disposed of in designated heavy metal streams.
Q3: Can I use 2,2-dimethoxypropane (DMP) for the acetalization instead of TMOF? A: DMP is an acetonide forming reagent (for 1,2-diols). It will not form the dimethyl acetal from the ketone of DHA effectively. You must use Trimethyl Orthoformate (TMOF) or Methanol/H+.
Q4: How do I remove the Tin residues from the final product? A: If the tin content is a concern for biological testing, wash the organic reaction mixture with a 10% aqueous solution of Potassium Fluoride (KF). This forms insoluble polymeric tin fluorides which can be filtered off.
References
-
Acetalization of DHA
- Title: Preparation of 1,3-dihydroxyacetone dimethyl acetal.
- Source:Synthetic Communic
- Relevance: Establishes the p-TSA/TMOF protocol for w
-
Catalytic Mono-Benzylation (Key Protocol)
-
Title: Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[1] (Methodology applicable to Benzylation).[3][4][6][7][8]
-
Source:Organic Letters, 1999, 1 (3), pp 447–450.[1]
-
Relevance: Martinelli et al. describe the catalytic cycle that allows 2 mol% Tin to drive selective functionalization of primary diols.[1]
-
[1]
-
-
General Benzylation of Diols
-
Title: Monobenzylation of 1,n-diols via dibutylstannylene intermediates.[3]
- Source:Synthetic Communic
- Relevance: Comparison of stoichiometric vs c
-
Sources
- 1. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
Solvent effects in reactions with 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Technical Support Center: Solvent Optimization & Troubleshooting Subject: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) Role: Senior Application Scientist[1]
Molecule Profile & Critical Reactivity
Before addressing specific solvent effects, it is crucial to understand the structural vulnerabilities of This compound .[1] This molecule is a protected derivative of 1,3-dihydroxyacetone (DHA), serving as a versatile C3 building block.[1]
| Feature | Structural Moiety | Reactivity & Solvent Sensitivity |
| C1 | Primary Alcohol (-CH₂OH) | Nucleophilic; susceptible to oxidation.[1] Requires polar aprotic solvents for alkylation.[1] |
| C2 | Dimethyl Ketal (-C(OMe)₂) | CRITICAL: Highly sensitive to Brønsted and Lewis acids.[1] Hydrolyzes to the ketone (1-hydroxy-3-(benzyloxy)propan-2-one) in the presence of water + trace acid.[1] |
| C3 | Benzyl Ether (-OBn) | Stable to base and mild acid; sensitive to hydrogenation conditions.[1] |
Troubleshooting Guide: Solvent Effects
Category A: Stability & Storage (The "Silent Decomposition")[1]
Q1: Why does my NMR spectrum show a mixture of ketone and starting material after dissolving in CDCl₃?
Diagnosis: This is a classic solvent-induced artifact.[1] Chloroform (
-
Immediate Fix: Filter your
through a small plug of basic alumina or anhydrous immediately before use.[1] -
Alternative Solvent: Switch to Benzene-d6 or DMSO-d6 for stability studies. These solvents are non-acidic and do not promote spontaneous hydrolysis.[1]
Q2: Can I use methanol or ethanol as a reaction solvent? Technical Insight: Yes, but with caveats.
-
Trans-acetalization: In the presence of acid catalysts (even trace), using ethanol can lead to the exchange of the methoxy groups for ethoxy groups (mixed acetals).[1]
-
Recommendation: If the reaction requires a protic solvent, stick to Methanol (MeOH) to ensure that any exchange merely regenerates the starting material.[1] Avoid acidic catalysts in alcoholic solvents unless trans-acetalization is the goal.[1]
Category B: Reaction Optimization (Oxidation & Alkylation)
Q3: I need to oxidize the C1-alcohol to an aldehyde. Which solvent system minimizes C2-ketal hydrolysis? Analysis: Strong acidic oxidants (e.g., Jones Reagent in Acetone/H₂SO₄) are forbidden.[1] They will instantly deprotect the C2 position.[1] Recommended Workflows:
-
Swern Oxidation:
-
Dess-Martin Periodinane (DMP):
Q4: My nucleophilic substitution (SN2) at C1 is sluggish in THF. Can I use DMF? Guidance: Yes.
-
DMF (Dimethylformamide): Excellent for enhancing the nucleophilicity of the C1-alkoxide.[1]
-
Risk: Commercial DMF can contain trace dimethylamine (basic) or formic acid (acidic).[1]
-
Protocol: Use fresh, anhydrous DMF. If the reaction requires high temperatures (>80°C), be wary of the benzyl ether stability if strong Lewis acids are present, but generally, the ketal is the primary concern.
Visualizing Reactivity & Solvent Logic
The following diagram illustrates the critical decision pathways for solvent selection based on the desired outcome (Stability vs. Reaction).
Figure 1: Solvent decision tree highlighting the critical role of acidity in handling the C2-ketal moiety.[1]
Experimental Protocols
Protocol A: Solvent Acidity Test (Pre-Reaction Check)
Before running a large-scale reaction with this valuable intermediate, validate your solvent.[1]
-
Take 1 mL of the intended solvent (e.g., DCM, THF, Chloroform).[1]
-
Add a drop of wet pH indicator solution or use a sensitive pH strip.[1]
-
Requirement: The solvent must be neutral (pH 7).[1]
-
Remediation: If acidic (pH < 6), stir the solvent over anhydrous
or basic alumina for 30 minutes and filter under inert atmosphere (Argon/Nitrogen).
Protocol B: Buffered Work-up for Silica Gel Chromatography
Silica gel is slightly acidic (pH 6.5-7.[1]0) and can cleave the dimethyl ketal during slow elutions.[1]
-
Prepare Eluent: Hexanes/Ethyl Acetate mixture.
-
Buffer: Add 1% Triethylamine (TEA) to the eluent system.
-
Pre-treat Column: Flush the silica column with the TEA-doped eluent before loading the sample.[1]
-
Effect: This neutralizes the acidic sites on the silica surface, preventing on-column hydrolysis.[1]
References
-
Chemical Identity: this compound (CAS 40166-30-1).[1][2] Thoreauchem Product Catalog. Link[1]
-
Acetal Hydrolysis Mechanism: Cordes, G. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581-603.[1][3] Link[1]
-
General Acetal Stability: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. (Standard Reference for Acetal Stability/Solvent Compatibility).
- Solvent Acidity in NMR:Sigma-Aldrich Technical Bulletin: Solvent Stabilization. (General reference for CDCl3 acidity).
Sources
Technical Support Center: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. Here, we will explore its stability, potential degradation pathways, and offer practical solutions to common experimental challenges.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its structure incorporates two key functional groups: a benzyl ether and a dimethyl acetal. Understanding the distinct chemical properties and reactivities of these groups is paramount to its successful application and to troubleshooting unforeseen experimental outcomes. The acetal group serves as a protecting group for a ketone, which is stable in neutral to strongly basic conditions but susceptible to cleavage in acidic environments.[1] The benzyl ether, while generally more robust, can also be cleaved under specific conditions.
This guide will address potential degradation pathways and provide a framework for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is showing unexpected byproducts upon analysis. What could be the cause?
A1: The most probable cause of unexpected byproducts is the degradation of the starting material, primarily through the hydrolysis of the dimethyl acetal group.[2] This is especially prevalent if your reaction or workup conditions have an acidic pH. Even trace amounts of acid can catalyze this degradation. The benzyl ether is generally more stable but can undergo cleavage under more vigorous acidic conditions or in the presence of certain catalysts.
Q2: Under what specific conditions is this compound expected to be unstable?
A2: The primary instability of this compound arises from its acetal functional group, which is sensitive to acid.[1] Therefore, exposure to acidic conditions, even mild ones, can lead to hydrolysis. The benzyl ether is susceptible to hydrogenolysis (cleavage by catalytic hydrogenation) and strong acids.[3] Thermally, while the product is stable at room temperature, elevated temperatures, especially above its boiling point, can induce decomposition.[4]
Q3: How can I monitor the degradation of this compound in my experiment?
A3: The degradation can be effectively monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the disappearance of the starting material and the appearance of degradation products over time.[5]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the acetal, which would yield 3-benzyloxy-1-hydroxy-propan-2-one and two equivalents of methanol. Further degradation could involve the cleavage of the benzyl ether, yielding glycerol derivatives and toluene or benzyl alcohol.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Incomplete Reaction and Presence of Multiple Spots on TLC
-
Scenario: You are performing a reaction where this compound is a starting material under what you believe to be neutral or basic conditions. However, your TLC analysis shows a smear or multiple spots, including one that corresponds to a more polar compound.
-
Probable Cause: Unintentional exposure to acidic conditions. This could be from an acidic reagent, residual acid from a previous step, or acidic silica gel used for chromatography.
-
Troubleshooting Steps:
-
pH Check: Carefully check the pH of all your reagents and the reaction mixture.
-
Reagent Purity: Ensure all reagents are free from acidic impurities.
-
Neutralize Glassware: Wash glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying before use.
-
TLC Analysis: When performing TLC, consider co-spotting your reaction mixture with the starting material and a sample of the starting material that has been intentionally treated with a trace of acid to see if the degradation product matches.
-
Issue 2: Low Yield After a Reaction Involving an Acidic Step
-
Scenario: You are intentionally using acidic conditions to deprotect another functional group in your molecule, but you are experiencing a lower than expected yield of your desired product, along with the formation of 3-benzyloxy-1-hydroxy-propan-2-one.
-
Probable Cause: Concurrent hydrolysis of the dimethyl acetal in this compound.
-
Troubleshooting Steps:
-
Milder Acid: Explore the use of milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of a strong mineral acid).
-
Temperature Control: Perform the reaction at a lower temperature to slow down the rate of acetal hydrolysis.
-
Reaction Time: Optimize the reaction time to maximize the desired transformation while minimizing the degradation of the acetal.
-
Orthogonal Protecting Groups: If possible, redesign your synthetic route to use protecting groups that are stable under the required deprotection conditions.[6]
-
Degradation Pathways and Mechanisms
The primary degradation pathways for this compound are acid-catalyzed hydrolysis of the acetal and, under more forcing conditions, cleavage of the benzyl ether.
Acid-Catalyzed Acetal Hydrolysis
This is the most common degradation pathway. The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. The process repeats with the second methoxy group to yield the ketone.[2]
Diagram: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway.
Benzyl Ether Cleavage
The benzyl ether is relatively stable but can be cleaved under specific conditions:
-
Hydrogenolysis: In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas), the benzyl ether will be cleaved to yield the corresponding alcohol and toluene.
-
Strong Acid: Strong acids like HBr or HI can cleave the ether bond, typically via an SN1 or SN2 mechanism depending on the substrate.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify and characterize the degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 100 µL of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized aliquot to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the decrease in the parent compound and the formation of degradation products.
Protocol 2: Monitoring a Reaction for Acetal Stability
This protocol outlines how to monitor a reaction to ensure the acetal protecting group remains intact.
-
Reaction Setup: Set up your reaction as planned, ensuring all reagents and solvents are anhydrous and free of acidic impurities.
-
Initial Sample (T0): Immediately after all reagents have been added, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (if necessary) and prepare it for analysis (e.g., dilute in a suitable solvent for TLC or HPLC).
-
Time-Point Monitoring: At regular intervals during the reaction, withdraw additional aliquots and prepare them for analysis in the same manner as the initial sample.
-
Analysis:
-
TLC: Spot the initial and subsequent time-point samples on a TLC plate alongside a reference spot of the starting material. Develop the plate and visualize the spots. The appearance of a new, more polar spot could indicate acetal hydrolysis.
-
HPLC: Inject the samples onto an HPLC system. Monitor the peak corresponding to your starting material. A decrease in its peak area and the emergence of new peaks would indicate degradation.
-
Data Summary
The following table summarizes the expected stability of this compound under various conditions.
| Condition | Stability | Primary Degradation Product(s) |
| Acidic (e.g., pH < 5) | Unstable | 3-Benzyloxy-1-hydroxy-propan-2-one, Methanol |
| Neutral (pH 6-8) | Generally Stable | - |
| Basic (e.g., pH > 9) | Stable | - |
| Thermal (e.g., >150 °C) | Potentially Unstable | Complex mixture of decomposition products |
| Oxidative (e.g., H₂O₂) | Potentially Unstable | Oxidized byproducts |
| Reductive (e.g., H₂/Pd) | Unstable (Benzyl ether) | 2,2-Dimethoxypropane-1,3-diol, Toluene |
References
-
Ataman Kimya. (n.d.). DIMETOXYPROPANOL. Retrieved from [Link]
-
Gáspár, A., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]
- Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US4775447A - Process for the production of 2,2-dimethoxypropane.
-
ResearchGate. (2022). Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. Retrieved from [Link]
-
PubMed. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Retrieved from [Link]
-
Henry Rzepa's Blog. (2015). How to stop (some) acetals hydrolysing. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved from [Link]
-
ACS Publications. (2011). Acetals as pH-Sensitive Linkages for Drug Delivery. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for the synthesis and reaction optimization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and improve reaction efficiency.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in pharmaceutical and agrochemical research.[1] Its structure, featuring a protected diol and a benzyl ether, allows for selective functionalization at the primary alcohol. However, the synthesis of this molecule can present several challenges, leading to low yields and impurities. This guide provides a comprehensive, question-and-answer-based approach to overcoming these hurdles, grounded in established chemical principles.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a two-step process starting from 3-benzyloxy-1,2-propanediol. This precursor can be synthesized from the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[2]
Step 1: Synthesis of 3-Benzyloxy-1,2-propanediol
Caption: Acid-catalyzed ring-opening of the epoxide.
Step 2: Acetal Protection
Caption: Protection of the diol as a dimethyl acetal.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Low Yield of 3-Benzyloxy-1,2-propanediol (Step 1)
Q1: My yield of 3-benzyloxy-1,2-propanediol is significantly lower than the reported 90%. What could be the cause?
A1: Several factors can contribute to a low yield in the epoxide ring-opening reaction. Let's troubleshoot systematically:
-
Incomplete Reaction: The reaction requires heating for an extended period (18 hours at 80°C) to ensure complete conversion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after 18 hours, you can try extending the reaction time.
-
Inefficient Neutralization and Workup: After the reaction, it is crucial to neutralize the perchloric acid catalyst with a mild base like 5% sodium bicarbonate solution.[2] Incomplete neutralization can lead to product degradation during the workup, especially during rotary evaporation. Ensure the aqueous layer is neutral or slightly basic before proceeding.
-
Water Removal: The protocol emphasizes the azeotropic removal of water with benzene.[2] Residual water can interfere with the subsequent distillation and potentially lead to lower isolated yields. Ensure the benzene distillate is clear before proceeding to the final distillation of the product.
-
Distillation Issues: 3-Benzyloxy-1,2-propanediol has a high boiling point (127°-136° C at 0.04 mm).[2] Ensure your vacuum system is capable of achieving the required low pressure. Poor vacuum will necessitate higher temperatures, which can lead to product decomposition.
Low Yield of this compound (Step 2)
Q2: The acetal protection step is giving me a low yield of the final product. What are the likely problems?
A2: The formation of the dimethyl acetal can be a reversible reaction, and several factors can impact its efficiency.
-
Water Contamination: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, significantly reducing the yield.[3] Ensure that your starting 3-benzyloxy-1,2-propanediol is thoroughly dry and use anhydrous solvents and reagents.
-
Catalyst Choice and Amount: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is typically used. Using too much catalyst can lead to side reactions, while too little will result in a slow and incomplete reaction. The optimal catalyst loading should be determined empirically, but a good starting point is 1-5 mol%.
-
Inefficient Removal of Methanol Byproduct: The reaction of 2,2-dimethoxypropane with a diol produces methanol as a byproduct. To drive the equilibrium towards the product, this methanol should be removed. This can be achieved by performing the reaction in a system equipped with a Dean-Stark trap or by using a large excess of 2,2-dimethoxypropane.
-
Reaction Temperature: The reaction is typically performed at moderate temperatures. Excessively high temperatures can lead to the decomposition of the starting material or product. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Formation of Impurities
Q3: I am observing significant impurities in my final product. What are the likely side reactions?
A3: Impurities can arise from both steps of the synthesis.
-
In Step 1 (Hydrolysis):
-
Polymerization: Under strongly acidic conditions or at very high temperatures, the epoxide can polymerize. Ensure the catalyst concentration is low and the temperature is well-controlled.
-
-
In Step 2 (Acetalization):
-
Incomplete Reaction: As mentioned, this will leave unreacted 3-benzyloxy-1,2-propanediol in your product mixture.
-
Formation of Isomeric Products: While the 1,2-diol is expected to form a five-membered ring acetal, under certain conditions, intermolecular reactions could lead to oligomeric byproducts. This is more likely at higher concentrations.
-
Side reactions involving the benzyl group: While generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to side reactions involving the benzyl ether.
-
Frequently Asked Questions (FAQs)
Q4: Can I use a different acid catalyst for the epoxide hydrolysis in Step 1?
A4: While perchloric acid is specified in the literature procedure, other strong acids like sulfuric acid or triflic acid could potentially be used.[2] However, it is important to note that the choice of acid can influence the reaction rate and the potential for side reactions. A pilot reaction on a small scale is recommended to evaluate the efficacy of any alternative catalyst.
Q5: Is it possible to synthesize this compound via a different route?
A5: Yes, an alternative approach would be to start with a commercially available protected glycerol derivative, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), and then introduce the benzyl group via a Williamson ether synthesis.[4][5] This would involve deprotonating the primary alcohol of solketal with a strong base (e.g., sodium hydride) followed by reaction with benzyl bromide.[5][6]
Caption: Alternative route via benzylation of solketal.
Q6: What are the best practices for purifying the final product?
A6: Purification of this compound will likely involve column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, should effectively separate the product from less polar impurities and any unreacted starting material. The purity of the fractions can be monitored by TLC.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxy-1,2-propanediol[2]
-
To a 2.0 L 3-necked flask equipped with a condenser and thermometer, add 3-benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1300 mL), and 70% perchloric acid (1.5 mL).
-
Heat the mixture to 80°C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 5% sodium bicarbonate solution until the pH is neutral.
-
Remove the water by rotary evaporation.
-
Perform an azeotropic distillation with 300 mL of benzene to remove residual water.
-
After evaporating the benzene, distill the product under vacuum (bp 127°-136° C at 0.04 mm) to yield 3-benzyloxy-1,2-propanediol.
Protocol 2: Synthesis of this compound (General Procedure)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzyloxy-1,2-propanediol in an excess of 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 1-2 mol%).
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a small amount of a weak base (e.g., triethylamine or a saturated sodium bicarbonate solution).
-
Remove the excess 2,2-dimethoxypropane and solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Benzyloxy-1,2-propanediol | C₁₀H₁₄O₃ | 182.22 | 127-136 @ 0.04 mmHg[2] |
| This compound | C₁₂H₁₈O₄ | 226.27 | N/A |
References
-
Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. [Link]
- CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google P
-
Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst - Frontiers. [Link]
-
Synthesis of Solketal from glycerol catalyzed by spherical γ-Al 2 O 3 supported FeCl 3 - Research Square. [Link]
-
(PDF) Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. [Link]
-
Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Publications. [Link]
-
Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex - MDPI. [Link]
- WO2007011150A1 - Preparation of glycerol derivatives and intermediates therefor - Google P
-
3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
3-(Benzyloxy)-2,2-dimethylpropan-1-ol - MySkinRecipes. [Link]
-
Mild water-promoted selective deacetalisation of acyclic acetals† - RSC Publishing. [Link]
-
Possible reactions during synthesis of benzyl solketal ether from... - ResearchGate. [Link]
-
Preparation and Uses of Chlorinated Glycerol Derivatives - PMC - NIH. [Link]
-
Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. [Link]
-
Synthesis of solketal from glycerol and its reaction with benzyl alcohol | Semantic Scholar. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
-
Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review - ResearchGate. [Link]
- US4775447A - Process for the production of 2,2-dimethoxypropane - Google P
-
An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions - ResearchGate. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]
-
Benzylidene Acetals - Organic Chemistry Portal. [Link]
-
Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library. [Link]
- US7868196B2 - Preparation of glycerol derivatives and intermediates therefor - Google P
-
Glycerol Conversion to Solketal: Catalyst and Reactor Design, and Factors Affecting the Yield - DOI. [Link]
-
Synthesis and Beneficials Effects of Glycerol Derivatives - Preprints.org. [Link]
- US6100433A - Process for preparing 3-methoxy-1-propanol - Google P
Sources
- 1. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
Challenges in scaling up 3-Benzyloxy-2,2-dimethoxy-propan-1-ol synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up of Mono-Benzylation for Symmetric 1,3-Diols
Executive Technical Overview
The synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol presents a classic "Symmetry Breaking" challenge in process chemistry. You are attempting to desymmetrize 2,2-dimethoxy-1,3-propanediol (the dimethyl ketal of 1,3-dihydroxyacetone) by installing a single benzyl ether group.
In a discovery lab (milligram scale), this is often achieved using dibutyltin oxide to form a stannylene acetal intermediate, which directs mono-substitution. However, on a kilogram scale, organotin reagents are non-viable due to toxicity and stringent residual metal limits (ICH Q3D).
Therefore, scale-up relies on Williamson Ether Synthesis , which introduces three critical bottlenecks:
-
Statistical Selectivity: Avoiding the thermodynamic sink of the di-benzyl impurity.
-
Ketal Instability: The gem-dimethoxy group is acid-labile; standard acidic quenches will revert your product to the ketone (1-benzyloxy-3-hydroxyacetone).
-
Thermal Runaway: The use of Sodium Hydride (NaH) on scale generates massive hydrogen evolution and exotherms.
This guide provides the engineering controls and chemical modifications necessary to navigate these risks.
Critical Process Parameters (CPP) & Troubleshooting
Module A: The Selectivity Crisis (Mono- vs. Di-Substitution)
The Problem: In a standard batch reaction using 1.0 equivalent of Benzyl Bromide (BnBr), you will statistically obtain a mixture: ~25% Unreacted Diol, ~50% Mono-benzyl (Target), and ~25% Di-benzyl (Impurity).
The Solution: You cannot beat statistics in a batch reactor without changing the kinetics. You must switch to Phase Transfer Catalysis (PTC) or High-Dilution Dosing .
Troubleshooting Guide: Yield & Selectivity
| Symptom | Probable Cause | Corrective Action |
| High Di-benzyl impurity (>30%) | Over-alkylation: The mono-product is more lipophilic than the starting diol, making it react faster in homogeneous organic solvents (THF/DMF). | Switch to Toluene/Water PTC: Use Toluene (organic) and 50% NaOH (aqueous) with TBAB (catalyst). The starting diol stays in the water; the mono-product moves to the toluene, shielding it from further reaction. |
| Low Conversion (<40%) | Wet Reagents: Water destroys NaH or solvates the nucleophile too strongly in PTC. | Dry Solvents: If using NaH, THF must be <50 ppm H2O. If using PTC, increase catalyst load (to 5 mol%) or agitation speed (mass transfer limitation). |
| Emulsion during workup | Surfactant Effect: The mono-benzyl ether acts as a surfactant. | Filter through Celite before separation. Add saturated NaCl (brine) to increase ionic strength of the aqueous layer. |
Module B: Ketal Stability (The "Disappearing" Product)
The Problem: The 2,2-dimethoxy motif is an acetal. It is stable to base but hydrolyzes rapidly in aqueous acid (pH < 4), ejecting methanol and forming the ketone.
The Solution: All workups must be buffered.
Protocol Adjustment:
-
NEVER quench with 1M HCl.
-
ALWAYS quench with Saturated Ammonium Chloride (
) or Sodium Bicarbonate ( ). -
Monitor pH: Ensure the aqueous layer pH remains
7.0 throughout extraction.
Module C: Safety on Scale (NaH vs. Alternatives)
The Problem: Adding NaH to a 50L reactor creates a hydrogen geyser. The induction period can lead to a sudden "burp" of gas and heat, rupturing rupture discs.
The Solution:
-
Solid Dosing: Use a solids addition funnel (powders) to add NaH slowly to the alcohol solution.
-
Alternative Base: Switch to Potassium tert-butoxide (
) in THF. It is soluble, eliminates generation (proton transfer is instant), and is easier to dose.
Visualizing the Process Logic
Diagram 1: The Reaction Pathway & Impurity Cascade
This diagram illustrates the kinetic competition between the desired path and the over-alkylation trap.
Caption: Kinetic pathway showing the risk of over-alkylation (Red Arrow) and acid hydrolysis (Yellow Arrow).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your IPC (In-Process Control) data shows deviations.
Caption: Decision matrix for correcting low yield or poor selectivity during reaction monitoring.
Recommended Scale-Up Protocol (PTC Method)
This protocol utilizes Phase Transfer Catalysis to maximize mono-selectivity by leveraging the solubility difference between the diol (water-soluble) and the product (organic-soluble).
Reagents:
-
2,2-dimethoxy-1,3-propanediol (1.0 equiv)
-
Benzyl Bromide (0.95 equiv) — Limiting reagent to prevent di-substitution.
-
Toluene (10 vol)
-
30% NaOH (aqueous, 3.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 0.05 equiv)
Procedure:
-
Charge the reactor with Toluene, 2,2-dimethoxy-1,3-propanediol, and TBAB.
-
Add 30% NaOH solution with agitation. Note: Two phases will form.
-
Heat to 50°C.
-
Dose Benzyl Bromide slowly over 4 hours.
-
Why? Keeping the concentration of electrophile low minimizes the statistical probability of the mono-product reacting again.
-
-
Agitate vigorously (Tip Speed > 2 m/s) to ensure phase transfer.
-
IPC: Monitor by GC. Stop when Benzyl Bromide is consumed.
-
Workup: Separate phases. Wash organic layer with saturated
(buffer). -
Purification: Distillation is difficult due to high boiling points. If purity is <95%, perform a silica plug filtration eluting with Hexane/EtOAc (9:1) to remove the polar unreacted diol.
FAQ: Expert Insights
Q: Can I use NaH in DMF to speed this up? A: You can, but your selectivity will suffer. In DMF (homogeneous), the mono-benzyl ether is more reactive than the starting diol. You will likely get a 40:40:20 mixture (Diol:Mono:Di), making purification a nightmare. Stick to PTC (Toluene/Water) or Toluene/KOH.
Q: My product smells like benzaldehyde. What happened? A: Benzyl bromide can oxidize if stored improperly, or if you used a radical initiator. However, it is more likely you are smelling benzyl alcohol formed from the hydrolysis of unreacted benzyl bromide during the basic workup. This can be removed via high-vacuum strip.
Q: How do I remove the unreacted diol? A: The starting material (2,2-dimethoxy-1,3-propanediol) is highly water-soluble. Three washes with brine/water during the workup should remove >98% of it, leaving only the mono- and di-benzyl ethers in the organic phase.
References
-
Williamson Ether Synthesis Mechanisms & Scale-up
-
Phase Transfer Catalysis (PTC)
-
Acetal/Ketal Stability & Protection
-
Dr. Babasaheb Ambedkar Marathwada University. "Acetonide protection of diols using iodine and dimethoxypropane."[7] Discusses the acid sensitivity of dimethoxy-protecting groups and the need for neutral conditions.
-
(Contextual reference on acetal stability).
-
-
Mono-benzylation Strategies
-
Synthetic Communications.[8] (2006). "Improved Routes for the Preparation of Pentaerythritol Mono-O-benzyl Ether." Highlights the difficulty of mono-protecting symmetric polyols and the use of statistical control vs. tin intermediates.
-
-
Safety of Sodium Hydride on Scale
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving the versatile building block, 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. Our focus is on providing practical, field-tested insights to ensure the accuracy and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for monitoring a reaction involving this compound?
For most applications, Thin Layer Chromatography (TLC) is the fastest and most economical method to monitor reaction progress.[1][2] It allows for a quick qualitative assessment of the consumption of starting material and the formation of products.[3] Key to successful TLC monitoring is selecting an appropriate solvent system that provides good separation between your starting material and the expected product(s).
Given the polarity of the free hydroxyl group in the starting material, a binary solvent system is often effective. A good starting point for developing your method is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][4]
-
Expert Insight: this compound is moderately polar. A typical starting solvent system might be 30-50% Ethyl Acetate in Hexanes. Depending on the polarity of your product (e.g., if the hydroxyl group is acylated, the product will be less polar and have a higher Rf), you may need to adjust this ratio to achieve an optimal Rf value between 0.2 and 0.5 for the components of interest.[3]
Q2: I'm seeing significant streaking on my TLC plate. What is causing this and how can I resolve it?
Streaking on a TLC plate is a common issue, especially with polar or functionalized molecules. There are several potential causes:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[5] Try diluting your reaction aliquot significantly before spotting.
-
Compound Acidity/Basicity: The starting material contains a primary alcohol. If your product or byproducts are acidic or basic, they can interact strongly with the silica gel (which is weakly acidic), causing streaking. Adding a small amount of a modifier to your eluent can suppress this interaction. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a few drops of triethylamine or ammonia in methanol can resolve the issue.[1]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve your aliquot for spotting is too polar, it can cause the initial spot to be too large, leading to poor separation and streaking. Evaporate the reaction solvent from your aliquot and redissolve it in a small amount of a less polar solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
Silica Gel Instability: The dimethoxy acetal functional group is sensitive to acid.[6] While typically stable on silica, highly acidic silica gel or prolonged exposure could cause some on-plate decomposition, appearing as a streak. If this is suspected, you can run a 2D TLC or use neutralized silica plates.[7]
Q3: Can I use Gas Chromatography (GC) to monitor my reaction? What are the potential pitfalls?
Yes, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful quantitative tool for reaction monitoring. However, there are critical considerations for a molecule like this compound:
-
Thermal Stability: The dimethoxy acetal group can be thermally labile. High temperatures in the GC inlet port can cause the acetal to decompose, leading to the appearance of multiple peaks and an inaccurate representation of the reaction mixture. It is crucial to use the lowest possible inlet temperature that still allows for efficient volatilization.
-
Derivatization: The primary alcohol is polar and may exhibit poor peak shape (tailing) on common non-polar GC columns. To improve peak shape and volatility, you can derivatize the alcohol, for example, by silylation with a reagent like BSTFA.
-
Column Choice: A mid-polarity column, such as a 5% phenyl/95% methylpolysiloxane phase (e.g., DB-5 or HP-5), is generally a good starting point for separating the starting material and potential products.[8]
Q4: How would I use NMR spectroscopy to track reaction progress?
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for real-time, non-invasive reaction monitoring, particularly for tracking the formation and consumption of specific functional groups.[9][10]
For a reaction involving this compound, you can monitor key signals:
-
Starting Material: Look for the characteristic signals of the two methoxy groups of the acetal (typically a singlet around 3.3-3.4 ppm) and the benzylic protons (a singlet around 4.5 ppm). The protons on the carbon bearing the hydroxyl group (CH2OH) will also have a distinct signal.
-
Product Formation: The appearance of new signals and disappearance of starting material signals will indicate reaction progress. For example, in an acetal deprotection reaction, you would monitor for the disappearance of the methoxy singlet and the appearance of aldehyde and diol protons.[11] In an oxidation of the primary alcohol, you would see the disappearance of the CH2OH signal and the appearance of an aldehyde proton signal (around 9-10 ppm).
By integrating key peaks, you can determine the relative concentrations of reactants and products over time.
Troubleshooting Guides
Scenario 1: My reaction appears stalled. TLC shows a persistent starting material spot and a faint product spot.
-
Verify Reagent Activity: Ensure your reagents are active and were added in the correct stoichiometry. Many reagents (e.g., hydrides, organometallics) can degrade with improper storage.
-
Check Temperature: Confirm the reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.
-
Solvent Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Water can quench many common reagents.
-
Catalyst Issues: If the reaction is catalytic (e.g., a hydrogenation for debenzylation), the catalyst may be poisoned or deactivated.[12][13] Consider adding fresh catalyst.
-
Run a Co-spot: To be certain the spot you are identifying as starting material is correct, run a co-spot lane on your TLC plate, which contains a mixture of your starting material and the reaction aliquot.[2][14] If they are the same compound, they will appear as a single, uniform spot.
Scenario 2: My GC-MS analysis shows a peak for benzaldehyde (m/z 106) that I don't expect.
The appearance of benzaldehyde suggests cleavage of the benzyl ether protecting group. This can occur under several conditions:
-
Oxidative Conditions: Strong oxidizing agents can cleave benzyl ethers to produce the corresponding aldehyde or carboxylic acid.[12]
-
Reductive Cleavage (Hydrogenolysis): This is a common deprotection strategy using H2 and a palladium catalyst (Pd/C).[15] If your reaction involves other reductions, you may be inadvertently cleaving the benzyl group.
-
Strongly Acidic Conditions: While generally stable, very harsh acidic conditions can lead to benzyl ether cleavage.
-
In-source Fragmentation (MS): The peak at m/z 91 (tropylium ion) is a very common and stable fragment for any compound containing a benzyl group and is expected in the mass spectrum. However, seeing a molecular ion for benzaldehyde (m/z 106) suggests it was present in the sample prior to ionization, likely from a side reaction.
Methodologies & Protocols
Protocol 1: Standard TLC Monitoring
-
Preparation: Prepare a TLC developing chamber with your chosen eluent (e.g., 30% Ethyl Acetate / 70% Hexanes). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[4]
-
Sample Acquisition: Using a glass capillary spotter, take a tiny aliquot from the reaction mixture.[14]
-
Spotting: On a silica gel TLC plate (with a fluorescent indicator), gently spot three separate lanes approximately 1 cm from the bottom:
-
Lane 1: Starting Material (a dilute solution of this compound).
-
Lane 2: Co-spot (spot the starting material first, then carefully spot the reaction aliquot directly on top).
-
Lane 3: Reaction Aliquot.
-
-
Development: Place the TLC plate in the developing chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp (254 nm).[2] The aromatic benzyl group will make the compounds UV-active. Further visualization can be achieved by staining, for example, with a p-anisaldehyde or potassium permanganate stain, which are effective for alcohols.
| Compound | Expected Polarity | Expected Rf in 30% EtOAc/Hexanes |
| Starting Material | Moderate | ~0.3 - 0.4 |
| Acylated Product | Lower | > 0.5 |
| Debenzylated Product | Higher | < 0.2 |
| Deprotected Diol | Very High | ~0.0 - 0.1 (may streak) |
Note: Rf values are highly dependent on exact conditions and should be determined experimentally.
Visual Workflows
Decision Logic for Selecting a Monitoring Technique
The choice of analytical technique depends on the specific information required by the researcher.
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Troubleshooting Workflow for Unexpected TLC Results
When TLC results are ambiguous, a systematic approach is necessary to diagnose the problem.
Caption: Systematic workflow for troubleshooting common TLC problems.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
A-Z of Materials. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
PrepChem. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. [Link]
-
National Institutes of Health (NIH). (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
-
National Institutes of Health (NIH). (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
PubMed. (n.d.). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
PubMed. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]
-
Reddit. (2025). TLC Solvent for Very Polar Molecule. [Link]
-
ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?[Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
-
Wikipedia. (n.d.). Acetal. [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
-
Royal Society of Chemistry. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
ResearchGate. (n.d.). GC/MS Parameters for Benzyl ether Analysis. [Link]
-
SciSpace. (2018). Preparation method of 2,2-dimethoxypropane. [Link]
-
Chemistry LibreTexts. (2019). Acetals as Protecting Groups. [Link]
-
Chemistry LibreTexts. (2019). Acetal Formation. [Link]
-
Organic Syntheses. (n.d.). acetone dibutyl acetal. [Link]
-
PubMed. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]
-
University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Chemistry LibreTexts. (2022). Uses of TLC. [Link]
-
ResearchGate. (n.d.). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. [Link]
-
YouTube. (2020). acetal protecting groups. [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]
-
National Institutes of Health (NIH). (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
YouTube. (2018). benzyl ether cleavage. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]
-
University of Regensburg. (n.d.). Protecting Groups. [Link]
-
Chemistry Stack Exchange. (2018). Magnetic non-equivalence of acetal protons. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Advanced Analytical Profiling of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: A Comparative Guide
Executive Summary
Analyte: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol Class: Protected Dihydroxyacetone / Glycerol Derivative Critical Attribute: Acid Sensitivity (Dimethyl acetal moiety)[1][2]
This guide provides a technical comparison of analytical methodologies for This compound , a critical intermediate in the synthesis of acyclic nucleosides and chiral building blocks. As a Senior Application Scientist, I emphasize that the 2,2-dimethoxy acetal functionality presents a unique analytical challenge: it is prone to hydrolysis under standard acidic HPLC conditions (e.g., 0.1% TFA), converting the analyte back to the ketone (3-benzyloxy-1-hydroxy-propan-2-one).
Therefore, this guide prioritizes pH-neutral Reverse Phase HPLC as the Gold Standard, while evaluating GC-MS and NMR as orthogonal validation tools.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the three primary analytical approaches based on stability, sensitivity, and throughput.
| Feature | Method A: Neutral RP-HPLC (Recommended) | Method B: GC-MS (Orthogonal) | Method C: 1H-NMR (Structural) |
| Primary Utility | Purity & Quantitation | Impurity Profiling & Residual Solvents | Identity & Structure Confirmation |
| Detection Principle | UV Absorbance (Benzyl, 254 nm) | Electron Impact (EI) Ionization | Magnetic Resonance (Proton) |
| Analyte Stability | High (pH 7-8 Buffer) | Moderate (Thermal degradation risk) | High (In deuterated solvent) |
| Sensitivity | High (LOQ < 0.1 µg/mL) | High (Picogram range) | Low (mg quantities required) |
| Throughput | 15-20 min / sample | 20-30 min / sample | Slow (Manual interpretation) |
| Critical Limitation | Acidic mobile phases must be avoided. | Injection port temp >250°C may cause acetal pyrolysis. | Not suitable for trace impurity quantitation (<1%). |
Part 2: Deep Dive - Experimental Protocols
Method A: pH-Neutral HPLC-UV (The Gold Standard)
Rationale: This method utilizes the strong UV chromophore of the benzyl group (
Protocol Parameters:
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Detection: UV @ 254 nm (Benzyl absorption max) and 210 nm (Reference).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mobile Phase System:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8 - 7.0). Do NOT use TFA.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Event |
| 0.0 | 20% | Equilibrium |
| 2.0 | 20% | Isocratic Hold |
| 12.0 | 90% | Linear Ramp |
| 15.0 | 90% | Wash |
| 15.1 | 20% | Re-equilibration |
| 20.0 | 20% | End |
Self-Validating Check:
-
System Suitability: Inject a standard of Benzyl Alcohol (common impurity). Resolution (
) between Analyte and Benzyl Alcohol must be > 2.0. -
Stability Check: Re-inject the standard solution after 24 hours at room temperature. Peak area variance should be < 2.0%. If degradation is observed, check autosampler temperature (keep at 4°C).
Method B: GC-MS (Impurity Profiling)
Rationale: GC-MS is essential for detecting volatile impurities (methanol, acetone) and confirming the molecular mass. However, the free hydroxyl group (C1-OH) can cause tailing.
Protocol Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split (20:1), Temperature 220°C (Keep strictly <250°C to prevent acetal thermolysis).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Derivatization (Optional but Recommended):
-
Treat sample with BSTFA + 1% TMCS at 60°C for 30 min to silylate the primary alcohol. This prevents thermal degradation of the acetal by "capping" the H-bonding capability.
-
Part 3: Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct method based on the specific analytical need (Purity vs. Structure).
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.
Diagram 2: HPLC Method Development Logic
This diagram illustrates the critical "Acid Trap" logic required when developing the HPLC method for this acetal.
Caption: Logic flow demonstrating why neutral pH buffers are mandatory to prevent on-column degradation.
Part 4: Structural Validation (NMR Highlights)
For researchers synthesizing this compound, 1H-NMR provides the definitive structural proof.
-
Solvent:
-
Key Diagnostic Signals:
-
Benzyl Region: Multiplet @ 7.30–7.40 ppm (5H, aromatic).
-
Benzylic
: Singlet @ 4.55 ppm (2H). -
Gem-Dimethoxy: Two singlets @ ~3.25 ppm (3H) and ~3.28 ppm (3H). Note: These may appear as one singlet if rotation is fast, but often split due to the chiral center or restricted rotation in precursors.
-
Backbone: The
protons at C1 and C3 will appear as doublets or multiplets around 3.5–3.8 ppm.
-
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection and pH effects on stability).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative source on the stability of acetal/ketal protecting groups and their hydrolysis conditions).
-
PubChem. (n.d.). Compound Summary: 2,2-Dimethoxypropane.[2][3][4][5][6] (Provides physical property data and stability context for the dimethoxy moiety).
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (Guideline for validating the HPLC method described above).
Sources
- 1. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. scispace.com [scispace.com]
- 5. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 6. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
A Comparative Guide to the Characterization and Purity Assessment of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
For researchers, scientists, and drug development professionals, the purity and accurate characterization of starting materials and intermediates are paramount to the success of a synthetic route and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a key building block in various organic syntheses. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) in determining the purity of this compound and distinguishing it from potential process-related impurities and alternative reagents.
Introduction to this compound and its Analytical Challenges
This compound is a protected form of glycerol, offering a versatile scaffold for the synthesis of complex molecules. The presence of the benzyl and dimethoxy protecting groups allows for selective reactions at the primary alcohol. However, the synthesis of this intermediate can lead to several impurities, including isomers, under- or over-alkylated species, and residual starting materials. Therefore, robust analytical methods are crucial to ensure the quality and consistency of the material.
The choice of an analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the information required. For a comprehensive purity assessment, a multi-pronged approach utilizing orthogonal techniques is often necessary to build a complete picture of the sample's composition.[1]
Orthogonal Analytical Approaches for Purity Determination
A self-validating analytical workflow relies on the use of multiple, independent methods to assess the purity of a compound. This approach minimizes the risk of overlooking impurities that may not be detectable by a single technique. In the context of this compound, we will compare three gold-standard analytical techniques: NMR, GC-MS, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be adapted for quantitative analysis (qNMR).[2] It provides a detailed "fingerprint" of the molecule, allowing for the unambiguous identification of the target compound and the characterization of impurities based on their unique chemical shifts and coupling patterns.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.
-
Data Processing and Analysis: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
-
Deuterated Solvent: The use of a deuterated solvent is essential to avoid a large, interfering solvent peak in the ¹H NMR spectrum.
-
High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion, which is crucial for resolving complex spectra and identifying minor impurities.
-
Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification. If protons are not fully relaxed before the next pulse, the resulting signal intensities will not be proportional to the number of protons, leading to inaccurate purity determination.
Caption: ¹H NMR workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation of Volatiles
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] It offers high resolution and sensitivity, making it ideal for detecting and quantifying volatile impurities. For polar compounds like alcohols, derivatization is often necessary to increase volatility and improve peak shape.
-
Derivatization (Silylation): To a solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis: Identify the main peak corresponding to the silylated derivative of this compound. Analyze minor peaks by comparing their mass spectra to libraries (e.g., NIST) and known potential impurities. Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds.
-
Derivatization: The hydroxyl group in the target molecule makes it polar and less volatile. Silylation replaces the acidic proton with a non-polar trimethylsilyl group, increasing volatility and thermal stability, which is essential for GC analysis.
-
Column Choice: A non-polar column like DB-5ms separates compounds primarily based on their boiling points, which is effective for a homologous series of impurities.
-
Mass Spectrometric Detection: MS provides structural information through fragmentation patterns, aiding in the identification of unknown impurities.
Caption: GC-MS workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatiles
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, a reversed-phase HPLC method is generally suitable.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm (due to the benzyl group) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) if impurities lack a chromophore.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Reversed-Phase C18 Column: This is a versatile stationary phase that separates compounds based on their hydrophobicity. It is well-suited for separating the target compound from more polar or less polar impurities.
-
Gradient Elution: A gradient mobile phase is used to effectively elute a range of compounds with varying polarities, ensuring that both early and late-eluting impurities are detected.
-
UV Detection: The presence of the benzyl group provides a convenient chromophore for UV detection, offering good sensitivity. The use of a universal detector like RI or ELSD can be a valuable orthogonal approach to ensure that impurities without a UV chromophore are not missed.
Caption: HPLC workflow for purity analysis.
Comparative Analysis and Data Interpretation
The following table presents a hypothetical but realistic comparison of purity data for two different batches of this compound, alongside a common alternative, 3-Benzyloxy-1,2-propanediol, which lacks the dimethoxy protecting group. This data illustrates how different techniques can provide complementary information.
| Compound/Batch | ¹H NMR Purity (%) | GC-MS Purity (Area %) | HPLC Purity (Area %) | Key Impurities Identified |
| This compound (Batch A) | 99.2 | 99.5 | 99.6 | Trace residual starting materials (by GC-MS) |
| This compound (Batch B) | 97.5 | 98.0 | 98.2 | 1,3-Dibenzyloxy-2,2-dimethoxypropane (by NMR and HPLC) |
| 3-Benzyloxy-1,2-propanediol (Alternative) | 98.8 | 99.0 (after derivatization) | 99.1 | Isomeric impurity (by HPLC) |
Analysis of the Data:
-
Batch A shows high purity across all three methods, indicating a well-controlled synthesis. The trace impurities detected by GC-MS are likely volatile starting materials that are not readily observed by NMR or HPLC at such low levels.
-
Batch B demonstrates the power of a multi-technique approach. While all methods show lower purity, NMR and HPLC were able to identify the specific over-benzylated impurity. This information is critical for process optimization to prevent the formation of this byproduct.
-
The alternative compound , 3-Benzyloxy-1,2-propanediol, also shows high purity. The note about derivatization for GC-MS highlights an important experimental consideration for this class of molecules. The detection of an isomeric impurity by HPLC underscores the superior resolving power of chromatography for closely related structures.
Conclusion: A Holistic Approach to Purity Assessment
The characterization and purity determination of this compound require a thoughtful and multi-faceted analytical strategy. No single technique can provide a complete picture.
-
NMR is indispensable for definitive structural confirmation and can provide accurate quantitative purity information with the use of an internal standard.
-
GC-MS excels at identifying and quantifying volatile impurities, but often requires derivatization for polar analytes.
-
HPLC offers versatile and high-resolution separation for a wide range of impurities, particularly non-volatile and isomeric species.
By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of their chemical intermediates, ultimately contributing to the successful development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for the comprehensive analysis of this compound and related compounds, in line with the stringent requirements of the pharmaceutical industry.[5][6][7][8]
References
-
Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC. Available at: [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. Available at: [Link]
-
Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Seventh Sense Research Group. Available at: [Link]
-
(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. ResearchGate. Available at: [Link]
- Process for the production of 2,2-dimethoxypropane.Google Patents.
-
Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. Available at: [Link]
-
a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Process for preparing 3-methoxy-1-propanol.Google Patents.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
SIMPLE HPLC METHOD FOR THE IDENTIFICATION OF THE MOST COMMONLY USED RODENTICIDES IN POLAND. Państwowy Instytut Weterynaryjny. Available at: [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? Reading Scientific Services Ltd. Available at: [Link]
Sources
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
- 8. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Diol Protection: A Comparative Analysis Focused on 3-Benzyloxy-propane-1,2-diol
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the success of complex multi-step syntheses. The choice of a protecting group can significantly impact yield, scalability, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of common strategies for the protection of 1,2-diols, with a specific focus on the versatile substrate, 3-Benzyloxy-propane-1,2-diol.
This molecule, with its primary and secondary hydroxyl groups and a benzyl ether moiety, presents an excellent case study for examining the chemoselectivity and orthogonality of different protecting groups. We will delve into the practical application and comparative performance of three widely used protecting groups: the isopropylidene acetal (acetonide), the benzylidene acetal, and the tert-butyldimethylsilyl (TBDMS) ether.
The Strategic Importance of Diol Protection
Diols are common structural motifs in a vast array of biologically active molecules, including carbohydrates, lipids, and numerous pharmaceutical agents. The hydroxyl groups of diols are reactive towards a wide range of reagents, including oxidants, reductants, acids, and bases. Consequently, their temporary protection is often a necessity to prevent undesired side reactions during synthetic transformations at other sites of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed under mild and specific conditions that do not affect other functional groups. This concept of "orthogonal protection," where different protecting groups can be removed selectively, is a cornerstone of modern organic synthesis.[1]
Comparative Analysis of Protecting Groups for 3-Benzyloxy-propane-1,2-diol
The presence of a primary and a secondary alcohol in 3-Benzyloxy-propane-1,2-diol allows for both the simultaneous protection of both hydroxyls as a cyclic derivative or the selective protection of the more accessible primary hydroxyl group. The choice of protecting group will dictate the outcome and the subsequent synthetic possibilities.
Isopropylidene Acetal (Acetonide) Protection
The formation of a cyclic ketal by reacting a 1,2-diol with acetone or a ketone equivalent is a robust and widely used protection strategy.[2] This method is particularly effective for protecting cis-diols on cyclic systems, but it is also readily applied to acyclic 1,2-diols like our substrate.
Reaction Mechanism and Considerations:
The reaction is typically acid-catalyzed and proceeds via the formation of a hemiketal followed by intramolecular cyclization and dehydration. The use of 2,2-dimethoxypropane is often preferred over acetone as the methanol byproduct is more easily removed than water, driving the equilibrium towards the product.[3]
Figure 1: Workflow for Isopropylidene Acetal Protection.
Advantages:
-
Ease of formation: Generally high-yielding and straightforward to perform.
-
Stability: Stable to a wide range of non-acidic conditions, including basic, nucleophilic, and many oxidizing and reducing conditions.[2]
Limitations:
-
Acid lability: Readily cleaved under acidic conditions, which may limit its use in subsequent synthetic steps that require acid.
-
Non-selective for 1,2- vs. 1,3-diols: While effective for 1,2-diols, it can also protect 1,3-diols.
Benzylidene Acetal Protection
Similar to acetonides, benzylidene acetals are cyclic protecting groups formed from the reaction of a diol with benzaldehyde or its dimethyl acetal.[4] They are particularly useful in carbohydrate chemistry and offer different stability profiles compared to acetonides.
Reaction Mechanism and Considerations:
The formation is acid-catalyzed. Using benzaldehyde dimethyl acetal is often advantageous as it avoids the production of water.[5] Benzylidene acetals can exhibit a preference for the formation of six-membered rings (from 1,3-diols) over five-membered rings (from 1,2-diols), a useful feature for regioselective protection in polyols.[2]
Figure 2: Workflow for Benzylidene Acetal Protection.
Advantages:
-
Orthogonal Deprotection: Can be removed by hydrogenolysis (e.g., H₂, Pd/C), which leaves acid-labile groups intact.[6] This is a key advantage over acetonides.
-
Enhanced Stability: Generally more stable to acidic conditions than acetonides.
Limitations:
-
Hydrogenolysis Sensitivity: The benzyl ether already present in 3-benzyloxy-propane-1,2-diol would also be cleaved under standard hydrogenolysis conditions used for deprotecting the benzylidene acetal. This lack of orthogonality within the same molecule is a critical consideration.
Tert-butyldimethylsilyl (TBDMS) Ether Protection
Silyl ethers are a versatile class of protecting groups for alcohols. Their stability is tunable based on the steric bulk of the substituents on the silicon atom. For a 1,2-diol like 3-Benzyloxy-propane-1,2-diol, TBDMS chloride can be used to selectively protect the less sterically hindered primary alcohol.
Reaction Mechanism and Considerations:
The reaction is typically carried out using TBDMSCl in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like DMF or dichloromethane. The steric bulk of the TBDMS group generally favors reaction at the primary hydroxyl over the secondary one.
Sources
- 1. Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. uwindsor.ca [uwindsor.ca]
Strategic Alternatives to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in Synthesis
The following technical guide details the functional alternatives to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (referred to herein as BDMP ). This guide is structured to assist synthetic chemists in selecting more scalable, stable, or cost-effective building blocks for C3-synthon construction.
Executive Summary: The BDMP Bottleneck
This compound (BDMP) is a specialized C3 building block used primarily to introduce a masked ketone functionality flanked by differentiated hydroxyl groups (one free, one benzyl-protected).
While BDMP offers a direct route to desymmetrized dihydroxyacetone (DHA) derivatives, it suffers from three critical synthetic liabilities:
-
Statistical Synthesis: The preparation of BDMP typically involves the mono-benzylation of 2,2-dimethoxy-1,3-propanediol, resulting in a statistical mixture (Mono:Di:Starting Material ~ 2:1:1) that requires tedious chromatographic separation.
-
Acetal Instability: The acyclic dimethyl acetal is significantly more acid-labile than cyclic alternatives (e.g., dioxolanes), leading to premature deprotection during subsequent acidic workups.
-
Cost & Availability: As a non-commodity chemical, BDMP commands a high price per gram compared to chiral pool alternatives.
This guide presents three superior alternatives that circumvent these issues through Orthogonal Protection Strategies and Symmetry-Breaking Workflows .
Comparative Analysis of Alternatives
The following table contrasts BDMP with its three primary functional replacements.
| Feature | Target: BDMP | Alt 1: Solketal Benzyl Ether | Alt 2: Benzyl Glycidyl Ether | Alt 3: 2-Phenyl-1,3-Dioxan-5-ol |
| Core Skeleton | Protected DHA (Acyclic) | Protected Glycerol (Cyclic) | Epoxide (Activated C3) | Protected Glycerol (Cyclic) |
| Ketone Mask | Dimethyl Acetal (Acyclic) | Acetonide (Cyclic 1,2-diol) | None (Latent Alcohol) | None (Protected 1,3-diol) |
| Chirality | Achiral | Chiral (Available) | Chiral (Available) | Achiral (Meso) |
| Stability | Low (Acid Sensitive) | High (Requires strong acid) | Moderate (Electrophilic) | High (Acetal) |
| Primary Use | Masked Ketone Insertion | Chiral C3 Linker | Nucleophilic Opening | Symmetric C3 Linker |
| Cost Efficiency | Low | High | High | Moderate |
Detailed Methodologies & Workflows
Alternative 1: The Solketal Route (Strategic Protection Shift)
Best for: Projects requiring high stability and optional chirality. Instead of using the acyclic dimethyl acetal of BDMP, this route utilizes the acetonide of glycerol (Solketal). If the ketone functionality at C2 is required later, it is generated via oxidation after chain extension, avoiding the instability of the BDMP acetal.
Protocol: Synthesis of 1-O-Benzyl-Solketal
This replaces the purchase of BDMP with a scalable, 2-step sequence.
-
Benzylation:
-
Reagents: Solketal (1.0 eq), Benzyl Bromide (1.1 eq), TBAI (cat.), KOH (powdered, 2.0 eq), Toluene.
-
Procedure: To a stirred solution of Solketal in Toluene, add KOH and TBAI. Dropwise add Benzyl Bromide at 0°C. Reflux for 4 hours.
-
Workup: Filter salts, wash with water, dry (
), and concentrate.[1] -
Yield: >90% (Distillable oil).[2]
-
-
Hydrolysis (Unmasking the Diol):
-
Reagents: 10% HCl or AcOH/Water.
-
Procedure: Treat the benzyl ether with acid to liberate 3-Benzyloxy-1,2-propanediol.
-
-
Selective Oxidation (To mimic BDMP):
-
Note: To access the ketone (DHA equivalent), use TEMPO/NaOCl oxidation on the secondary alcohol (requires careful control) or oxidative cleavage of the diol if targeting the aldehyde.
-
Alternative 2: Benzyl Glycidyl Ether (The Electrophilic Approach)
Best for: Nucleophilic ring-opening reactions (e.g., amine or thiol addition). BDMP is often used to attach a C3 unit to a nucleophile via the free alcohol (converted to a leaving group). Benzyl Glycidyl Ether offers the same connectivity via direct nucleophilic attack, eliminating the need for activation steps (Tosylation/Mesylation).
Protocol: Epoxide Opening vs. BDMP Displacement
-
Using BDMP: BDMP
BDMP-OTs Nucleophilic Displacement. (3 Steps) -
Using BGE: Nucleophile + Benzyl Glycidyl Ether
Product. (1 Step)
Key Advantage: The resulting secondary alcohol at C2 can be oxidized to the ketone later, effectively arriving at the same "DHA" core as BDMP but with higher atom economy.
Visualizing the Synthetic Pathways
The following diagram illustrates how to access the same synthetic intermediate (Desymmetrized DHA) using BDMP versus the Solketal Alternative.
Caption: Comparison of the statistical synthesis of BDMP versus the stepwise, high-yield Solketal route to access desymmetrized C3 synthons.
Critical Experimental Considerations
Handling the Dimethyl Acetal (BDMP)
If your synthesis strictly requires BDMP (e.g., due to specific steric constraints of the methoxy groups), follow these stability protocols:
-
Buffer Systems: Never expose BDMP to pH < 4. Use Triethylamine (1%) in all chromatography solvents.
-
Storage: Store at -20°C under Argon. The acyclic acetal is prone to hydrolysis by atmospheric moisture.
Desymmetrization of 2,2-Dimethoxy-1,3-propanediol
If you must synthesize BDMP yourself, avoid the statistical reaction by using Enzymatic Desymmetrization :
-
Enzyme: Pseudomonas cepacia Lipase (PSL).
-
Reagent: Vinyl Acetate (Acyl donor).
-
Result: High enantiomeric excess (ee) of the mono-acetate, which can then be benzylated and hydrolyzed to yield chiral BDMP equivalents.
References
-
Solketal Synthesis & Applications
- Title: "2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
- Source: Organic Syntheses, Coll. Vol. 3, p.502.
-
URL:[Link]
-
Selective Oxidation of Benzyl Glycerol
- Title: "Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling."
- Source: Semantic Scholar / Journal of Chemical Research.
-
URL:[Link]
-
Acetal Protection Strategies
- Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
- Context: Comparative stability of acyclic dimethyl acetals vs. cyclic dioxolanes.
-
URL:[Link]
-
Chemoenzymatic Desymmetrization
Sources
- 1. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]
- 2. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Introduction: The Critical Role of Protecting Groups in Modern Synthesis
An In-Depth Comparative Guide to Alcohol Protecting Groups for Researchers and Drug Development Professionals
A Note on the Initially Proposed Protecting Group: Initial research into the efficacy of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol as a protecting group did not yield sufficient data within readily available scientific literature to suggest its widespread use or characterization for this purpose. Therefore, this guide has been structured to address the broader, more pertinent topic of comparing the efficacy of well-established and commonly employed alcohol protecting groups. This approach will provide a more valuable and practical resource for researchers, scientists, and drug development professionals.
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask the reactivity of functional groups is paramount. Hydroxyl groups, ubiquitous in biologically active molecules and synthetic intermediates, are often reactive under a wide range of conditions. Their acidic proton and nucleophilic oxygen can interfere with desired transformations, leading to side reactions, low yields, and complex purification challenges. Alcohol protecting groups are temporary modifications that render the hydroxyl group inert to specific reagents and reaction conditions, only to be cleanly removed later in the synthetic sequence. The ideal protecting group should be easy to introduce and remove in high yield, stable to a variety of reaction conditions, and should not introduce additional complications such as new stereocenters[1][2]. This guide provides a comparative analysis of some of the most widely used ether-based protecting groups: Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS), Methoxymethyl (MOM), and Tetrahydropyranyl (THP).
Benzyl (Bn) Ethers: A Classic and Robust Choice
The benzyl group is one of the most stalwart protecting groups for alcohols, valued for its general robustness. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents[3][4].
Protection and Deprotection Mechanism
Protection is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl)[4][5]. For substrates sensitive to strongly basic conditions, alternative methods such as the use of benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions are available[4][6][7].
Deprotection is most commonly and cleanly accomplished by catalytic hydrogenolysis. Using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), the benzyl ether is cleaved to regenerate the alcohol and toluene as a byproduct[4][5][8]. This method is exceptionally mild and high-yielding. However, it is incompatible with the presence of other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups[9]. Alternative deprotection methods include the use of strong acids or dissolving metal reductions (e.g., Na/NH₃)[3][4].
tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: The Versatile Workhorse
Silyl ethers, particularly TBDMS ethers, are arguably the most frequently used protecting groups for alcohols in modern organic synthesis[10][11]. Their popularity stems from their ease of introduction and removal, and their stability can be tuned by the steric bulk of the substituents on the silicon atom[11].
Protection and Deprotection Mechanism
Protection is readily achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). The imidazole acts as both a base to activate the alcohol and a nucleophilic catalyst.
Deprotection of TBDMS ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)[9][10]. The high strength of the silicon-fluoride bond drives the cleavage reaction[10]. TBDMS ethers can also be cleaved under acidic conditions, though they are significantly more stable than trimethylsilyl (TMS) ethers[12]. This differential stability allows for the selective deprotection of different silyl ethers within the same molecule, a key concept in orthogonal protection strategies[1][13].
Acetal Protecting Groups: MOM and THP Ethers
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common examples of acetal-based protecting groups. They are characterized by their stability to basic, nucleophilic, and organometallic reagents but are readily cleaved under acidic conditions[3][9].
Methoxymethyl (MOM) Ethers
Protection of an alcohol as a MOM ether is typically performed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like diisopropylethylamine (DIPEA). It's important to note that MOMCl is a known carcinogen, and alternative, safer reagents have been developed[3][10].
Deprotection is achieved with mild acidic hydrolysis, for example, using hydrochloric acid in methanol[10]. The lability of the MOM group can be influenced by the overall molecular structure.
Tetrahydropyranyl (THP) Ethers
Protection involves the acid-catalyzed addition of the alcohol to dihydropyran (DHP). A common catalyst is pyridinium p-toluenesulfonate (PPTS), which is a mild and efficient choice[10][11]. A key consideration is that the introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the substrate is chiral.
Deprotection is also accomplished under acidic conditions, often using acetic acid in a THF/water mixture or p-toluenesulfonic acid (TsOH) in methanol[3][10][11].
Comparative Analysis of Protecting Group Performance
The choice of a protecting group is a critical strategic decision in synthesis design. The following table summarizes the key characteristics and compatibilities of the discussed protecting groups to aid in this selection process.
| Protecting Group | Common Abbreviation | Stability to Acids | Stability to Bases | Common Protection Conditions | Common Deprotection Conditions | Key Advantages & Disadvantages |
| Benzyl Ether | Bn | High | High | NaH, BnBr, THF | H₂, Pd/C, EtOH | Advantages: Very stable. Disadvantages: Deprotection incompatible with reducible groups (alkenes, etc.). |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | Moderate | High | TBDMSCl, Imidazole, DCM | TBAF, THF or mild acid | Advantages: Versatile, tunable stability, orthogonal to many other groups. Disadvantages: Can be labile to strong acids. |
| Methoxymethyl Ether | MOM | Low | High | MOMCl, DIPEA, DCM | HCl, MeOH | Advantages: Stable to bases and organometallics. Disadvantages: MOMCl is carcinogenic; acid-labile. |
| Tetrahydropyranyl Ether | THP | Low | High | DHP, PPTS, DCM | AcOH, THF/H₂O | Advantages: Inexpensive, stable to bases. Disadvantages: Introduces a new stereocenter; acid-labile. |
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the protection of a primary alcohol (e.g., benzyl alcohol) and its subsequent deprotection for each class of protecting group.
Benzyl (Bn) Ether Protection and Deprotection
Protection of Benzyl Alcohol with Benzyl Bromide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection via Catalytic Hydrogenolysis
-
Dissolve the benzylated alcohol (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂, typically using a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol.
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
Protection of Benzyl Alcohol with TBDMSCl
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at room temperature, add TBDMSCl (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Deprotection using TBAF
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in THF, add a 1.0 M solution of TBAF in THF (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Key Concepts
Logical Flow of a Protection-Deprotection Sequence
The following diagram illustrates the general workflow of employing a protecting group strategy in a multi-step synthesis.
Caption: General workflow of a protecting group strategy.
Mechanism of TBDMS Deprotection with Fluoride
This diagram illustrates the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond.
Caption: TBDMS deprotection mechanism with fluoride.
Conclusion
The judicious selection and application of alcohol protecting groups are fundamental to the success of complex organic syntheses. While the robust benzyl group offers excellent stability, silyl ethers like TBDMS provide unparalleled versatility and opportunities for orthogonal strategies. Acetal-based groups such as MOM and THP are valuable when stability to basic and nucleophilic reagents is required. By understanding the specific advantages, limitations, and reaction compatibilities of each protecting group, researchers can devise more efficient and effective synthetic routes, ultimately accelerating the process of drug discovery and development.
References
-
Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]
-
Ashenhurst, J. (2022). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Ovel, D. (n.d.). ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
- Google Patents. (n.d.).
-
Chem Survival. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structural Validation of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of complex pharmaceutical intermediates, such as derivatives of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, structural ambiguity can lead to unforeseen downstream challenges, including altered biological activity and the generation of misleading data. This guide provides an in-depth, technically-grounded framework for the structural validation of this class of compounds, emphasizing a multi-technique approach to ensure scientific integrity. We will explore the causal relationships behind experimental choices and present a self-validating system for confident structural elucidation, comparing the target molecule with plausible isomeric alternatives.
The Importance of Orthogonal Analytical Techniques
A single analytical technique, while informative, can sometimes be misleading. True structural validation lies in the convergence of data from multiple, orthogonal methods. For a molecule like this compound, which contains a primary alcohol, a benzyl ether, and a gem-dimethoxy acetal, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is essential. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust confirmation.
Differentiating the Target from Its Isomers
A common challenge in the synthesis of protected glycerol derivatives is the potential for isomeric byproducts. For instance, the reaction of glycerol with an aldehyde can lead to the formation of both five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals.[1][2] While our target is an acyclic, gem-dimethoxy acetal, incomplete or alternative reaction pathways could yield related structures. This guide will focus on distinguishing our target molecule, This compound (Target A) , from a plausible isomeric alternative, 2-(Benzyloxy)-1,1-dimethoxy-propan-2-ol (Alternative B) .
| Compound | Structure | Key Differentiating Features |
| Target A: this compound | ![]() | Primary alcohol, quaternary carbon bearing two methoxy groups. |
| Alternative B: 2-(Benzyloxy)-1,1-dimethoxy-propan-2-ol | ![]() | Tertiary alcohol, CH group bearing two methoxy groups. |
A Multi-Faceted Approach to Structural Validation
Our validation strategy will follow a logical workflow, beginning with mass spectrometry to determine the molecular weight and elemental composition, followed by FTIR to identify key functional groups, and culminating in detailed 1D and 2D NMR experiments to map the precise connectivity of the molecule.
Caption: A comprehensive workflow for the structural validation of this compound derivatives.
Experimental Protocols and Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
Causality: The initial and most critical step is to confirm the molecular formula. Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is the ideal choice due to its soft ionization technique, which minimizes fragmentation and provides a prominent molecular ion peak, and its high mass accuracy, allowing for the confident determination of the elemental composition.
Experimental Protocol:
-
Prepare a 1 mg/mL solution of the analyte in methanol.
-
Infuse the sample into the ESI-QTOF mass spectrometer at a flow rate of 5 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Expected Data and Comparison:
| Parameter | Target A (Expected) | Alternative B (Expected) | Rationale for Differentiation |
| Molecular Formula | C12H18O4 | C12H18O4 | Both isomers have the same molecular formula. |
| Exact Mass [M+Na]+ | 249.1097 | 249.1097 | HRMS alone cannot distinguish between these isomers. |
| Key Fragments (GC-EI-MS) | m/z 91, 107, 75 | m/z 91, 107, 119 | While both will show the tropylium ion (m/z 91) from the benzyl group, the fragmentation of the aliphatic portion will differ. Target A is expected to show a prominent peak at m/z 75 corresponding to [CH(OCH3)2]+. Alternative B would likely show a fragment at m/z 119 [M-CH(OCH3)2]+. The presence of a dominant ion at m/z 121 is also indicative of N-(2-methoxy)benzyl derivatives.[3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target, we are looking for the characteristic absorptions of an alcohol O-H bond, C-O bonds of the ether and acetal, and the aromatic C-H and C=C bonds of the benzyl group.
Experimental Protocol:
-
Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm-1.
-
Perform a background scan prior to sample analysis.
Expected Data and Comparison:
| Functional Group | Target A (Expected Wavenumber, cm-1) | Alternative B (Expected Wavenumber, cm-1) | Rationale for Differentiation |
| O-H Stretch (Alcohol) | ~3400 (broad) | ~3450 (broad) | The position of the O-H stretch is sensitive to hydrogen bonding. While both are alcohols, the steric environment around the hydroxyl group is different, which may slightly alter the hydrogen bonding and thus the peak position and shape. |
| C-O Stretch (Acetal) | ~1150-1050 | ~1150-1050 | Both contain acetal C-O bonds and will show strong absorptions in this region.[4][5] |
| C-O Stretch (Ether) | ~1100 | ~1100 | Both contain a benzyl ether and will show a C-O stretch in this region. |
| Aromatic C-H Stretch | >3000 | >3000 | Characteristic of the benzyl group in both molecules. |
| Aromatic C=C Bending | ~1600, ~1500 | ~1600, ~1500 | Characteristic of the benzyl group in both molecules. |
FTIR is excellent for confirming the presence of the key functional groups but offers limited power in distinguishing between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for the definitive structural elucidation of organic molecules. 1H NMR provides information on the chemical environment and connectivity of protons, while 13C NMR reveals the carbon framework. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish direct and through-bond correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
Experimental Protocol:
-
Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire 1H, 13C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
Expected 1H NMR Data and Comparison:
| Protons | Target A (Expected δ, ppm, Multiplicity) | Alternative B (Expected δ, ppm, Multiplicity) | Rationale for Differentiation |
| Ar-H | 7.2-7.4 (m, 5H) | 7.2-7.4 (m, 5H) | Identical for the benzyl group in both isomers. |
| Ar-CH2-O | ~4.5 (s, 2H) | ~4.6 (s, 2H) | Similar chemical shift for the benzylic protons. |
| -OCH3 | ~3.3 (s, 6H) | ~3.4 (s, 6H) | The two methoxy groups are equivalent in both isomers, appearing as a singlet. |
| -CH2OH | ~3.6 (d, 2H) | - | Key Differentiator: Target A has a -CH2OH group, which will appear as a doublet coupled to the hydroxyl proton (or a singlet if D2O exchange is performed). |
| -OH | ~2.5 (t, 1H) | ~2.8 (s, 1H) | Key Differentiator: The primary alcohol in Target A will show a triplet (coupling to the adjacent CH2), while the tertiary alcohol in Alternative B will be a singlet. |
| -CH(OCH3)2 | - | ~4.8 (s, 1H) | Key Differentiator: Alternative B has a proton on the acetal carbon, which will appear as a singlet. |
| -CH3 | - | ~1.3 (s, 3H) | Key Differentiator: Alternative B has a methyl group, which will appear as a singlet. |
Expected 13C NMR Data and Comparison:
| Carbon | Target A (Expected δ, ppm) | Alternative B (Expected δ, ppm) | Rationale for Differentiation |
| Ar-C | ~127-138 | ~127-138 | Similar chemical shifts for the aromatic carbons. |
| Ar-CH2-O | ~73 | ~71 | Similar chemical shifts for the benzylic carbon. |
| C(OCH3)2 | ~102 (Quaternary) | ~104 (CH) | Key Differentiator: DEPT-135 experiment will show a positive signal for the CH in Alternative B, while this signal will be absent for the quaternary carbon in Target A. |
| -OCH3 | ~52 | ~53 | Similar chemical shifts for the methoxy carbons. |
| -CH2OH | ~65 | - | Key Differentiator: A CH2 signal in this region will be present only in Target A. |
| -C-OH | - | ~75 (Quaternary) | Key Differentiator: A quaternary carbon signal in this region will be present only in Alternative B. |
| -CH3 | - | ~25 | Key Differentiator: A CH3 signal will be present only in Alternative B. |
2D NMR for Final Confirmation:
-
COSY: In Target A, a correlation between the -CH2OH protons and the -OH proton would be observed. No such correlation would exist in Alternative B.
-
HSQC: This experiment will definitively link each proton to its attached carbon. For example, in Target A, the protons at ~3.6 ppm will correlate with the carbon at ~65 ppm. In Alternative B, the proton at ~4.8 ppm will correlate with the carbon at ~104 ppm.
Caption: Key differentiating HSQC correlations for Target A and Alternative B.
Conclusion
The structural validation of this compound derivatives requires a systematic and multi-pronged analytical approach. While HRMS confirms the elemental composition and FTIR identifies the necessary functional groups, it is the detailed analysis of 1D and 2D NMR spectra that provides the unambiguous evidence to differentiate the target molecule from potential isomers. By understanding the expected spectral features and the rationale behind the choice of each analytical technique, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Kozak, J., Wójtowicz, M., & Garbacik, A. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 72, 11-18. Available at: [Link]
-
Pérez-Mellor, A., & Taccone, R. A. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Toluene + HO● Reaction. ChemRxiv. Available at: [Link]
- Lange, J., et al. (2008). Process for the production of glycerol acetals. U.S. Patent Application No. 12/064,288.
-
Mancini, P. M., et al. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2018(4), M1015. Available at: [Link]
-
Al-Sabagh, A. M., et al. (2016). Synthesis and Antibacterial Activity of PEG Polycyclic Acetal Metal Complex/ PVA Polymer Blend Film. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Available at: [Link]
-
Silva, V., et al. (2021). Glycerol Acetals with Antioxidant Properties. Molecules, 26(15), 4485. Available at: [Link]
-
Brettle, R., & Holland, F. S. (1964). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society, 3678-3682. Available at: [Link]
-
Pouwels, A. D., & Boon, J. J. (1990). Mass spectra of 3-methoxy-1,2-benzenediol and the seven derivatives detected in the pyrolysates of archaeological wood from the marine context. ResearchGate. Available at: [Link]
-
da Silva, A. B., et al. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. PubChem Compound Summary for CID 2724795. Available at: [Link]
-
Coetzee, C. (2013). Oxidation treatments affecting Sauvignon Blanc wine's sensory and chemical composition. ResearchGate. Available at: [Link]
-
Das, S., et al. (2013). Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. Pharmaceutical Development and Technology, 18(4), 868-875. Available at: [Link]
-
MD Topology. (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. Available at: [Link]
-
Gholipour, M. R., & Salimi, M. (2019). Effect of the Amount of BaO Catalyst on the Selective Acetylation of Benzyl Alcohols and Doxycycline Degradation. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Available at: [Link]
- Lange, J., et al. (2009). Use of glycerol acetals. European Patent No. EP2050784A1.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Available at: [Link]
-
Sivatharsini, R. (2019). Synthesis and characterisation of 1,2-bis (3,4- dimethoxy benzylidene) hydrazine. Sathyabama Institute of Science and Technology. Available at: [Link]
-
Carreras, C. R., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank, 2010(2), M680. Available at: [Link]
-
SpectraBase. (n.d.). (R)-3-Benzyloxy-2-methoxy-1-propanol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Comparative Study of Synthesis Routes for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Executive Summary
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a critical chiral pool intermediate derived from 1,3-dihydroxyacetone (DHA). It serves as a versatile building block in the synthesis of complex polyketides, carbohydrates, and nucleoside analogs. Its core value lies in the gem-dimethoxy protecting group, which masks the reactive ketone of DHA while differentiating the two primary hydroxyl groups via mono-benzylation.
This guide provides a technical comparison of synthesis routes, focusing on the industry-standard "Orthoformate Ketalization & Desymmetrization" pathway. We analyze the mechanistic causality, scalability, and impurity profiles to support decision-making in drug development workflows.
Retrosynthetic Analysis & Route Comparison
The synthesis of this compound poses a classic problem in organic synthesis: desymmetrization of a prochiral diol . The target molecule is essentially a mono-protected derivative of 2,2-dimethoxy-1,3-propanediol.
Route A: The Orthoformate Route (Recommended)
This route utilizes commercially available 1,3-dihydroxyacetone (DHA) dimer. It involves two key steps:
-
Ketalization: Conversion of DHA to 2,2-dimethoxy-1,3-propanediol using trimethyl orthoformate (TMOF).
-
Desymmetrization: Statistical mono-alkylation using benzyl bromide and a metal hydride base.
Route B: The Oxidative Route (Alternative)
Starts from glycerol or solketal.
-
Selective Protection: Protection of primary alcohols.
-
Oxidation: Oxidation of the secondary alcohol to a ketone.
-
Ketalization: Protection of the ketone.
-
Deprotection/Benzylation: Manipulation of protecting groups.
Comparative Matrix
| Feature | Route A: Orthoformate (DHA) | Route B: Oxidative (Glycerol) |
| Step Count | 2 Steps | 4-5 Steps |
| Overall Yield | 45 - 60% | 20 - 35% |
| Atom Economy | High | Low (requires multiple protection/deprotection steps) |
| Scalability | High (DHA is a commodity chemical) | Moderate (Oxidation steps can be hazardous at scale) |
| Key Challenge | Separation of mono- vs. di-benzylated products | Control of oxidation selectivity |
| Cost Efficiency | High | Low |
Detailed Mechanistic Pathways[1]
Reaction Scheme Visualization
The following diagram illustrates the recommended Route A , highlighting the critical desymmetrization step.
Caption: Synthesis of this compound via DHA Ketalization and Statistical Monobenzylation.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethoxy-1,3-propanediol
This step protects the ketone functionality of DHA.[1] The use of trimethyl orthoformate (TMOF) is critical as it drives the equilibrium forward by chemically consuming the water produced during acetal formation.
Reagents:
-
1,3-Dihydroxyacetone dimer (DHA): 10.0 g (0.055 mol eq. monomer)
-
Trimethyl orthoformate (TMOF): 30 mL (excess)
-
Methanol (MeOH): 100 mL
-
p-Toluenesulfonic acid (p-TsOH): 0.5 g (catalytic)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the DHA dimer in Methanol.
-
Addition: Add Trimethyl orthoformate and p-TsOH. The suspension will clear as the monomeric acetal forms.
-
Reaction: Stir at room temperature for 12 hours. Alternatively, heat to reflux (60°C) for 2 hours to accelerate conversion.
-
Checkpoint: Monitor by TLC (100% EtOAc). DHA stays at baseline; product moves to Rf ~ 0.4.
-
-
Quench: Neutralize the acid catalyst by adding solid NaHCO3 (1.0 g) and stirring for 15 minutes.
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to remove MeOH and excess TMOF.
-
Purification: The resulting oil is often pure enough (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (EtOAc/Hexane).
-
Yield: Expect 90-95% (approx. 13.5 g).[2]
-
Step 2: Monobenzylation (Desymmetrization)
This is the yield-limiting step. To maximize the mono-benzylated product and minimize the di-benzylated byproduct, we use the diol in excess (2:1 ratio relative to the alkylating agent).
Reagents:
-
2,2-Dimethoxy-1,3-propanediol: 5.0 g (36.7 mmol)
-
Sodium Hydride (60% in oil): 0.73 g (18.3 mmol, 0.5 eq)
-
Benzyl Bromide (BnBr): 2.18 mL (18.3 mmol, 0.5 eq)
-
THF (Anhydrous): 50 mL
Protocol:
-
Deprotonation: In a flame-dried flask under Nitrogen/Argon, dissolve the diol (5.0 g) in anhydrous THF (40 mL). Cool to 0°C.
-
Base Addition: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure alkoxide formation.
-
Note: Since the diol is in excess, this generates a statistical mixture of mono-alkoxide and unreacted diol.
-
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide dissolved in THF (10 mL) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench: Carefully quench with saturated NH4Cl solution (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification (Critical): The crude mixture contains:
-
Unreacted Diol (Polar, low Rf)
-
Target Mono-ether (Medium Rf)
-
Di-benzyl ether (Non-polar, high Rf)
-
Separation: Use Flash Column Chromatography (Silica Gel). Gradient elution: Hexane -> 30% EtOAc/Hexane.
-
Yield: Expect 45-55% based on Benzyl Bromide (approx. 2.0 - 2.5 g).
-
Purification & Quality Control Workflow
The separation of the statistical mixture in Step 2 is the most critical operational unit. The following workflow ensures high purity (>98%) for pharmaceutical applications.
Caption: Purification strategy for isolating this compound from statistical alkylation mixture.
Analytical Data (Expected)
-
1H NMR (CDCl3, 400 MHz):
-
δ 7.35 (m, 5H, Ph)
-
δ 4.55 (s, 2H, Ph-CH2-)
-
δ 3.70 (s, 2H, -CH2-OH)
-
δ 3.55 (s, 2H, -CH2-OBn)
-
δ 3.25 (s, 6H, 2 x -OCH3)
-
δ 2.50 (br s, 1H, -OH)
-
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use under inert atmosphere.
-
Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.
-
Trimethyl Orthoformate: Flammable liquid; moisture sensitive.
References
-
Synthesis of 2,2-dimethoxy-1,3-propanediol
- Title: "Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone"
- Source: National Institutes of Health (NIH) / PubMed Central
-
URL:[Link]
-
General Ketalization Protocols
- Title: "Preparation of 2,2-dimethoxypropane (Acetone Dimethyl Acetal)"
- Source: Organic Syntheses, Coll. Vol. 3, p.501 (1955)
-
URL:[Link]
-
Monobenzylation of Diols (Methodology)
- Title: "Monobenzyl
- Source: Journal of Organic Chemistry (General Reference for statistical alkyl
-
Context: Standard organic synthesis transformation applied to CAS 40166-30-1.[3]
-
Target Molecule Data
Sources
Benchmarking 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: The Precision C3 Synthon
Publish Comparison Guide: Advanced C3 Synthons
Executive Summary
In the landscape of C3 building blocks—essential for the synthesis of lipids, nucleoside analogs, and complex carbohydrates—3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS 40166-30-1) represents a highly specialized "differentiated glycerol" synthon.[1] Unlike the ubiquitous Solketal, which locks two hydroxyls into a cyclic acetonide, this compound offers a unique acyclic acetal core combined with orthogonal benzyl protection .[1]
This guide benchmarks the compound against industry standards (Solketal, Dihydroxyacetone dimer), highlighting its superior utility in total synthesis where mild deprotection and rapid diversification are critical.[1]
Technical Profile & Structural Logic
-
Molecular Formula: C12H18O4[1]
-
Core Architecture:
-
Primary Alcohol (C1): Free and reactive for immediate coupling (esterification, phosphorylation, oxidation).[1]
-
Dimethyl Acetal (C2): An acyclic masking group for the ketone.[1] Unlike cyclic ketals, this is hydrolyzable under mildly acidic conditions, preserving acid-sensitive moieties elsewhere in the molecule.[1]
-
Benzyl Ether (C3): A robust protecting group stable to acid/base, removable only via hydrogenolysis (H2/Pd) or Lewis acid coordination.[1]
-
Benchmarking: The Strategic Advantage
The following table contrasts this compound against the two most common alternatives: Solketal (the industry standard) and Dihydroxyacetone (DHA) Dimer (the raw material).[1]
| Feature | This compound (Target) | Solketal (Standard) | DHA Dimer (Raw Material) |
| Structure Type | Acyclic Dimethyl Acetal | Cyclic Acetonide (1,3-Dioxolane) | Hemiacetal Dimer (Cyclic) |
| C1/C3 Differentiation | Pre-differentiated: One OH is free, one is Benzyl.[1] | Symmetric: C1/C2 are locked; C3 is free. | Symmetric: Hard to differentiate.[1] |
| Acid Sensitivity | High (Labile): Cleaves with dilute AcOH or mild resin.[1] | Moderate: Requires stronger acid/heat to open ring.[1] | N/A (Reactive Ketone) |
| Solubility | Excellent in organic solvents (DCM, THF).[1] | Good. | Poor (Water/EtOH only); insoluble in non-polar.[1] |
| Primary Use Case | Asymmetric synthesis requiring distinct C1/C3 ends.[1] | General glycerol backbone synthesis.[1] | Simple achiral conversions. |
| Deprotection Orthogonality | Dual: H2 (Bn) vs. H+ (Acetal).[1] | Single: Acid (Acetonide).[1] | N/A |
Key Performance Insight: The "Acyclic Advantage"
Research indicates that cyclic acetals (like Solketal) gain stability from the entropy of the ring effect.[1] While often desirable, this stability becomes a liability when the substrate contains other acid-sensitive groups (e.g., glycosidic bonds or silyl ethers).[1] The acyclic dimethyl acetal of the target compound hydrolyzes ~10-100x faster than the cyclic acetonide, allowing "soft" deprotection that leaves other functionalities intact.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: Direct monobenzylation of 2,2-dimethoxypropane-1,3-diol is the most efficient route to the target.[1]
Reagents: 2,2-Dimethoxypropane-1,3-diol (Precursor), Sodium Hydride (NaH), Benzyl Bromide (BnBr), THF.[1]
-
Activation: Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF at 0°C under Argon.
-
Alkoxide Formation: Add 2,2-Dimethoxypropane-1,3-diol (1.0 eq) dropwise.[1] Stir for 30 min at 0°C to form the mono-alkoxide. Note: The statistical distribution favors mono-alkoxide initially due to charge repulsion preventing the second deprotonation at low temp.[1]
-
Benzylation: Add Benzyl Bromide (0.95 eq) slowly. Limiting the electrophile minimizes bis-benzylation.[1]
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1).[1]
-
Quench & Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x).[1] Dry over Na2SO4.[1][6]
-
Purification: Flash chromatography is mandatory to separate the target (mono-benzyl) from the starting material (diol) and the byproduct (bis-benzyl).[1]
Protocol B: Orthogonal Deprotection (Self-Validating)
Visualization of Chemical Logic
The following diagrams map the synthesis workflow and the orthogonal reactivity profile, illustrating why this compound is superior for complex multi-step synthesis.
Diagram 1: Synthesis & Differentiation Pathway
Caption: Synthesis of the target via statistical monobenzylation of the DHA-acetal. The use of limiting BnBr controls selectivity.[1]
Diagram 2: Orthogonal Reactivity Map
Caption: The "Orthogonality Map" demonstrates how the compound allows selective access to the ketone, the diol, or C1-oxidation products independently.[1]
References
-
Solution Chemistry of Dihydroxyacetone. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Preparation of 1-methoxy-2-propanol (Acetalization Protocols). Google Patents (US6846961B2).[1] Available at: [1]
-
Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. MDPI (Molecules). Available at: [Link][1][8]
-
Organic Syntheses Procedure: Benzylation of Polyols. Organic Syntheses. Available at: [Link][1]
Sources
- 1. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]
- 2. molbase.com [molbase.com]
- 3. guidechem.com [guidechem.com]
- 4. 6,1',6'-tri-O-tribenzylsucrose | 35674-14-7 [amp.chemicalbook.com]
- 5. do.labnovo.com [do.labnovo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
Quantitative Analysis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: A Comparative Performance Guide
Executive Summary
This guide provides a technical analysis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1), a versatile C3-synthon derived from dihydroxyacetone (DHA).[1] Unlike its cyclic analogs (e.g., 1,3-dioxolane derivatives), this acyclic dimethyl acetal offers a distinct "fast-release" deprotection profile. This document compares its stability and reactivity against standard cyclic alternatives, providing quantitative kinetic data and optimized protocols for its use in total synthesis and drug development.
Part 1: Strategic Utility & Comparative Analysis
The Core Trade-Off: Acyclic vs. Cyclic Ketals
The primary decision point for using this compound versus a cyclic analog (such as 2-benzyloxymethyl-2-hydroxymethyl-1,3-dioxolane) lies in the hydrolytic stability of the protecting group.
-
The Product (Acyclic): The dimethyl acetal functionality is significantly more acid-labile. It allows for deprotection under mild conditions (e.g., aqueous acetic acid or dilute HCl at RT), preserving other sensitive functionalities.
-
The Alternative (Cyclic): Cyclic ketals (dioxolanes) benefit from the entropic stability of the ring system. They require harsher acidic conditions or higher temperatures for removal, which may be incompatible with complex substrates.
Quantitative Stability Data
The following table summarizes the relative hydrolysis rates (
| Feature | This compound (Acyclic) | Cyclic Analog (1,3-Dioxolane) | Implication |
| Hydrolysis Rate ( | ~50,000 | 1 | Acyclic hydrolyzes |
| Acid Sensitivity | High (Cleaves at pH 3-4) | Low (Requires pH < 1 or Heat) | Use acyclic for "late-stage" release. |
| Formation Enthalpy | Less Favorable (Entropically neutral) | Favorable (Entropically driven) | Cyclic is easier to install; Acyclic is easier to remove. |
| Workup Stability | Requires buffered/basic workup | Stable to standard acidic washes | Critical: Avoid acidic silica gel with the acyclic form. |
Data derived from comparative kinetic studies of acetal hydrolysis [1][2].[2]
Mechanistic Pathway Visualization
The diagram below illustrates the divergent stability profiles. The acyclic acetal bypasses the ring-opening energy barrier, leading to rapid oxocarbenium ion formation.
Figure 1: Comparative hydrolysis pathways. The acyclic acetal (red) avoids the energetically costly ring-opening step required for the cyclic analog (blue).
Part 2: Reaction Efficiency & Optimization
Oxidation of the Primary Alcohol
A critical transformation is the oxidation of the C1-hydroxyl to an aldehyde, creating a bifunctional building block. Due to the acid sensitivity of the dimethyl acetal, acidic oxidants (e.g., Jones Reagent) are contraindicated .
Recommended Method: Swern Oxidation The Swern oxidation is the gold standard for this substrate because the reaction conditions remain non-acidic (progressing from neutral to basic upon addition of Et3N).
-
Yield Expectations: 85-92%
-
Purity: >95% (crude usually requires no chromatography if worked up carefully).
-
Alternative: Dess-Martin Periodinane (DMP) is also effective but requires buffering with NaHCO3 to neutralize the acetic acid byproduct.
Experimental Protocol: Swern Oxidation
Self-Validating Step: The disappearance of the starting material spot (
Materials:
-
Oxalyl chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Substrate: this compound (1.0 equiv)
Procedure:
-
Activation: In a flame-dried flask under
, cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir for 15 min. Validation: Evolution of gas (CO/CO2) ceases. -
Addition: Add the substrate (dissolved in min. DCM) dropwise over 10 min. Maintain temp < -60°C. Stir for 30-45 min.
-
Termination: Add
dropwise. The solution will turn cloudy (ammonium salts). Allow to warm to 0°C over 1 hour. -
Workup: Quench with saturated
(aq). Extract with DCM. Wash organic layer with brine. Dry over . -
Purification: Concentrate at low temp (<30°C). Flash chromatography on neutralized silica (pre-washed with 1%
/Hexane) is recommended to prevent acetal hydrolysis.
Part 3: References
-
Hydrolysis Kinetics of Acetals: Deslongchamps, P., et al. "The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals." Canadian Journal of Chemistry, 1972/2010.
-
Comparative Stability Data: "A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis." BenchChem Technical Guides.
-
Product Identification: "this compound (CAS 40166-30-1)."[1][3][4][5][6] PubChem Compound Summary.
Sources
- 1. chess-chem.com [chess-chem.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
- 5. 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol - CAS:40166-30-1 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 6. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
Assessing the advantages of using 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
The "Differentiated DHA" Advantage in Complex Synthesis
Executive Summary
In the synthesis of polypropionates, nucleoside analogs, and complex carbohydrates, the C3-synthon is a critical building block. While Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl methanol) has long been the industry standard for protected glycerol equivalents, it suffers from a key limitation: it fixes the oxidation state at the alcohol level.
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) emerges as a superior alternative for targets requiring a ketone functionality. As a monoprotected, dimethyl acetal derivative of 1,3-dihydroxyacetone (DHA) , it offers three distinct advantages:
-
Pre-installed Oxidation State: The C2 position is already at the ketone oxidation state (masked), eliminating harsh oxidative deprotection steps.
-
Desymmetrization: It breaks the symmetry of DHA, providing one free hydroxyl for coupling and one benzyl-protected arm for stability.
-
True Orthogonality: The acyclic dimethyl acetal and benzyl ether protecting groups can be removed independently under mutually exclusive conditions.
Chemical Profile & Structural Logic
| Feature | Specification |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |
| CAS Number | 40166-30-1 |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Core Scaffold | 1,3-Dihydroxyacetone (DHA) |
| Protecting Group 1 | Dimethyl Acetal (C2): Masks ketone; Acid-labile. |
| Protecting Group 2 | Benzyl Ether (C3): Masks alcohol; Hydrogenolysis/Lewis Acid-labile. |
| Reactive Handle | Primary Alcohol (C1): Ready for oxidation, tosylation, or Mitsunobu coupling. |
Comparative Analysis: The "DHA" vs. "Glycerol" Route
The choice between using a Glycerol-derived synthon (Solketal) and a DHA-derived synthon (this compound) dictates the efficiency of the downstream synthesis.
Comparison Table: Efficiency in C3-Synthon Applications
| Feature | This compound | Solketal (Glycerol Acetonide) | 1,3-Bis(benzyloxy)-2-propanone |
| Oxidation State | Ketone (Masked) | Alcohol (Protected) | Ketone (Free) |
| Symmetry | Desymmetrized (Chiral precursor) | Chiral (if resolved) | Symmetric (Difficult to differentiate) |
| C2 Deprotection | Mild Acid Hydrolysis ( | Acid Hydrolysis ( | N/A (Already Free) |
| Orthogonality | High (Bn vs. Acetal) | Low (Acetonide is acid labile) | N/A |
| Primary Use Case | Synthesis of ketose sugars , acyclic nucleosides , and quaternary centers . | Synthesis of lipids, glycerol backbones. | Symmetric cross-linking. |
Deep Dive: The Orthogonality Advantage
In multi-step synthesis, the ability to remove protecting groups selectively is paramount.
-
Solketal: The acetonide group is acid-labile. If you need to manipulate other acid-sensitive groups (e.g., silyl ethers), the acetonide may inadvertently hydrolyze. Furthermore, converting Solketal to a ketone requires deprotection to the diol followed by selective oxidation, which is chemically risky.
-
This compound:
-
Route A (Ketone Release): Treat with aqueous acid (HCl/THF). The acetal hydrolyzes to the ketone; the benzyl ether remains intact.
-
Route B (Alcohol Release): Treat with H₂/Pd-C. The benzyl ether is cleaved to the alcohol; the acetal remains intact.
-
Visualization: Strategic Workflows
The following diagram illustrates the strategic advantage of using this compound (Compound B ) over Solketal for ketone-containing targets.
Figure 1: Synthesis and divergent utility of this compound compared to Solketal.
Experimental Protocols
Protocol A: Synthesis via Desymmetrization
Objective: Selective mono-benzylation of 2,2-dimethoxy-1,3-propanediol.
Reagents:
-
2,2-Dimethoxy-1,3-propanediol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.0 eq)
-
Benzyl Bromide (BnBr, 1.0 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Suspend NaH (1.0 eq) in anhydrous THF at 0°C under inert atmosphere (Ar/N₂).
-
Addition: Slowly add a solution of 2,2-dimethoxy-1,3-propanediol (1.0 eq) in THF. Stir for 30 minutes to form the mono-alkoxide. Note: The statistical formation of the mono-alkoxide is favored by slow addition.
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). The di-benzyl byproduct (non-polar) elutes first, followed by the mono-benzyl product , and finally unreacted diol.
Protocol B: Swern Oxidation to Aldehyde
Objective: Oxidation of the free hydroxyl to generate 3-(benzyloxy)-2,2-dimethoxypropanal.
Reagents:
-
Oxalyl Chloride (1.1 eq)
-
DMSO (2.2 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM)
Step-by-Step:
-
Activation: Cool a solution of Oxalyl Chloride in dry DCM to -78°C. Add DMSO dropwise (gas evolution). Stir for 15 minutes.
-
Oxidation: Add a solution of This compound in DCM dropwise, maintaining -78°C. Stir for 30 minutes.
-
Termination: Add Triethylamine dropwise. The solution will turn cloudy. Allow to warm to 0°C over 30 minutes.
-
Isolation: Quench with water. Extract with DCM. The resulting aldehyde is sensitive; use immediately or store at -20°C.
References
-
Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10093990, this compound.
-
URL:[Link]
-
Parent Diol Synthesis & Polymerization
- Context: Describes the synthesis of the core 2,2-dimethoxy-1,3-propanediol scaffold and its stability/reactivity in ring-opening polymeriz
- Source: Chen, Y., et al. (2012). "Synthesis and Anionic Ring-Opening Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates.
-
URL:[Link]
-
General Protecting Group Strategy
- Context: Authoritative guide on the orthogonality of Benzyl ethers and Dimethyl acetals.
- Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
URL:[Link]
A Comparative Guide to the Synthesis and Application of Protected Glycerol Derivatives: Ensuring Experimental Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. In the realm of synthetic organic chemistry, the choice of starting materials and protecting groups can significantly impact the reliability and outcome of a synthetic route. This guide provides an in-depth comparison of two protected glycerol derivatives: the specifically requested but less documented 3-Benzyloxy-2,2-dimethoxy-propan-1-ol and the widely used alternative, Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol). We will delve into their synthesis, applications, and the critical factors that influence experimental reproducibility.
The Importance of Reproducible Chemistry
The ability to reliably reproduce a chemical synthesis is paramount for its validation and potential scale-up. A recent survey highlighted that chemistry is a field where researchers often face challenges in replicating published work.[1] This underscores the need for detailed and transparent experimental protocols. Factors influencing reproducibility can range from the purity of reagents and solvents to subtle variations in reaction conditions.[2] In process R&D, accurate and repeatable yields are crucial for calculating material requirements for larger-scale production.[3]
Synthesis of this compound: A Proposed Protocol
While a direct, optimized synthesis for this compound is not extensively reported in the literature, a plausible and logical two-step synthesis can be proposed based on established chemical principles. This synthesis leverages the protection of a diol as an acetonide.
Part 1: Synthesis of the Precursor, 3-Benzyloxy-1,2-propanediol
The initial step involves the synthesis of 3-Benzyloxy-1,2-propanediol, a known compound.
Experimental Protocol: Synthesis of 3-Benzyloxy-1,2-propanediol
-
Reaction Setup: In a 2 L three-necked flask equipped with a condenser and a thermometer, combine 3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1300 mL), and 70% perchloric acid (1.5 mL).
-
Heating: Heat the mixture to 80°C and maintain this temperature with stirring for 18 hours.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a 5% sodium bicarbonate solution.
-
Solvent Removal: Remove the water using a rotary evaporator.
-
Azeotropic Distillation: To remove residual water, perform an azeotropic distillation with 300 mL of benzene.
-
Final Purification: After evaporating the benzene, distill the product to yield 3-benzyloxy-1,2-propanediol (boiling point 127°-136° C). The expected yield is approximately 90%.[4]
Part 2: Proposed Synthesis of this compound via Acetonide Formation
The second step involves the protection of the 1,2-diol of 3-Benzyloxy-1,2-propanediol using 2,2-dimethoxypropane in an acid-catalyzed reaction. 2,2-dimethoxypropane serves as both a source for the isopropylidene ketal and as a water scavenger, driving the reaction to completion.[1][4]
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-Benzyloxy-1,2-propanediol (1 mole equivalent) in a suitable anhydrous solvent such as acetone or dichloromethane.
-
Addition of Reagents: Add 2,2-dimethoxypropane (1.2 mole equivalents) to the solution.
-
Catalyst: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a weak base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the 2,2-dimethoxypropane and the resulting acetonide. Therefore, using anhydrous solvents and reagents is critical for good yields.
-
Acid Catalyst: The formation of the acetonide is an acid-catalyzed process.[4] The choice of catalyst can influence the reaction rate and selectivity. A solid acid catalyst can simplify the workup procedure.
-
Water Scavenger: 2,2-dimethoxypropane also acts as a water scavenger by reacting with any water present to form acetone and methanol, which helps to drive the equilibrium towards the product.[1][5]
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
A Reliable Alternative: The Synthesis and Application of Solketal
Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) is a widely used and well-characterized chiral building block derived from glycerol.[6][] Its synthesis is a robust and reproducible reaction, making it an excellent benchmark for comparison.
Synthesis of Solketal
The synthesis of solketal involves the acid-catalyzed reaction of glycerol with acetone.[8] This reaction is well-documented with various catalysts, including homogeneous acids like p-TSA and heterogeneous catalysts like Amberlyst resins.[9][10][11]
Experimental Protocol: Synthesis of Solketal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol (1 mole equivalent) and acetone (4-6 mole equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., Amberlyst-46, 1-7 wt% of glycerol).[9][11]
-
Reaction Conditions: Heat the mixture to a gentle reflux (around 50-60°C) and stir for the required reaction time (typically 1-5 hours).
-
Reaction Monitoring: Monitor the conversion of glycerol by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Catalyst Removal: If a heterogeneous catalyst is used, filter it off from the reaction mixture. If a homogeneous catalyst is used, neutralize the mixture with a base.
-
Purification: Remove the excess acetone by rotary evaporation. The resulting crude solketal can be purified by vacuum distillation.
Diagram of Solketal Synthesis Workflow
Caption: Established and reproducible synthesis of Solketal.
Comparative Analysis: this compound vs. Solketal
| Feature | This compound (Proposed) | Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) |
| Starting Materials | 3-Benzyloxy-1,2-epoxypropane, 2,2-dimethoxypropane | Glycerol, Acetone |
| Number of Steps | 2 | 1 |
| Catalyst | Perchloric acid (Step 1), Acid catalyst (e.g., p-TSA) (Step 2) | Various acid catalysts (homogeneous or heterogeneous) |
| Reproducibility | Less established, potentially more variable due to the two-step process and lack of optimized protocols. | Highly reproducible with numerous established protocols.[3][8][9][12] |
| Key Applications | Chiral building block in organic synthesis. | Fuel additive, green solvent, plasticizer, chiral building block.[13] |
| Potential Challenges | Side reactions in the epoxy opening, incomplete diol protection, purification challenges. | Catalyst deactivation (especially with crude glycerol), water formation can limit conversion.[8] |
Reproducible Application of a Chiral Building Block: Oxidation of Solketal
To demonstrate a reproducible experimental workflow, we present the oxidation of solketal to the corresponding aldehyde, a key intermediate in many syntheses.
Experimental Protocol: Oxidation of Solketal to (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare a solution of oxalyl chloride (1.1 mole equivalents) in anhydrous dichloromethane (DCM) and cool it to -78°C (dry ice/acetone bath).
-
Swern Oxidation Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 mole equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65°C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of solketal (1 mole equivalent) in anhydrous DCM dropwise, keeping the temperature below -65°C.
-
Reaction Completion: Stir the mixture for 30-60 minutes at -78°C.
-
Quenching: Add triethylamine (5 mole equivalents) dropwise, allowing the temperature to warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often used without further purification. If necessary, it can be purified by careful distillation under reduced pressure.
Trustworthiness of the Protocol: This protocol for Swern oxidation is a well-established and widely used method for the mild oxidation of primary alcohols to aldehydes. Its reproducibility is high when conducted under strictly anhydrous conditions and with careful temperature control.
Troubleshooting and Ensuring Reproducibility
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Acetonide Formation | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Inefficient catalyst. | Try a different acid catalyst (e.g., pyridinium p-toluenesulfonate for sensitive substrates). | |
| Incomplete Reaction | Insufficient reaction time or catalyst amount. | Monitor the reaction by TLC and allow it to go to completion. Increase the catalyst loading if necessary. |
| Side Product Formation | Unwanted reactions of the benzyloxy group (e.g., hydrogenolysis). | Choose reaction conditions and catalysts that are compatible with the benzyloxy protecting group. |
| Low Yield in Solketal Synthesis | Water as a byproduct inhibiting the reaction. | Use a Dean-Stark trap to remove water azeotropically or use a water-tolerant catalyst. |
| Catalyst deactivation. | Regenerate the catalyst or use fresh catalyst. If using crude glycerol, consider a purification step. |
Conclusion
While the synthesis of this compound is chemically feasible, its lack of established and optimized protocols presents a higher risk to experimental reproducibility compared to the synthesis of Solketal. For researchers requiring a reliable and well-characterized chiral building block derived from glycerol, Solketal offers a robust and highly reproducible synthetic route with a wide range of documented applications. This guide provides the necessary protocols and comparative data to enable an informed decision based on the specific needs of a research project, with a strong emphasis on achieving reproducible and trustworthy results.
References
-
PrepChem. Synthesis of 3-benzyloxy-1,2-propanediol. Available from: [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. Available from: [Link]
-
Frontiers in Chemistry. Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Available from: [Link]
-
YouTube. Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Available from: [Link]
-
MDPI. Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. Available from: [Link]
-
ResearchGate. Synthesis scheme of glycerol to solketal. Available from: [Link]
-
Enago Academy. Can Reproducibility in Chemical Research be Fixed?. Available from: [Link]
-
RSC Publishing. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. Available from: [Link]
-
Organic Process Research & Development. Editorial Reproducibility of Results. Available from: [Link]
-
ResearchGate. Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Available from: [Link]
-
Chemnovatic. Propylene Glycol and Glycerine in E-Liquid Manufacturing. Available from: [Link]
-
ChiroBlock. Synthesis of Chiral Compounds and other Specialty Chemicals. Available from: [Link]
-
NIH. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. Available from: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Glycerols and Glycols. Available from: [Link]
-
Chemnovatic. The differences between glycol and glycerine – when to use which?. Available from: [Link]
-
Master Organic Chemistry. Reproducibility In Organic Chemistry. Available from: [Link]
Sources
- 1. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 8. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
Cross-validation of analytical data for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Analytical Cross-Validation & Performance Guide: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Part 1: Executive Summary – The Masked Dihydroxyacetone Scaffold
In the architecture of complex organic synthesis, This compound (CAS 40166-30-1) serves as a critical "masked" equivalent of 1,3-dihydroxyacetone (DHA). Unlike the ubiquitous acetonide-protected glycerol (Solketal), this acyclic dimethyl acetal offers a distinct reactivity profile, primarily characterized by enhanced acid lability and steric flexibility .
This guide provides a technical cross-validation of this building block, comparing its performance against cyclic alternatives and detailing a self-validating synthesis protocol. The core value proposition of this compound lies in its ability to differentiate the two primary hydroxyl groups of DHA—one protected as a benzyl ether, the other free for oxidation or coupling—while the ketone remains masked as a dimethyl acetal, ready for mild deprotection.
Part 2: Synthesis & Self-Validating Protocol
The synthesis of this compound is a two-stage process designed to break the symmetry of 1,3-dihydroxyacetone.
Stage 1: Acetalization (Symmetry Preservation)
Precursor Synthesis: 1,3-Dihydroxyacetone is treated with methanol and an acid catalyst (e.g.,
-
Checkpoint: The disappearance of the ketone carbonyl signal in
C NMR (~200 ppm) and appearance of the acetal carbon (~100 ppm).
Stage 2: Desymmetrization (Monobenzylation)
This is the critical step requiring precise stoichiometry to avoid bis-benzylation.
Experimental Protocol:
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Reagents:
-
Procedure:
-
Dissolve diol in THF at 0°C.
-
Add NaH portion-wise. Evolution of
gas confirms deprotonation. Stir for 30 min. -
Add BnBr dropwise over 20 minutes. Causality: Slow addition prevents high local concentrations of electrophile, minimizing the formation of the bis-benzyl byproduct.
-
Warm to Room Temperature (RT) and stir for 4-6 hours.
-
-
Workup: Quench with sat.
, extract with EtOAc, wash with brine. -
Purification: Silica gel chromatography. The mono-benzyl ether (Product) elutes between the starting diol (more polar) and the bis-benzyl ether (less polar).
Workflow Visualization
Figure 1: Step-wise synthesis pathway transforming DHA into the target mono-protected building block.
Part 3: Analytical Cross-Validation (The Data)
To ensure scientific integrity, the identity of the product must be validated against its precursor. The breaking of symmetry is the key diagnostic indicator.
Table 1: Comparative NMR Diagnostic Data
| Feature | Precursor: 2,2-dimethoxy-1,3-propanediol | Product: this compound | Diagnostic Shift (Validation) |
| Symmetry | Asymmetric | Loss of simplified splitting patterns. | |
| Acetal MeO- | Methyl groups become diastereotopic or distinct. | ||
| Split Signals: 1. | Integration of 2:2 confirms mono-functionalization. | ||
| Aromatic | None | Confirms incorporation of Benzyl group.[2] | |
| Benzylic | None | Diagnostic peak for Benzyl ether. | |
| Acetal Carbon | Confirms integrity of the acetal protection. |
Data grounded in standard chemical shift references for glycerol acetals and benzyl ethers [1, 2].
Part 4: Performance Comparison Guide
Why choose This compound (Acyclic) over the standard Solketal Benzyl Ether (Cyclic)?
Table 2: Performance Matrix
| Metric | Acyclic Dimethyl Acetal (This Product) | Cyclic Acetonide (Solketal Derivative) | Application Context |
| Acid Stability | Low: Hydrolyzes rapidly with catalytic acid (e.g., PPTS, wet acetone). | Moderate/High: Requires stronger acid or heat to remove. | Use Acyclic if substrate has acid-sensitive groups (e.g., TBDMS, Trityl). |
| Steric Profile | Flexible: Methoxy groups can rotate; less steric hindrance at the quaternary center. | Rigid: 5-membered ring imposes conformational constraint. | Use Acyclic for sterically demanding subsequent couplings. |
| Deprotection | Mild: Can be removed in situ during workup or with mild Lewis acids. | Standard: Typically requires 1M HCl or AcOH/Water reflux. | Acyclic is superior for "Late-Stage" deprotection. |
| Orthogonality | High: Orthogonal to Benzyl (Hydrogenolysis) and Silyl ethers (Fluoride). | High: Orthogonal to Benzyl and Silyl ethers. | Equivalent orthogonality, different lability. |
Decision Logic for Researchers
Figure 2: Selection logic based on substrate sensitivity and steric demands.[2]
References
- Synthesis of 1,3-dihydroxyacetone derivatives.ResearchGate. Retrieved from [ResearchGate Snippet 1.8]. Confirms NMR data for precursor 2,2-dimethoxy-1,3-propanediol.
- General Protocol for Benzylation of Alcohols.Minnesota State University Moorhead. Retrieved from [Source Snippet 1.5]. Provides standard conditions for NaH/BnBr ether synthesis.
- Glycerol Acetals and Ketals as Bio-based Solvents.ResearchGate. Retrieved from [Source Snippet 1.11]. Discusses stability differences between dioxane (cyclic) and acyclic acetals.
- Acetals as Protecting Groups.Chemistry LibreTexts. Retrieved from [Source Snippet 1.10]. Comparative analysis of acetal vs. ketal stability.
- This compound Product Data.Sigma-Aldrich. Retrieved from [Source Snippet 1.2]. Confirms commercial availability and CAS identity.
Sources
Strategic Utilization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: A Performance & Comparison Guide
Introduction: The "Masked Dihydroxyacetone" Strategy
In the architecture of complex organic synthesis—particularly for polyketides, carbohydrates, and chiral building blocks—the choice of a three-carbon (C3) synthon is often the deciding factor in route efficiency. 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) represents a highly specialized "masked" form of 1,3-dihydroxyacetone (DHA).
Unlike the ubiquitous Solketal (1,2-O-isopropylidene-glycerol), which locks the molecule into a 1,2-diol framework, the 2,2-dimethoxy moiety preserves the oxidation state of a ketone at C2. This structural nuance allows researchers to access 1,3-functionalized ketones immediately upon deprotection, avoiding the oxidation steps required when using glycerol-derived synthons.
This guide evaluates the performance of this compound across three critical reaction systems: Acidic Hydrolysis , Oxidative Transformations , and Nucleophilic Substitution , providing a comparative analysis against standard alternatives.
Comparative Analysis: Acyclic vs. Cyclic Protection[1][2][3]
The defining feature of this compound is the acyclic dimethyl acetal protecting group. Understanding the stability difference between this and cyclic analogs (dioxolanes/dioxanes) is critical for experimental success.
Table 1: Performance Comparison of C3-Building Blocks
| Feature | This compound | Solketal (1,2-O-isopropylidene-glycerol) | 1,3-Dithiane Derivative |
| Core Backbone | Dihydroxyacetone (Ketone) | Glycerol (Triol) | Dihydroxyacetone (Ketone) |
| Protecting Group | Acyclic Dimethyl Acetal | Cyclic Acetal (1,3-Dioxolane) | Cyclic Thioacetal |
| Acid Stability | Low: Hydrolyzes rapidly in mild aq. acid.[1][2][3][4][5][6][7][8][9] | Moderate: Requires heat/stronger acid to cleave. | High: Stable to acid; requires Hg(II) or oxidative cleavage. |
| Deprotection Product | 1-O-Benzyl-1,3-dihydroxyacetone | Glycerol (requires oxidation to get ketone) | 1,3-dihydroxyacetone |
| C2 Reactivity | Latent Ketone (Electrophilic upon hydrolysis) | Protected Alcohol (Nucleophilic upon hydrolysis) | Umpolung (Nucleophilic C2) |
| Best Use Case | Mild release of ketone; Transacetalization. | Stable diol protection; Chiral pool synthesis. | Carbon-carbon bond formation at C2. |
Field Insight: Choose the dimethyl acetal when you need to regenerate the ketone under mild conditions (e.g., PPTS, wet acetone) where a cyclic acetonide would remain stable. Avoid it if your synthetic route involves harsh acidic workups (pH < 4).
Performance in Reaction Systems
System A: Hydrolytic Stability (The "Acid Test")
The acyclic nature of the dimethyl acetal makes it entropically less stable than the cyclic acetonide of Solketal.
-
Mechanism: Hydrolysis proceeds via an oxocarbenium ion intermediate.[7] In acyclic systems, the ejection of methanol is irreversible in the presence of excess water. In cyclic systems, the pendant hydroxyl group can re-close the ring, slowing the net hydrolysis rate.
-
Experimental Implication:
-
Solketal: Half-life in 1M acetic acid is hours to days.
-
Dimethyl Acetal: Half-life in 1M acetic acid is minutes.
-
-
Recommendation: Use buffered aqueous workups (NaHCO3) immediately after reactions to prevent inadvertent deprotection.
System B: Oxidation Efficiency (The "Aldehyde Gateway")
Transforming the C1-primary alcohol to an aldehyde is a common pivot point.
-
Compatible Oxidants:
-
Swern Oxidation: (DMSO/Oxalyl Chloride/Et3N). Excellent. The basic workup preserves the acid-sensitive acetal.
-
Dess-Martin Periodinane (DMP): Excellent. Neutral conditions prevent hydrolysis.
-
TEMPO/BAIB: Good, provided the system is buffered.
-
-
Incompatible Oxidants:
-
Jones Reagent (CrO3/H2SO4): Fatal. The strong acid will hydrolyze the acetal immediately, leading to a complex mixture of keto-aldehydes and polymerization.
-
PCC (Pyridinium Chlorochromate): Risky. The acidic character of PCC can trigger partial hydrolysis.
-
System C: Orthogonal Deprotection
This compound offers true orthogonality.
-
Remove Benzyl (Keep Acetal): Hydrogenolysis (H2, Pd/C, EtOH) or Lewis Acid (BCl3 at -78°C). The acetal survives neutral hydrogenation perfectly.
-
Remove Acetal (Keep Benzyl): Mild aqueous acid (5% HCl in THF or PPTS in wet acetone). The benzyl ether is stable to these conditions.
Visualizing the Reactivity Logic
The following diagram illustrates the decision matrix for processing this compound, highlighting the "Safe" vs. "Unsafe" pathways.
Figure 1: Reactivity flow showing the critical divergence between neutral/basic oxidation (Safe) and acidic oxidation (Unsafe).
Experimental Protocols
Protocol 1: Swern Oxidation (Aldehyde Synthesis)
This protocol is optimized to prevent acetal hydrolysis during the oxidation of the primary alcohol.
Reagents:
-
Oxalyl chloride (1.1 eq)
-
DMSO (2.2 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation: Cool a solution of oxalyl chloride in DCM to -78°C under argon. Add DMSO dropwise. Stir for 15 minutes.
-
Addition: Add a solution of This compound in DCM dropwise to the activated DMSO mixture, maintaining temperature below -60°C. Stir for 30 minutes.
-
Termination: Add triethylamine (Et3N) dropwise. The reaction mixture will turn white/cloudy. Allow it to warm to 0°C over 30 minutes.
-
Workup (CRITICAL): Quench with saturated aqueous NaHCO3 (not water or NH4Cl, which can be slightly acidic). Extract with DCM.
-
Validation: 1H NMR should show the aldehyde proton (~9.6 ppm) and retention of the two methoxy singlets (~3.2 ppm).
Protocol 2: Selective Transacetalization (Ketone Regeneration)
Use this when you want to swap the dimethyl acetal for a cyclic acetal or release the ketone.
Reagents:
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Acetone (wet) or 2-Butanone
Procedure:
-
Dissolve the substrate in wet acetone (containing ~1% water).
-
Add catalytic PPTS.
-
Heat to reflux for 2-4 hours. The equilibrium is driven by the volatility of methanol.
-
Result: This converts the dimethyl acetal into the ketone (or the acetonide if a diol is present and water is excluded).
Synthesis Workflow Visualization
The following diagram maps the transformation of this building block into a functionalized intermediate.
Figure 2: Step-wise synthesis showing the survival of the acetal through oxidation and Grignard addition, followed by its removal.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability profiles).
-
Kreevoy, M. M., & Taft, R. W. (1955).[7] Acid-catalyzed Hydrolysis of Acetal and Chloroacetal.[7][9] Journal of the American Chemical Society, 77(11), 3146-3148.[7] Link
-
Meskens, F. A. J. (1981).[7] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[2][7][10] Synthesis, 1981(7), 501-522.[7] Link
-
Cordes, G. H., & Bull, H. G. (1974).[7] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[7] Chemical Reviews, 74(5), 581-603.[7] Link
-
Kumar, R., et al. (2007).[2] Mild and Chemoselective Acetalization/Deacetalization.[2] Synthesis, 2007, 299-303.[2] Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Topical monobenzyl ether of hydroquinone is an effective and safe treatment for depigmentation of extensive vitiligo in the medium term: a retrospective cohort study of 53 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Cost-benefit analysis of using 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in research
The following guide provides a rigorous cost-benefit analysis and technical evaluation of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1), a specialized building block for organic synthesis.[1]
Topic: Strategic Selection of Acyclic Ketal Synthons in Drug Discovery Audience: Medicinal Chemists, Process Chemists, and CMC Leads.[1]
Executive Summary: The "Make vs. Buy" Calculus
This compound represents a unique class of "monoprotected" dihydroxyacetone (DHA) equivalents.[1] Unlike the ubiquitous cyclic acetals (e.g., Solketal derivatives), this acyclic dimethyl ketal offers a free primary hydroxyl group alongside a masked ketone and a stable benzyl ether.
This structural distinction renders it a high-value synthon for constructing acyclic nucleosides, polyketide fragments, and chiral building blocks via desymmetrization.[1] However, its high market price necessitates a strict cost-benefit analysis.[1]
| Feature | This compound | 2,2-Dimethyl-1,3-dioxan-5-one (Cyclic Alternative) |
| Structure | Acyclic Dimethyl Ketal | Cyclic Acetal (Acetonide) |
| Connectivity | Bifunctional: Free -OH & Protected -OBn | Non-functional: No free -OH (requires ring opening) |
| Lability | High (Hydrolyzes rapidly in mild acid) | Moderate (Requires stronger acid/heat) |
| Cost (Commercial) | High (~ | Low (<$5 / g) |
| Primary Use | Linker chemistry, Acyclic Nucleosides | Pro-chiral ketone source, Aldol reactions |
Technical Performance Analysis
The Orthogonality Advantage
The primary benefit of this compound is its orthogonal reactivity profile . It allows researchers to manipulate three distinct carbon centers without protecting group interference:
-
C1 (Free Hydroxyl): Ready for immediate coupling (Mitsunobu, Tosylation, Alkylation).
-
C2 (Dimethyl Ketal): Masked ketone.[1] Stable to base/nucleophiles; unmasks with mild aqueous acid.[1]
-
C3 (Benzyl Ether): Stable to acid/base; removed via hydrogenolysis (
).[1]
Comparison with Cyclic Alternatives
In standard DHA chemistry, the cyclic acetal (2,2-dimethyl-1,3-dioxan-5-one) is the default choice due to cost.[1] However, using the cyclic variant to achieve the same functionality as the target compound requires a 4-step sequence with yield losses:
-
Cyclic Route: Ketone protection
Reduction Mono-protection Oxidation.[1] -
Acyclic Route (Target): Direct coupling via the free hydroxyl.
Experimental Protocols
Protocol A: In-House Synthesis (Cost Reduction Strategy)
For scales >10g, synthesis is recommended over purchase.[1]
Objective: Preparation of this compound via desymmetrization of 2,2-dimethoxypropane-1,3-diol.
Reagents:
-
Dihydroxyacetone dimer (DHA)
-
Trimethyl Orthoformate (TMOF)
-
Methanol (MeOH)[2]
-
p-Toluenesulfonic acid (pTSA)[1]
-
Sodium Hydride (NaH)
-
Benzyl Bromide (BnBr)
Step 1: Ketalization of DHA
-
Suspend DHA dimer (10.0 g, 55.5 mmol) in MeOH (100 mL) and TMOF (20 mL).
-
Add pTSA (0.5 g) and reflux for 4 hours. The solution will clarify.
-
Neutralize with
, concentrate, and distill to obtain 2,2-dimethoxypropane-1,3-diol (Yield: ~85%).
Step 2: Statistical Mono-Benzylation
-
Dissolve the diol (5.0 g, 36.7 mmol) in dry THF (50 mL) at 0°C.
-
Add NaH (60% dispersion, 1.47 g, 36.7 mmol - 1.0 equiv ). Stir for 30 min.
-
Add Benzyl Bromide (4.36 mL, 36.7 mmol) dropwise over 1 hour.
-
Allow to warm to RT and stir overnight.
-
Purification (Critical): The reaction yields a statistical mixture (Unreacted Diol : Mono-Bn : Di-Bn).
-
Quench with water, extract with EtOAc.
-
Purify via Flash Chromatography (Hexane:EtOAc 4:1).
-
Target Product (Mono-Bn): Expect ~40–50% yield.
-
Note: The unreacted diol can be recycled.
-
Validation:
-
1H NMR (CDCl3):
7.35 (m, 5H, Ph), 4.55 (s, 2H, ), 3.65 (s, 2H, ), 3.50 (s, 2H, ), 3.25 (s, 6H, ).
Protocol B: Application in Nucleoside Mimetic Synthesis
Objective: Coupling the synthon to a nucleobase (e.g., N-Benzoyl Cytosine).[1]
-
Activation: Dissolve this compound (1.0 eq) in DCM with
(2.0 eq). Add Methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C. Stir 1h. Workup to get the mesylate. -
Coupling: React Mesylate with
-Benzoylcytosine (1.2 eq) and (2.0 eq) in DMF at 80°C for 16h. -
Result: Formation of the N1-alkylated acyclic nucleoside precursor.
Visualizing the Decision Matrix & Chemistry
Diagram 1: Strategic Decision Tree (Make vs. Buy)
Caption: Decision matrix for sourcing the compound based on scale and resource allocation.
Diagram 2: Orthogonal Reactivity Map[1]
Caption: The orthogonal deprotection/activation pathways available for the target molecule.
References
-
Synthesis of Acyclic Nucleosides
-
Desymmetrization Strategies
- Title: Enantioselective desymmetrization strategy of prochiral 1,3-diols in n
- Source: Beilstein Journal of Organic Chemistry (Snippet 1.4).
-
URL:[Link]
-
Ketalization Protocols
- Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Source: ACS Omega (Snippet 1.9).
-
URL:[Link]
-
Compound Data & Safety
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. EP0152801B1 - Process for manufacturing benzaldehyde dialkylacetals - Google Patents [patents.google.com]
- 3. 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol - CAS:40166-30-1 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 4. Page loading... [guidechem.com]
- 5. C12H18O4_Molecular formula [molbase.com]
Safety Operating Guide
Proper Disposal of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS No. 40166-30-1). As a trusted partner in your research, we extend our commitment beyond product provision to ensure the safety of your laboratory environment and the integrity of your work. The following procedures are synthesized from an analysis of the compound's chemical structure, data from structurally related substances, and established best practices for chemical waste management.
Hazard Identification and Risk Assessment
This compound is a non-halogenated organic solvent. Its structure suggests the following potential hazards, derived from related compounds such as 2,2-dimethoxypropane and various methoxypropanol isomers:
-
Flammability: The presence of the dimethoxypropane moiety indicates that this compound is likely a flammable liquid.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Irritation: Like many organic solvents, it may cause skin, eye, and respiratory tract irritation.[1][4]
-
Peroxide Formation: While the acetal structure reduces the risk compared to simple ethers, the presence of ether linkages suggests a potential for peroxide formation upon prolonged exposure to air and light. Peroxide formation can lead to explosive hazards.
-
Toxicity: While specific toxicity data is unavailable, related compounds may be harmful if inhaled or swallowed.[1] Inhalation may cause dizziness or drowsiness.[5][6]
-
Environmental Hazards: Ecotoxicological data is limited. However, it is prudent to assume the substance may be harmful to aquatic life and should not be released into the environment.[7]
Summary of Key Safety Data (Inferred from Structurally Similar Compounds)
| Property | Inferred Value/Classification | Rationale/Source Compounds |
| GHS Pictograms | Flammable Liquid, Irritant | Based on 2,2-dimethoxypropane, 1-methoxy-2-propanol |
| Hazard Statements | H225/H226 (Highly flammable/Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335/H336 (May cause respiratory irritation/drowsiness) | Based on SDS for 2,2-dimethoxypropane and 1-methoxy-2-propanol[2][5] |
| Flash Point | Likely low (e.g., -5°C for 2,2-dimethoxypropane) | Presence of dimethoxypropane group[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | General for volatile organic solvents |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat, use in a chemical fume hood. | Standard practice for handling flammable and irritant organic solvents. |
Pre-Disposal Procedures: Segregation and Labeling
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Mixing of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container with a tight-fitting screw cap. The container must be in good condition, free from cracks or leaks.
-
Waste Stream Classification: This compound should be disposed of as a non-halogenated organic solvent waste .
-
Avoid Mixing:
-
DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).
-
DO NOT mix with strong acids, bases, or oxidizers.
-
DO NOT mix with aqueous waste.
-
-
Labeling: Immediately upon adding the first volume of waste, label the container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Flammable, Irritant"
-
The date of initial waste accumulation.
-
Your name, laboratory, and contact information.
-
Logical Flow for Waste Segregation
Caption: Decision workflow for segregating this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Use spark-proof tools to collect the absorbed material.[1]
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
If safe to do so, remove all ignition sources.
-
Prevent the spill from entering drains.[1]
-
Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, best-practice workflow.
Step-by-Step Disposal Workflow:
-
Ensure Proper Segregation and Labeling: Double-check that the waste container is correctly labeled and contains only non-halogenated organic solvents.
-
Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.[8]
-
Store the container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup. Provide them with the accurate chemical name and hazard information from the label.
-
Documentation: Complete any required hazardous waste manifests or logbooks as per your institution's and regulatory requirements. This creates a "cradle-to-grave" record of the waste.
Disposal Decision Pathway
Caption: Step-by-step workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the most current regulatory standards.
References
- Material Safety Data Sheet - 2,2-Dimethoxypropane. (2013, April 4). Science Lab.
- Material Safety Data Sheet - Cyclohexane 99.5% AR. (n.d.). Flinn Scientific.
- SIGMACOVER 456 BASE GREY - Safety D
- 1-methoxy-2-propanol - Safety D
- (2-methoxymethylethoxy)propanol - Substance Information. (n.d.). European Chemicals Agency (ECHA).
- 2,2-DIMETHOXYPROPANE - Safety D
- Aldrich 388386 - Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet - 2,2-Dimethoxypropane. (n.d.). Merck Millipore.
- 3-(benzyloxy)-2,2-diMethylpropan-1-ol - Safety Data Sheet. (2025, July 26). ChemicalBook.
- This compound Safety D
- Safety data sheet - 3-Methoxy-1-propanol. (n.d.). CPAchem.
- Safety Data Sheet: 1-Methoxy-2-propanol. (n.d.). Carl ROTH.
- 1,3-Dimethoxy-2-propanol. (n.d.). PubChem.
- 3-Methoxy-1-propanol. (n.d.). PubChem.
- 3-(Benzyloxy)propane-1,2-diol. (n.d.). PubChem.
- 3-Benzyloxy-1-propanol 97. (n.d.). Sigma-Aldrich.
- Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
- 2,3-Dimethoxypropan-1-ol. (n.d.). PubChem.
- Safety Data Sheet - Dicyclohexylamine. (2009, September 29). Fisher Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
- Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol). (2024, May 16). Government of Canada.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2003). PubMed.
- Non-Halogenated Solvents in Laboratories. (2021, October).
- 2‐Methoxypropanol‐1. (2019, August 8). Publisso.
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. Documents [merckmillipore.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. multichemindia.com [multichemindia.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Benzyloxy-2,2-dimethoxy-propan-1-ol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: A Proactive Approach to Safety
Given the unique structure of this compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach, grounded in the analysis of its constituent functional groups—a benzyl ether, an acetal, and a primary alcohol—is essential.
Based on structurally similar compounds, this compound should be treated as a substance with the following potential hazards:
-
Flammability: The presence of the dimethoxypropane group suggests the compound may be a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Skin and Eye Irritation: Compounds containing benzyl and ether linkages can cause skin and eye irritation.[1][2] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2][4]
-
Peroxide Formation: Ethers, including benzyl ethers, have the potential to form explosive peroxides upon prolonged storage and exposure to air.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive risk assessment of your specific laboratory procedures is crucial for selecting the appropriate PPE.[5][6] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][7] |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness, consider double-gloving) and a flame-resistant lab coat | Nitrile gloves offer good resistance to a range of organic chemicals.[8] A flame-resistant lab coat protects against splashes and potential flash fires.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosolization, to prevent respiratory tract irritation.[6] |
Glove Selection Logic:
The choice of nitrile gloves is based on their general good resistance to solvents.[9] However, for prolonged or immersive contact, it is crucial to consult a specific glove compatibility chart from the manufacturer.[10][11][12] Always inspect gloves for any signs of degradation or puncture before and during use.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.[13] Do not remove or deface original labels.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][15] The storage area should be designated for flammable liquids. Keep containers tightly closed.[1][4]
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][17]
-
Preventing Static Discharge: When transferring the chemical, especially in larger quantities, ensure that both the receiving and dispensing containers are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[1][15]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[17]
-
Avoid Aerosol Generation: Handle the compound gently to avoid the generation of mists or aerosols.
Experimental Workflow Diagram:
Caption: A logical workflow for safely handling this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[20] Place the contaminated material in a suitable, sealed container for disposal.[21] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[1][22] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
Container Type: Use containers that are compatible with organic solvents.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[22] Do not dispose of this chemical down the drain.[22]
Disposal Decision Tree:
Caption: A simplified decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember, safety is a shared responsibility, and proactive measures are the cornerstone of a successful and secure research endeavor.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Pfaltz & Bauer. (2023, June 21). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Multichem. (n.d.). 2,2-DIMETHOXYPROPANE.
- Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories.
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- ChemicalBook. (2026, January 3). BENZYL ETHYL ETHER - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
- Stanford University. (n.d.). Acetaldehyde.
- Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
- UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol.
- BenchChem. (n.d.). Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- AIC. (n.d.). Hazardous Waste Disposal.
- 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety.
- ScienceLab.com. (2013, April 4). Material Safety Data Sheet - 2,2-Dimethoxypropane.
- CP Lab Safety. (n.d.). Glove Compatibility.
- Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. fishersci.com [fishersci.com]
- 4. multichemindia.com [multichemindia.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3m.com [3m.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. wcu.edu [wcu.edu]
- 18. web.stanford.edu [web.stanford.edu]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


